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  • Product: 5-Bromo-6-chloro-2-nitropyridin-3-OL

Core Science & Biosynthesis

Foundational

Comprehensive Technical Guide on 5-Bromo-6-chloro-2-nitropyridin-3-ol: Structure, Reactivity, and Role in Epigenetic Drug Discovery

Executive Summary In the rapidly evolving landscape of epigenetic drug discovery, highly functionalized heterocyclic building blocks are paramount for synthesizing complex, target-specific modulators. 5-Bromo-6-chloro-2-...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the rapidly evolving landscape of epigenetic drug discovery, highly functionalized heterocyclic building blocks are paramount for synthesizing complex, target-specific modulators. 5-Bromo-6-chloro-2-nitropyridin-3-ol (CAS: 1131041-71-8) has emerged as a critical intermediate in the development of macrocyclic azolopyridine derivatives[1]. These macrocycles function as potent allosteric modulators of Embryonic Ectoderm Development (EED) and the Polycomb Repressive Complex 2 (PRC2)[2]. This whitepaper provides an in-depth analysis of the compound’s physiochemical properties, the mechanistic causality behind its reactivity, and a validated experimental workflow for its application in advanced medicinal chemistry.

Chemical Architecture & Physiochemical Profiling

The molecular architecture of 5-Bromo-6-chloro-2-nitropyridin-3-ol is defined by a central pyridine ring that is densely functionalized. The strategic placement of halogens (bromine and chlorine), a nitro group, and a hydroxyl group creates a highly polarized and sterically constrained system.

Quantitative Data Summary

The following table summarizes the core physical and computational properties of the compound, which dictate its solubility, reactivity, and handling requirements[3].

PropertyValueCausality / Implication
CAS Number 1131041-71-8Unique identifier for procurement and safety tracking.
Molecular Formula C5H2BrClN2O3Indicates high heteroatom density, contributing to a high polar surface area.
Molecular Weight 253.44 g/mol Optimal low-molecular-weight building block for complex synthesis.
Exact Mass 251.89 m/zCrucial for high-resolution mass spectrometry (HRMS) validation.
Topological Polar Surface Area (TPSA) 78.9 ŲDictates solvent compatibility; highly soluble in polar aprotic solvents (DMF, DMSO).
H-Bond Donors / Acceptors 1 / 4The C3-OH acts as the sole donor; NO2 and pyridine N act as primary acceptors.
Rotatable Bonds 0Rigid planar structure, ensuring predictable stereochemical outcomes during coupling.

Mechanistic Insights: Reactivity and Functional Group Causality

The utility of 5-Bromo-6-chloro-2-nitropyridin-3-ol lies in the orthogonal reactivity of its substituents. As a Senior Application Scientist, it is critical to understand why this specific substitution pattern is utilized in macrocycle synthesis:

  • C3-Hydroxyl Group (Nucleophilic Handle): The hydroxyl group at the 3-position is highly acidic due to the electron-withdrawing nature of the adjacent pyridine ring and the C2-nitro group. This makes it an ideal nucleophile for Mitsunobu etherification [2]. It allows for the coupling of complex, sterically hindered secondary alcohols with complete inversion of stereochemistry, avoiding the harsh basic conditions that might degrade sensitive substrates.

  • C2-Nitro Group (Latent Amine): The nitro group serves a dual purpose. Initially, it acts as a strong electron-withdrawing group (EWG), lowering the pKa of the C3-OH. Subsequently, it serves as a latent amine. Upon controlled reduction, it yields an ortho-amino ether, which is the requisite precursor for the cyclization of triazole or imidazole rings[2].

  • C5-Bromo & C6-Chloro Groups (Orthogonal Cross-Coupling Handles): The differential reactivity of bromine and chlorine allows for sequential transition-metal-catalyzed cross-couplings. The C5-Bromo is highly reactive toward palladium-catalyzed Suzuki-Miyaura or Sonogashira couplings, allowing for carbon-framework extension, while the C6-Chloro remains intact until subjected to more forcing conditions or strong nucleophilic aromatic substitution (SNAr)[4].

Experimental Workflow: Application in Macrocyclic Azolopyridine Synthesis

The following protocol outlines the integration of 5-Bromo-6-chloro-2-nitropyridin-3-ol into the synthesis of EED/PRC2 modulators, adapted from validated patent methodologies[2].

Step-by-Step Methodology
  • Mitsunobu Etherification:

    • Procedure: React 5-Bromo-6-chloro-2-nitropyridin-3-ol with a target chiral alcohol (e.g., intermediate 1g) in anhydrous THF. Add triphenylphosphine (PPh3) and slowly introduce diisopropyl azodicarboxylate (DIAD) at 0°C.

    • Causality: DIAD activates the alcohol, and the acidic C3-OH of the pyridine attacks the activated complex. This specific reaction is chosen because it prevents the epimerization of the chiral alcohol, ensuring high enantiomeric excess in the final drug molecule[2].

  • Nitro Group Reduction:

    • Procedure: Subject the resulting nitro-ether to reduction using iron powder and ammonium chloride (Fe/NH4Cl) in an ethanol/water mixture, or via catalytic hydrogenation (Pd/C, H2) if the halogens can be spared.

    • Causality: Converts the C2-NO2 to a C2-NH2. This amine is essential for the downstream formation of the azole (triazole) ring[2].

  • Deprotection and Leaving Group Formation:

    • Procedure: Deprotect the distal aldehyde/alcohol moiety on the coupled side-chain and convert the resulting primary alcohol to a chloride leaving group using thionyl chloride (SOCl2) or methanesulfonyl chloride (MsCl)[2].

  • Macrocyclization:

    • Procedure: Dissolve the linear precursor in highly dilute anhydrous DMF. Add cesium carbonate (Cs2CO3) and tetrabutylammonium iodide (TBAI), heating to 80°C.

    • Causality: High dilution favors intramolecular cyclization over intermolecular polymerization. The heavy cesium cation provides a "template effect," coordinating the reactive ends, while TBAI catalyzes the reaction by converting the alkyl chloride to a more reactive alkyl iodide in situ[2].

  • Triazole Ring Formation:

    • Procedure: Following Boc-protection of secondary amines, react the intermediate with hydrazine hydrate and triethyl orthoformate[2].

    • Causality: Condenses the C2-amine with the adjacent functionalities to form a rigid triazole ring, locking the macrocycle into its bioactive conformation.

SynthWorkflow SM 5-Bromo-6-chloro- 2-nitropyridin-3-ol (Starting Material) Mitsunobu Mitsunobu Reaction (Etherification at C3-OH) SM->Mitsunobu Chiral Alcohol, DIAD, PPh3 Reduction Nitro Reduction (C2-NO2 to NH2) Mitsunobu->Reduction Nitro-Ether Intermediate Cyclization Macrocyclization (Cs2CO3, TBAI) Reduction->Cyclization Deprotection & Chloride Formation Triazole Triazole Formation (Hydrazine Hydrate) Cyclization->Triazole Boc Protection Product Macrocyclic Azolopyridine (EED Modulator) Triazole->Product Final Assembly

Workflow for the synthesis of macrocyclic EED modulators using 5-Bromo-6-chloro-2-nitropyridin-3-ol.

Biological Context: EED and PRC2 Epigenetic Modulation

The macrocyclic azolopyridines synthesized from 5-Bromo-6-chloro-2-nitropyridin-3-ol are designed to target the Embryonic Ectoderm Development (EED) protein[2]. EED is an essential regulatory subunit of the Polycomb Repressive Complex 2 (PRC2)[2].

Mechanism of Action

PRC2 is responsible for the di- and tri-methylation of histone H3 at lysine 27 (H3K27me3), a hallmark of transcriptionally silenced chromatin[2]. By binding to the EED subunit, these macrocyclic inhibitors allosterically block the catalytic activity of the EZH2 subunit within the PRC2 complex[2].

Therapeutic Causality in Sickle Cell Disease (SCD)

In genetic disorders like Sickle Cell Disease (SCD) and β-thalassemia, the adult β-globin gene is mutated, leading to the polymerization of hemoglobin S (HbS) and subsequent erythrocyte sickling[2]. PRC2 normally silences the fetal γ-globin gene (HBG1/HBG2) after birth[5][6]. By inhibiting PRC2 via EED modulation, these drugs reactivate the expression of fetal hemoglobin (HbF)[7]. Because HbF does not polymerize with HbS, its re-expression effectively reverses the pathophysiology of SCD, preventing vaso-occlusion and hemolytic anemia[5][8].

PRC2Pathway EED EED Subunit (Regulatory Domain) PRC2 PRC2 Complex (Active State) EED->PRC2 Allosteric Activation EZH2 EZH2 Subunit (Catalytic Core) EZH2->PRC2 Catalytic Assembly H3K27 Histone H3K27 Methylation (H3K27me3) PRC2->H3K27 Methyltransferase Activity Silencing Gene Silencing (e.g., Fetal Hemoglobin) H3K27->Silencing Chromatin Condensation Reactivation HbF Gene Reactivation (Therapeutic Effect) Silencing->Reactivation Blocked by Modulator Modulator Macrocyclic Azolopyridine (Synthesized Drug) Modulator->EED Binds & Inhibits Modulator->Reactivation Reverses Silencing

Epigenetic modulation pathway showing EED inhibition leading to fetal hemoglobin reactivation.

References

  • Efremov, I. V., et al. (2021). Macrocyclic azolopyridine derivatives as EED and PRC2 modulators. US Patent US10973805B2. United States Patent and Trademark Office.
  • Lettre, G., & Bauer, D. E. (2016). Fetal haemoglobin in sickle-cell disease: from genetic epidemiology to new therapeutic strategies. The Lancet, 387(10037), 2554-2564. Available at:[Link]

Sources

Exploratory

Spectrophotometric Determination of the pKa of the Hydroxyl Group in 5-Bromo-6-chloro-2-nitropyridin-3-ol: A Methodological Whitepaper

Executive Summary In the preclinical development of epigenetic therapeutics, highly functionalized heterocyclic building blocks are essential. 5-Bromo-6-chloro-2-nitropyridin-3-ol (CAS: 1131041-71-8) is a critical synthe...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the preclinical development of epigenetic therapeutics, highly functionalized heterocyclic building blocks are essential. 5-Bromo-6-chloro-2-nitropyridin-3-ol (CAS: 1131041-71-8) is a critical synthetic intermediate utilized in the design of macrocyclic azolopyridine derivatives, which function as potent modulators of Embryonic Ectoderm Development (EED) and Polycomb Repressive Complex 2 (PRC2)[1].

For drug development professionals, understanding the physicochemical properties of such intermediates is non-negotiable. The acid dissociation constant ( pKa​ ) of the 3-hydroxyl group dictates the molecule's solubility, lipophilicity, and reactivity profiles. Due to the extreme electron-withdrawing nature of its substituents, this hydroxyl group exhibits profound acidity. This whitepaper establishes a rigorous, self-validating UV-Vis spectrophotometric methodology to accurately determine its pKa​ , bypassing the limitations of traditional potentiometric titration.

Molecular Profiling & Causality of High Acidity

The pKa​ of an ionizable group is fundamentally governed by the electronic environment of the molecule. A standard 3-pyridinol has a pKa​ of approximately 8.7. However, 5-Bromo-6-chloro-2-nitropyridin-3-ol is heavily substituted with electron-withdrawing groups (EWGs), which drastically alter its electronic landscape:

  • 2-Nitro Group: Positioned ortho to the hydroxyl group, the nitro moiety exerts massive inductive ( −I ) and mesomeric ( −M ) electron withdrawal.

  • 5-Bromo & 6-Chloro Groups: These heavy halogens contribute additional inductive ( −I ) withdrawal across the conjugated π -system.

  • Pyridine Core: The nitrogen heteroatom inherently renders the aromatic ring electron-deficient.

Causality: This cumulative electron density depletion strongly polarizes the O−H bond at the 3-position and highly stabilizes the resulting phenoxide-like conjugate base via charge delocalization. Consequently, the pKa​ of this specific hydroxyl group is driven down into the highly acidic range (estimated between 2.0 and 3.0 ).

ElectronicEffects Sub1 2-Nitro Group (-I, -M Effects) Core Pyridine Ring (Electron Deficient) Sub1->Core Withdraws e- Sub2 5-Bromo & 6-Chloro (-I Effects) Sub2->Core Withdraws e- OH 3-Hydroxyl Group (Highly Acidic) Core->OH Polarizes O-H bond

Inductive and mesomeric electron withdrawal polarizing the 3-OH bond.

Methodological Rationale: Why UV-Vis Spectrophotometry?

Historically,2[2]. However, potentiometry fails for 5-Bromo-6-chloro-2-nitropyridin-3-ol for two critical reasons:

  • Acid Error: Glass pH electrodes suffer from significant inaccuracies at pH<3.0 .

  • Masking Effect: The inflection point of the titration curve is masked by the high background concentration of hydronium ions ( H3​O+ ) required to protonate the molecule.

The Solution: 2[2] and is unaffected by extreme pH backgrounds. Because the deprotonation of the 3-hydroxyl group creates an alkoxide that heavily conjugates with the nitro-pyridine core, the molecule exhibits a distinct bathochromic (red) shift in its absorption spectrum upon ionization[3]. By applying the 4[4], we can precisely calculate the pKa​ .

Experimental Protocol: A Self-Validating Workflow

To ensure high scientific integrity, the following protocol is designed as a self-validating system.

Step 1: Reagent and Buffer Formulation
  • Analyte Stock: Prepare a 2.0 mM stock solution of 5-Bromo-6-chloro-2-nitropyridin-3-ol in anhydrous Dimethyl Sulfoxide (DMSO).

    • Causality: The final DMSO concentration in the test wells must be kept at 3[3] of the aqueous medium, which would artificially inflate the apparent pKa​ .

  • Buffer Series: Prepare a series of 10-15 aqueous buffers ranging from pH1.0 to 5.0 (e.g., HCl/KCl for lower ranges, Acetate for higher ranges).

    • Causality: All buffers must be adjusted to a3[3] using KCl . Activity coefficients are highly dependent on ionic strength; failing to control this will result in a moving thermodynamic baseline.

Step 2: Spectrophotometric Acquisition
  • Aliquot the buffer solutions into a 3[3] or standard 1-cm quartz cuvettes.

  • Spike the analyte stock to achieve a final well concentration of 40μM .

  • Record the absorption spectra from 250 nm to 450 nm against blank buffer references.

Step 3: Self-Validation via Isosbestic Point
  • Overlay the spectra from all pH values.

  • Validation Check: You must observe a strict 5[5] (a specific wavelength where absorbance remains perfectly constant regardless of pH). If the isosbestic point drifts, it indicates compound degradation or secondary equilibria (e.g., pyridine nitrogen protonation at extreme low pH), which invalidates the two-state assumption.

Step 4: Data Processing

Utilize the 6[6] to perform multi-wavelength non-linear regression. The pKa​ is extracted from the inflection point of the sigmoidal Absorbance vs. pH curve.

Workflow A 1. Analyte Stock (2 mM in DMSO) C 3. UV-Vis Acquisition (λ = 250-450 nm) A->C B 2. Buffer Formulation (pH 1.0-5.0, I=0.1M KCl) B->C D 4. Isosbestic Point Verification C->D E 5. Multi-wavelength Non-Linear Regression D->E Stable Isosbestic Point F 6. pKa Derivation (Albert-Serjeant Method) E->F

UV-Vis Spectrophotometric Workflow for pKa Determination.

Quantitative Data Presentation

Below is a representative data matrix demonstrating the expected spectrophotometric shifts for 5-Bromo-6-chloro-2-nitropyridin-3-ol, assuming a calculated pKa​ of 2.50. Notice how the absorbance at the isosbestic point remains constant, validating the integrity of the assay.

Buffer pHAbsorbance at λmax,1​ (310 nm)(Protonated Form)Absorbance at λmax,2​ (395 nm)(Deprotonated Form)Absorbance at Isosbestic Point (345 nm)Fractional Speciation ( A− )
1.00 0.8500.1000.420~ 3%
1.50 0.7820.1720.4209%
2.00 0.6700.2920.42024%
2.50 0.4750.5000.42050% ( pH=pKa​ )
3.00 0.2800.7080.42076%
3.50 0.1680.8280.42091%
4.00 0.1000.9000.420~ 97%

Data Interpretation: The transition from the protonated species ( λmax​=310 nm ) to the deprotonated species ( λmax​=395 nm ) yields a clear sigmoidal curve. The pKa​ is mathematically derived at the exact pH where the concentrations of both species are equal (50% fractional speciation)[4].

References

  • Source: chemagine.co.
  • Title: APPENDIX A: MEASUREMENT OF ACIDITY (pKA)
  • Title: Spectrophotometric Determination of the pKa, Isosbestic Point and Equation of Absorbance vs.
  • Title: Rapid Determination of Ionization Constants (pKa)
  • Source: google.com (Patents)
  • Source: semanticscholar.

Sources

Foundational

Solubility Profile and Reactivity of 5-Bromo-6-chloro-2-nitropyridin-3-ol in Polar Aprotic Solvents

Executive Summary In modern drug discovery, the synthesis of macrocyclic azolopyridine derivatives—potent modulators of Embryonic Ectoderm Development (EED) and Polycomb Repressive Complex 2 (PRC2)—relies heavily on high...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug discovery, the synthesis of macrocyclic azolopyridine derivatives—potent modulators of Embryonic Ectoderm Development (EED) and Polycomb Repressive Complex 2 (PRC2)—relies heavily on highly functionalized pyridine intermediates [1]. Among these, 5-Bromo-6-chloro-2-nitropyridin-3-ol serves as a critical synthetic linchpin.

As a Senior Application Scientist, understanding the solubility profile and solvation thermodynamics of this compound is paramount. Because the hydroxyl group must undergo etherification (typically via a Mitsunobu reaction) to build the macrocyclic scaffold, the choice of solvent dictates the nucleophilicity of the intermediate. This whitepaper provides an in-depth technical analysis of the compound's behavior in polar aprotic solvents, detailing the causality behind solvent selection, the "naked anion" effect, and a field-proven experimental protocol for its functionalization.

Physicochemical Profile

To predict the solvation behavior of 5-Bromo-6-chloro-2-nitropyridin-3-ol, we must first analyze its molecular topology. The compound is heavily decorated with electron-withdrawing groups (EWG): a nitro group, two halogens (chloro and bromo), and the inherent electronegativity of the pyridine nitrogen. These EWGs significantly lower the pKa of the C3-hydroxyl group, making it highly acidic and prone to ionization in solution.

Table 1: Key Physicochemical Properties [4]

PropertyValueImplication for Solubility & Reactivity
CAS Number 1131041-71-8Standard identifier for procurement and safety tracking.
Molecular Weight 253.44 g/mol Relatively low MW aids in rapid dissolution kinetics.
Molecular Formula C5H2BrClN2O3High heteroatom-to-carbon ratio favors polar solvents.
XLogP3 ~2.5Moderate lipophilicity; requires organic solvents for complete solvation.
Topological Polar Surface Area 78.9 ŲHigh TPSA ensures strong dipole-dipole interactions with aprotic solvents.
H-Bond Donors / Acceptors 1 / 4The single donor (-OH) is the primary site of functionalization.

Solvation Thermodynamics: The "Naked Anion" Effect

When functionalizing the C3-hydroxyl group of 5-Bromo-6-chloro-2-nitropyridin-3-ol, the first mechanistic step is deprotonation (either via a discrete base or a betaine intermediate in the Mitsunobu reaction).

If a polar protic solvent (like methanol or ethanol) is used, the solvent molecules will form a hydrogen-bond cage around the resulting pyridinolate anion. This caging severely dampens the anion's nucleophilicity, stalling the reaction.

Conversely, polar aprotic solvents (such as THF, DMF, or DMSO) possess strong dipole moments but lack hydrogen-bond donors. The oxygen or nitrogen lone pairs of these solvents efficiently solvate the counter-cation (e.g., Na⁺, K⁺, or phosphonium species), leaving the pyridinolate anion completely un-solvated, or "naked" [3]. This dramatic increase in ground-state energy lowers the activation barrier for subsequent nucleophilic attack, accelerating the reaction rate by orders of magnitude.

Solvation Substrate Pyridinolate Anion (Nucleophile) Protic Polar Protic Solvent (e.g., MeOH, H2O) Substrate->Protic Aprotic Polar Aprotic Solvent (e.g., DMSO, THF) Substrate->Aprotic H_Bond Hydrogen Bonding (Anion Caged) Protic->H_Bond No_H_Bond No Hydrogen Bonding (Anion Naked) Aprotic->No_H_Bond Low_React Low SN2/Mitsunobu Reactivity H_Bond->Low_React High_React High SN2/Mitsunobu Reactivity No_H_Bond->High_React

Fig 1: Solvation effects on the pyridinolate anion in protic vs. aprotic environments.

Comparative Solubility in Polar Aprotic Solvents

Selecting the correct polar aprotic solvent requires balancing maximum solubility against downstream workup requirements.

Table 2: Solvent Selection Matrix for 5-Bromo-6-chloro-2-nitropyridin-3-ol

SolventSolubilizing CapacityBoiling PointOptimal Application
Tetrahydrofuran (THF) High66 °CPrimary Choice for Mitsunobu. High volatility allows for easy concentration and direct silica gel loading.
N,N-Dimethylformamide (DMF) Very High153 °CBest for standard S_N2 alkylations with alkyl halides using K₂CO₃ or Cs₂CO₃. Difficult to remove under standard vacuum.
Dimethyl Sulfoxide (DMSO) Maximum189 °CIdeal for high-temperature S_NAr reactions. Requires aqueous extraction to remove solvent during workup.
Acetonitrile (MeCN) Moderate82 °CGood alternative for S_N2, but the compound may exhibit limited solubility at temperatures below 10 °C.

Experimental Workflow: Mitsunobu Etherification in THF

The following protocol details the coupling of 5-Bromo-6-chloro-2-nitropyridin-3-ol with a primary alcohol to form an ether intermediate, a critical step in synthesizing macrocyclic EED modulators [1].

Causality Note: THF is selected over DMF here because the byproducts of the Mitsunobu reaction (triphenylphosphine oxide and reduced DIAD) are notoriously difficult to separate. THF's volatility allows for immediate solvent swapping to dichloromethane for flash chromatography.

Step-by-Step Protocol (Self-Validating System)
  • Preparation & Purging:

    • Charge an oven-dried, argon-flushed round-bottom flask with 5-Bromo-6-chloro-2-nitropyridin-3-ol (1.0 equiv), the target primary alcohol (1.1 equiv), and triphenylphosphine (PPh₃, 1.2 equiv).

    • Validation Check: The system must be strictly anhydrous. Trace water will hydrolyze the highly reactive DIAD-PPh₃ betaine intermediate, outcompeting the target alcohol and stalling the reaction.

  • Solvation:

    • Inject anhydrous THF (0.2 M relative to the pyridinol) via syringe. Stir at 25 °C until complete dissolution is achieved (typically a clear, pale-yellow solution).

  • Thermal Control:

    • Cool the reaction mixture to 0 °C using an ice-water bath.

    • Causality: The subsequent addition of DIAD is highly exothermic. Controlling the temperature prevents the thermal degradation of the betaine intermediate.

  • Activation:

    • Add Diisopropyl azodicarboxylate (DIAD, 1.2 equiv) dropwise over 15 minutes. The solution will transition to a deep orange/red color, indicating the formation of the active Mitsunobu complex.

  • Propagation & Monitoring:

    • Remove the ice bath and allow the reaction to warm to ambient temperature (23 °C). Stir for 2–4 hours.

    • Validation Check: Monitor via TLC (Hexanes/EtOAc, 7:3). The highly polar starting pyridinol (low Rf) should cleanly convert to the more lipophilic ether product (higher Rf).

  • Workup:

    • Quench the reaction with saturated aqueous NH₄Cl. Extract the aqueous phase with Ethyl Acetate (3 × 25 mL). Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

G A 5-Bromo-6-chloro- 2-nitropyridin-3-ol (Solid) B Dissolution in Polar Aprotic Solvent (THF / DMF / DMSO) A->B Solvation C Deprotonation (Base / Mitsunobu) B->C Reagent Addition D Highly Reactive 'Naked' Pyridinolate Anion C->D Cation Solvated, Anion Free E Nucleophilic Attack (SN2 / Mitsunobu) D->E Alcohol + PPh3 + DIAD F Etherified Precursor (EED/PRC2 Modulator) E->F Product Formation

Fig 2: Reaction pathway of 5-Bromo-6-chloro-2-nitropyridin-3-ol in polar aprotic solvents.

Downstream Applications: EED and PRC2 Modulation

Once the etherification is complete, the resulting intermediate undergoes a sequence of nitro group reduction, aldehyde deprotection, and cyclization to form macrocyclic azolopyridines [1].

These macrocycles are highly specific allosteric modulators of the Embryonic Ectoderm Development (EED) protein. EED is an essential subunit of the Polycomb Repressive Complex 2 (PRC2). By binding to EED, these drugs inhibit the methyltransferase activity of EZH2 (the catalytic subunit of PRC2), preventing the trimethylation of histone H3 at lysine 27 (H3K27me3). In clinical applications, this epigenetic modulation is utilized to reactivate fetal hemoglobin (HbF) expression for the treatment of Sickle Cell Disease (SCD) [2], and to de-repress silenced tumor suppressor genes in various oncological indications.

References

  • Macrocyclic azolopyridine derivatives as EED and PRC2 modulators Google P
  • Macrocyclic azolopyridine derivatives as eed and prc2 modulators Google P
  • Polar Protic and Polar Aprotic Solvents Chemistry Steps
  • 5-bromo-6-chloro-2-nitro-3-Pyridinol 1131041-71-8 wiki Guidechem
Exploratory

An In-depth Technical Guide to the Thermodynamic Stability of 5-Bromo-6-chloro-2-nitropyridin-3-ol at Room Temperature

Introduction 5-Bromo-6-chloro-2-nitropyridin-3-ol is a highly functionalized heterocyclic compound with significant potential in the pharmaceutical and agrochemical industries. Its utility as a synthetic intermediate or...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

5-Bromo-6-chloro-2-nitropyridin-3-ol is a highly functionalized heterocyclic compound with significant potential in the pharmaceutical and agrochemical industries. Its utility as a synthetic intermediate or an active ingredient hinges on its inherent stability under typical storage and handling conditions. This guide provides a comprehensive technical overview of the factors influencing the thermodynamic stability of this molecule at room temperature. We will delve into the theoretical underpinnings of its stability, present robust experimental protocols for its assessment, and discuss the interpretation of the resulting data. This document is intended for researchers, scientists, and drug development professionals who require a thorough understanding of the stability profile of this and structurally related compounds.

Theoretical Framework for Stability Assessment

The thermodynamic stability of 5-Bromo-6-chloro-2-nitropyridin-3-ol is a multifactorial property governed by the interplay of its various functional groups and the aromatic pyridinol core. An understanding of these contributions is crucial for predicting potential degradation pathways and designing appropriate stability studies.

The Pyridine Core and its Substituents

The pyridine ring is an aromatic, electron-deficient heterocycle.[1] The nitrogen atom and the electron-withdrawing nitro group significantly influence the electron density distribution around the ring, impacting the reactivity and stability of the molecule.[2][3] The presence of two halogen atoms, bromine and chlorine, further withdraws electron density and can influence bond strengths within the molecule.[4][5] The hydroxyl group can participate in tautomerism, potentially existing in equilibrium with a pyridone form, which can have different stability characteristics.[6]

Potential Degradation Pathways

At room temperature, several degradation pathways could theoretically affect the stability of 5-Bromo-6-chloro-2-nitropyridin-3-ol over time. These include:

  • Hydrolysis: The presence of halogens and a nitro group can activate the pyridine ring towards nucleophilic attack by water, potentially leading to the displacement of these groups.

  • Photodegradation: Exposure to light, particularly UV radiation, can provide the energy to initiate photochemical reactions, leading to decomposition.

  • Oxidation: The molecule may be susceptible to oxidation, especially in the presence of atmospheric oxygen and trace metal catalysts.

  • Solid-State Rearrangements: In the crystalline form, polymorphic transitions or solid-state reactions could occur over time, affecting the compound's physical and chemical properties.

Experimental Protocols for Stability Evaluation

A comprehensive assessment of the thermodynamic stability of 5-Bromo-6-chloro-2-nitropyridin-3-ol requires a multi-pronged experimental approach. This section details the key methodologies for both accelerated and long-term stability testing.

Thermal Analysis Techniques

Thermal analysis methods provide rapid insights into the thermal stability of a compound and can be indicative of its long-term stability at lower temperatures.

Principle: TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[7][8] It is a valuable tool for determining the onset of thermal decomposition.[9][10]

Protocol:

  • Calibrate the TGA instrument using appropriate standards.

  • Accurately weigh 5-10 mg of 5-Bromo-6-chloro-2-nitropyridin-3-ol into a suitable pan (e.g., alumina or platinum).

  • Place the sample in the TGA furnace.

  • Heat the sample from room temperature to a final temperature (e.g., 500 °C) at a constant heating rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen or air).

  • Record the mass loss as a function of temperature. The onset temperature of decomposition is a key parameter for assessing thermal stability.

Principle: DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[11] It can detect thermal events such as melting, crystallization, and decomposition, providing information on the energy changes associated with these processes.[12][13][14]

Protocol:

  • Calibrate the DSC instrument using high-purity standards (e.g., indium).

  • Accurately weigh 2-5 mg of 5-Bromo-6-chloro-2-nitropyridin-3-ol into a hermetically sealed aluminum or gold pan.

  • Place the sample and an empty reference pan in the DSC cell.

  • Heat the sample at a constant rate (e.g., 10 °C/min) over a desired temperature range.

  • Record the heat flow as a function of temperature. Exothermic events can indicate decomposition.

DSC_Workflow cluster_prep Sample Preparation cluster_analysis DSC Analysis cluster_data Data Interpretation p1 Weigh 2-5 mg of sample p2 Seal in hermetic pan p1->p2 a1 Place sample & reference in cell p2->a1 a2 Heat at constant rate a1->a2 a3 Record heat flow vs. temperature a2->a3 d1 Identify endotherms (melting) a3->d1 d2 Identify exotherms (decomposition) a3->d2

Caption: A generalized workflow for Differential Scanning Calorimetry analysis.

Long-Term Stability Studies at Room Temperature

Long-term stability studies are essential for determining the shelf-life and appropriate storage conditions for a compound.[15] These studies are typically conducted according to guidelines from regulatory bodies such as the International Council for Harmonisation (ICH).[16][17][18][19]

Protocol:

  • Batch Selection: Utilize at least three representative batches of 5-Bromo-6-chloro-2-nitropyridin-3-ol with a quality that is representative of the material to be made on a production scale.[18]

  • Container Closure System: Store the samples in a container closure system that is the same as or simulates the packaging proposed for storage and distribution.

  • Storage Conditions: Store the samples at controlled room temperature (e.g., 25 °C ± 2 °C) and relative humidity (e.g., 60% RH ± 5% RH).[16]

  • Testing Frequency: Test the samples at specified time intervals (e.g., 0, 3, 6, 9, 12, 18, 24, and 36 months).[17]

  • Analytical Methods: At each time point, analyze the samples for appearance, purity (using a stability-indicating HPLC method), and the presence of degradation products.

Long_Term_Stability_Workflow cluster_setup Study Setup cluster_testing Periodic Testing cluster_evaluation Evaluation s1 Select ≥ 3 representative batches s2 Package in appropriate container s1->s2 s3 Store at controlled room temperature s2->s3 t1 Pull samples at specified intervals s3->t1 t2 Analyze for purity and degradants t1->t2 e1 Assess changes in purity over time t2->e1 e2 Identify and quantify degradation products t2->e2 e3 Establish re-test period or shelf-life e1->e3 e2->e3

Caption: A workflow for conducting long-term stability studies.

Data Interpretation and Reporting

The data generated from thermal analysis and long-term stability studies must be carefully analyzed and interpreted to provide a comprehensive stability profile for 5-Bromo-6-chloro-2-nitropyridin-3-ol.

Thermal Analysis Data
ParameterDescriptionImplication for Stability
TGA Onset Temperature The temperature at which significant mass loss begins.A higher onset temperature generally indicates greater thermal stability.
DSC Melting Point The temperature at which the solid-to-liquid phase transition occurs.A sharp melting point is indicative of high purity. Changes in melting point over time can suggest degradation.
DSC Decomposition Exotherm An exothermic peak in the DSC thermogram.The presence and temperature of a decomposition exotherm provide information on the energy released during decomposition and the thermal hazard potential.
Long-Term Stability Data

The primary output of a long-term stability study is the change in the purity of the compound over time and the identification and quantification of any degradation products. A stability-indicating HPLC method is crucial for this analysis. The results should be tabulated and plotted to determine the rate of degradation, if any. This data is then used to establish a re-test period or shelf life for the compound under the specified storage conditions.

Conclusion

References

  • Williams, J. D., & Williams, C. F. (2006). Bacterial pathways for degradation of nitroaromatics. PubMed. [Link]

  • Ju, K. S., & Parales, R. E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews. [Link]

  • ResolveMass Laboratories Inc. (2026, January 23). TGA Analysis in Pharmaceuticals. [Link]

  • Van der Goot, A. J., & de Bont, J. A. (1996). Degradation of nitroaromatic compounds by microorganisms. PubMed. [Link]

  • Improved Pharma. (2022, January 7). Thermogravimetric Analysis. [Link]

  • Pandey, A., & Jain, R. K. (2015). Bioremediation of Nitroaromatic Compounds. IntechOpen. [Link]

  • Auriga Research. (2022, February 8). Thermogravimetric Analysis (TGA) - Types, Methods, Materials, Labs, FAQs. [Link]

  • Veeprho. (2020, July 1). Thermogravimetric Analysis in Pharmaceuticals. [Link]

  • MDPI. (2024, March 20). Biological Treatment of Nitroaromatics in Wastewater. [Link]

  • World Health Organization. (n.d.). Annex 2 Stability testing of active pharmaceutical ingredients and finished pharmaceutical products. [Link]

  • Slideshare. (n.d.). Thermogravimetric analysis - Pharmaceutical analysis. [Link]

  • The Royal Society of Chemistry. (n.d.). Annex 2 Stability testing of active pharmaceutical ingredients and finished pharmaceutical products. [Link]

  • European Medicines Agency. (2023, July 13). Stability testing of existing active substances and related finished products. [Link]

  • Shchepin, R., Liu, W., Yin, H., & Boutaud, O. (n.d.). Stability and Direct Cytotoxicity of Novel Generation of Pyridinols. ResearchGate. [Link]

  • American Chemical Society. (2019, August 15). Practical Use of Differential Scanning Calorimetry for Thermal Stability Hazard Evaluation. Organic Process Research & Development. [Link]

  • International Council for Harmonisation. (n.d.). Annex 10. [Link]

  • Parameter Generation & Control. (2023, February 22). Stability Testing for Pharmaceuticals & More. [Link]

  • ResearchGate. (n.d.). Practical Use of Differential Scanning Calorimetry for Thermal Stability Hazard Evaluation. [Link]

  • American Chemical Society. (2021, February 15). Thermal Stability Evaluation of Nitroalkanes with Differential Scanning Calorimetry. Organic Process Research & Development. [Link]

  • Chemistry Stack Exchange. (2019, December 26). Stability of 4-pyridone vs 4-pyridinol. [Link]

  • Wikipedia. (n.d.). Differential scanning calorimetry. [Link]

  • National Institutes of Health. (2018). Recent Advances of Pyridinone in Medicinal Chemistry. PMC. [Link]

  • MDPI. (2019, December 18). Application of Differential Scanning Calorimetry (DSC) and Modulated Differential Scanning Calorimetry (MDSC) in Food and Drug Industries. [Link]

  • MDPI. (2023, March 24). Experimental Studies on the Thermal Properties and Decomposition Course of a Novel Class of Heterocyclic Anticancer Drug Candidates. [Link]

  • ResearchGate. (n.d.). The Stability of Pyridine and Its Derivatives upon Chemical Attack under the Conditions of Primitive Earth. [Link]

  • Kirk-Othmer Encyclopedia of Chemical Technology (4th Edition). (n.d.).
  • National Institutes of Health. (n.d.). Experimental and Theoretical Mechanistic Study on the Thermal Decomposition of 3,3-diphenyl-4-(trichloromethyl)-5-nitropyrazoline. PMC. [Link]

  • Chaban, V. (n.d.). Halogenation Thermodynamics of Pyrrolidinium-Based Ionic Liquids. arXiv. [Link]

  • The Royal Society of Chemistry. (n.d.). Supplementary Information Synthetic routes to compounds 5 and 10-19. [Link]

  • Standard Reference Data. (2009, October 15). Estimation of the Thermodynamic Properties of C-H-N-O-S-Halogen Compounds at 298.15 K. [Link]

  • PubMed. (2002, August 1). Hydrogen abstraction and decomposition of bromopicrin and other trihalogenated disinfection byproducts by GC/MS. [Link]

  • Google Patents. (n.d.).
  • MDPI. (2022, September 19). Thermodynamics and Spectroscopy of Halogen- and Hydrogen-Bonded Complexes of Haloforms with Aromatic and Aliphatic Amines. [Link]

  • National Bureau of Standards. (n.d.). Thermodynamic properties of some gaseous halogen compounds. [Link]

  • Coppock, P. (2020, July 4). Thermodynamic Considerations of Radical Halogenation. YouTube. [Link]

Sources

Foundational

Comprehensive Safety Data, Handling Protocols, and Synthetic Applications of 5-Bromo-6-chloro-2-nitropyridin-3-ol

Executive Summary The compound 5-Bromo-6-chloro-2-nitropyridin-3-ol (CAS: 1131041-71-8) is a highly functionalized, electron-deficient pyridine derivative. Its orthogonal reactivity profile—featuring a nucleophilic hydro...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 5-Bromo-6-chloro-2-nitropyridin-3-ol (CAS: 1131041-71-8) is a highly functionalized, electron-deficient pyridine derivative. Its orthogonal reactivity profile—featuring a nucleophilic hydroxyl group, a reducible nitro group, and two distinct halogen handles—makes it an invaluable building block in the synthesis of complex macrocyclic azolopyridine derivatives. These derivatives are currently at the forefront of epigenetic drug discovery, specifically as modulators of Embryonic Ectoderm Development (EED) and the Polycomb Repressive Complex 2 (PRC2) for the treatment of sickle cell disease (SCD) and various malignancies[1].

This whitepaper synthesizes critical physicochemical data, rigorous safety and handling guidelines (SDS elements), and field-proven experimental protocols to ensure both laboratory safety and synthetic success.

Physicochemical Profiling

Understanding the physicochemical parameters of 5-Bromo-6-chloro-2-nitropyridin-3-ol is the first step in predicting its behavior in both biological assays and synthetic workflows. The high degree of substitution on the pyridine ring dictates its solubility, reactivity, and analytical signatures[2].

Table 1: Quantitative Physicochemical Data

PropertyValueStructural Implication
Chemical Name 5-Bromo-6-chloro-2-nitropyridin-3-olHighly functionalized heterocycle.
CAS Number 1131041-71-8Unique registry identifier[2].
Molecular Formula C₅H₂BrClN₂O₃Indicates high heteroatom density.
Molecular Weight 253.44 g/mol Optimal for small-molecule drug design.
Exact Mass 251.89 DaPrimary target mass for LC-MS validation[2].
Topological Polar Surface Area 78.9 ŲModerate permeability; good for target binding[2].
H-Bond Donors / Acceptors 1 / 4Facilitates specific kinase/epigenetic target interactions[2].

Hazard Identification & Causal Safety Protocols (SDS)

As with all poly-substituted nitroaromatics, 5-Bromo-6-chloro-2-nitropyridin-3-ol presents specific occupational hazards. The safety protocols below are derived from its structural liabilities and analogous halogenated nitropyridinols[3].

Causal Hazard Analysis
  • Oxidative/Energetic Potential: The presence of a nitro group ortho to a hydroxyl group creates a highly electron-deficient system. While not inherently explosive under standard conditions, mixing this compound with strong reducing agents or heating it to decomposition can trigger rapid, exothermic gas evolution.

  • Toxicity & Irritation: The bromo and chloro substituents increase the lipophilicity of the molecule, allowing it to penetrate the stratum corneum more readily than non-halogenated analogs. This results in pronounced skin and severe eye irritation[3].

Table 2: GHS Hazard Classification & Required Precautions

Hazard ClassCategoryCausal Precautionary Measures
Acute Toxicity (Oral/Dermal) Category 4Protocol: Handle strictly within a certified fume hood. Wear nitrile gloves (double-gloving recommended) to prevent transdermal absorption[3].
Skin Corrosion/Irritation Category 2Protocol: In case of contact, wash immediately with copious amounts of soap and water. The lipophilic halogens require surfactants for complete removal[3].
Serious Eye Damage Category 2AProtocol: Tightly fitting safety goggles are mandatory. The acidic phenolic proton can cause severe corneal damage upon contact.
Specific Target Organ Toxicity Category 3Protocol: Avoid breathing dust. Use a P95/N95 particulate respirator if weighing large quantities outside of a ventilated enclosure[3].
Storage Integrity

Store the compound in a tightly sealed amber glass container at 2–8°C. It must be isolated from strong bases (which will deprotonate the hydroxyl group, potentially leading to unwanted polymerization or degradation) and strong reducing agents (which can prematurely reduce the nitro group)[4].

Synthetic Utility & Experimental Methodologies

The primary utility of 5-Bromo-6-chloro-2-nitropyridin-3-ol lies in its capacity to undergo a Mitsunobu reaction followed by nitro reduction and macrocyclization. This sequence generates the core scaffold for EED/PRC2 modulators[1].

Experimental Workflow Diagram

SyntheticWorkflow SM 5-Bromo-6-chloro- 2-nitropyridin-3-ol Mitsunobu Mitsunobu Coupling SM->Mitsunobu Ether Ether Intermediate Mitsunobu->Ether DIAD, PPh3 Reduction Nitro Reduction Ether->Reduction Amine Amine Intermediate Reduction->Amine Fe, NH4Cl Cyclization Macrocyclization Amine->Cyclization Product EED/PRC2 Modulator Cyclization->Product Cs2CO3, TBAI

Caption: Synthetic workflow for macrocyclic EED modulators from the nitropyridinol scaffold.

Step-by-Step Methodology: The Self-Validating Mitsunobu Protocol

Causality & Rationale: The Mitsunobu reaction is sensitive to the pKa of the nucleophile. The strong electron-withdrawing effect of the C2-nitro group and the halogens significantly lowers the pKa of the C3-hydroxyl group, rendering it an exceptional nucleophile for this transformation[1]. We utilize Diisopropyl azodicarboxylate (DIAD) over DEAD due to its superior safety profile and liquid state at room temperature, allowing for precise volumetric addition.

Step 1: Reagent Preparation

  • In an oven-dried, argon-purged round-bottom flask, dissolve 5-Bromo-6-chloro-2-nitropyridin-3-ol (1.0 eq) and the target primary/secondary alcohol (1.1 eq) in anhydrous Tetrahydrofuran (THF) to a concentration of 0.2 M.

  • Add Triphenylphosphine (PPh₃) (1.2 eq). Note: PPh₃ is prone to oxidation; ensure the reagent is free of triphenylphosphine oxide prior to use.

Step 2: Reaction Initiation

  • Cool the reaction mixture to 0°C using an ice-water bath.

  • Add DIAD (1.2 eq) dropwise over 15 minutes. The slow addition prevents the rapid, exothermic formation of the betaine intermediate, which can lead to unwanted side reactions.

Step 3: Self-Validating Checkpoint (LC-MS)

  • Allow the reaction to warm to room temperature and stir for 2 hours.

  • Validation: Withdraw a 10 µL aliquot, dilute in LC-MS grade Methanol, and analyze. A successful coupling is confirmed by the complete disappearance of the starting material mass (m/z 251.9) and the emergence of the product mass. If starting material persists, the PPh₃ was likely oxidized; add an additional 0.2 eq of PPh₃ and DIAD.

Step 4: Chemoselective Nitro Reduction Causality & Rationale: Standard catalytic hydrogenation (e.g., Pd/C, H₂) is strictly contraindicated here, as it will inevitably cause hydrodehalogenation of the crucial bromo and chloro substituents. Instead, a mild single-electron transfer (SET) reduction is required[1].

  • Dissolve the purified ether intermediate in an Ethanol/Water mixture (4:1).

  • Add Iron powder (5.0 eq) and Ammonium Chloride (NH₄Cl) (5.0 eq).

  • Heat to 70°C for 3 hours. The NH₄Cl acts as a mild proton source, preventing the basic conditions that could hydrolyze the newly formed ether bond, while the Iron selectively reduces the nitro group to an amine without cleaving the halogens[1].

Epigenetic Modulation: The PRC2 Pathway

The ultimate purpose of synthesizing these macrocyclic azolopyridines is the modulation of the Polycomb Repressive Complex 2 (PRC2)[1]. PRC2 is a chromatin-modifying enzyme complex responsible for methylating histone H3 at lysine 27 (H3K27me3), leading to transcriptional silencing.

By utilizing the 5-Bromo-6-chloro-2-nitropyridin-3-ol scaffold to build macrocyclic inhibitors, researchers can allosterically target the Embryonic Ectoderm Development (EED) subunit of PRC2. This interaction disrupts the complex's catalytic activity, reversing the silencing of critical genes, such as fetal globin (gamma-globin) in the context of sickle cell disease (SCD)[1].

PRC2Pathway Modulator Macrocyclic Azolopyridine (Synthesized Modulator) EED EED Subunit Modulator->EED Binds & Modulates H3K27 Histone H3K27 Methylation Modulator->H3K27 Inhibits/Alters PRC2 PRC2 Complex (EZH2, SUZ12, EED) EED->PRC2 Allosteric Regulation PRC2->H3K27 Catalyzes (EZH2) GeneSilencing Target Gene Silencing (e.g., Fetal Globin) H3K27->GeneSilencing Epigenetic Mark

Caption: Mechanism of action for PRC2 complex modulation via EED binding.

References

  • Google Patents. "Macrocyclic azolopyridine derivatives as EED and PRC2 modulators." US Patent US10973805B2. Available at:[1]

Sources

Exploratory

Crystallographic Data and X-ray Structure Analysis of 5-Bromo-6-chloro-2-nitropyridin-3-ol: A Technical Guide

Executive Summary The compound 5-Bromo-6-chloro-2-nitropyridin-3-ol (CAS: 1131041-71-8) is a highly substituted, electron-deficient pyridine derivative that serves as a critical synthetic intermediate in the development...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 5-Bromo-6-chloro-2-nitropyridin-3-ol (CAS: 1131041-71-8) is a highly substituted, electron-deficient pyridine derivative that serves as a critical synthetic intermediate in the development of macrocyclic azolopyridine derivatives, which function as Polycomb Repressive Complex 2 (PRC2) and Embryonic Ectoderm Development (EED) modulators[1]. For drug development professionals and structural chemists, understanding the precise three-dimensional conformation, steric profile, and supramolecular behavior of this intermediate is paramount.

This whitepaper provides an in-depth technical guide to the crystallographic analysis of 5-Bromo-6-chloro-2-nitropyridin-3-ol. By detailing the causality behind experimental workflows, structural refinement protocols, and the fundamental physics of its non-covalent interactions (such as σ -hole halogen bonding), this guide establishes a self-validating framework for single-crystal X-ray diffraction (SCXRD) analysis of heavily substituted aromatics.

Chemical Context & Structural Determinants

The molecular architecture of 5-Bromo-6-chloro-2-nitropyridin-3-ol presents a fascinating case study in competing electronic and steric effects. The pyridine ring is decorated with five distinct substituents, leaving no carbon-bound protons except at the C4 position.

  • Electronic Effects: The ring is highly electron-deficient. The inductive withdrawal by the halogens (Br, Cl) and the strong resonance withdrawal by the nitro (-NO 2​ ) group severely deplete the π -electron density of the heterocycle.

  • Steric Crowding: The adjacent placement of bulky groups (e.g., 5-Br and 6-Cl, as well as 2-NO 2​ and 3-OH) forces the molecule to adopt specific conformational locks to minimize steric clash while maximizing orbital overlap.

  • Intramolecular Hydrogen Bonding: The proximity of the 3-OH (donor) and 2-NO 2​ (acceptor) groups strongly favors the formation of an intramolecular S(6) hydrogen bond. This interaction is structurally causal: it locks the nitro group into a coplanar geometry with the pyridine ring, overriding the steric repulsion that would otherwise twist the nitro group out of plane.

Experimental Workflow for X-Ray Crystallography

To obtain high-resolution crystallographic data, the experimental protocol must be meticulously designed to account for the heavy scatterers (Br, Cl) and the need to accurately locate the light hydrogen atom of the hydroxyl group.

Step-by-Step Methodology

Step 1: Crystal Growth via Vapor Diffusion

  • Protocol: Dissolve 20 mg of 5-Bromo-6-chloro-2-nitropyridin-3-ol in a minimum volume of ethyl acetate (solvent) in a small inner vial. Place this inside a larger sealed chamber containing hexanes (antisolvent). Allow vapor equilibration over 3–5 days.

  • Causality: Vapor diffusion provides a thermodynamically controlled, slow decrease in solubility. This minimizes the nucleation rate, preventing the formation of microcrystalline powders and yielding macro-single crystals with minimal lattice defects.

  • Self-Validation: Examine the harvested crystals under a polarized light microscope. Complete optical extinction every 90 degrees of rotation validates the single-crystal nature and confirms the absence of merohedral twinning.

Step 2: Data Collection at Cryogenic Temperatures

  • Protocol: Mount a high-quality crystal on a MiTeGen loop using paratone oil. Transfer immediately to a diffractometer equipped with a Mo K α microfocus source ( λ = 0.71073 Å) and a nitrogen cryostream set to 100 K.

  • Causality: Cooling the crystal to 100 K is not optional; it is a structural necessity. Cryo-cooling drastically reduces the thermal vibrations (Debye-Waller factors) of the atoms. Because bromine (35 electrons) and chlorine (17 electrons) are heavy scatterers, high thermal motion at room temperature would smear their electron density, masking the residual electron density of the crucial 3-OH hydrogen atom[2].

  • Self-Validation: The internal consistency of the dataset is validated by the merging R-factor ( Rint​ ). An Rint​<0.05 confirms that the symmetry-equivalent reflections are highly consistent.

Step 3: Structure Solution and Refinement

  • Protocol: Solve the phase problem using Intrinsic Phasing algorithms (e.g., SHELXT) and refine the structure using full-matrix least-squares on F2 via the SHELXL engine, operated through the Olex2 graphical user interface[3][4].

  • Causality: Refinement against F2 (rather than F ) incorporates all collected data, including weak reflections where intensity I<2σ(I) . This mathematical approach prevents statistical bias and is essential for accurately modeling the anisotropic displacement parameters (ellipsoids) of the heavy halogens[3].

  • Self-Validation: The refinement is considered converged and valid when the maximum shift/error ratio is <0.001 . The final structural model must be passed through the IUCr checkCIF utility to ensure no Level A or B crystallographic alerts remain.

Workflow A 1. Crystal Growth (Vapor Diffusion) B 2. Data Collection (100K, Mo Kα) A->B C 3. Structure Solution (Intrinsic Phasing) B->C D 4. Refinement (Least-Squares on F²) C->D E 5. Validation (checkCIF/Platon) D->E

Step-by-step X-ray crystallography workflow for small molecule structural determination.

Crystallographic Data & Structural Metrics

The following tables summarize the expected quantitative crystallographic parameters and structural metrics for 5-Bromo-6-chloro-2-nitropyridin-3-ol, derived from the fundamental principles of its chemical composition and typical behavior of similar highly substituted pyridines.

Table 1: Summary of Crystallographic Parameters
ParameterValue / Specification
Chemical Formula C 5​ H 2​ BrClN 2​ O 3​
Formula Weight 253.44 g/mol
Temperature 100(2) K
Wavelength 0.71073 Å (Mo K α )
Crystal System Monoclinic
Space Group P2 1​ /c
Z (Molecules per unit cell) 4
Absorption Coefficient ( μ ) ~5.5 mm −1
Final R indices [ I>2σ(I) ] R1​<0.040 , wR2​<0.100
Table 2: Critical Bond Lengths and Angles
Structural FeatureExpected MetricCausal Explanation
C(5)–Br(1) Bond Length 1.88 – 1.90 ÅStandard sp 2 carbon-bromine covalent bond.
C(6)–Cl(1) Bond Length 1.72 – 1.74 ÅStandard sp 2 carbon-chlorine covalent bond.
O(3)–H(3)···O(2) Distance ~2.55 – 2.65 ÅIndicates a strong, resonance-assisted intramolecular hydrogen bond.
Nitro Group Torsion Angle < 5° deviationLocked into planarity by the 3-OH intramolecular H-bond.
Pyridine Ring RMSD < 0.02 ÅHighly planar aromatic system due to extended π -conjugation.

Supramolecular Architecture & Intermolecular Interactions

The solid-state packing of 5-Bromo-6-chloro-2-nitropyridin-3-ol is not random; it is a highly ordered supramolecular architecture dictated by specific, directional non-covalent interactions.

Halogen Bonding ( σ -Hole Interactions)

The electron-withdrawing nature of the pyridine ring and the nitro group severely depletes the electron density around the halogens. This creates a pronounced region of positive electrostatic potential—known as a σ -hole—on the outermost surface of the bromine and chlorine atoms, directly along the extension of the C–X covalent bonds[5][6].

In the crystal lattice, these electropositive σ -holes act as potent Lewis acids (halogen bond donors) and interact strongly with Lewis basic sites on adjacent molecules (such as the oxygen atoms of the nitro group). This highly directional Br···O and Cl···O halogen bonding is the primary driving force for the assembly of 1D supramolecular chains in the solid state[7][8].

π−π Stacking

Because the intramolecular hydrogen bond forces the nitro group into the plane of the pyridine ring, the entire molecule is essentially flat. This planarity allows adjacent 1D chains to stack face-to-face. The resulting π−π stacking interactions between the electron-deficient aromatic rings dictate the final 3D lattice packing, providing immense cohesive energy to the crystal structure.

Interactions Mol 5-Bromo-6-chloro- 2-nitropyridin-3-ol Intra Intramolecular H-Bond (3-OH ··· 2-NO2) Mol->Intra S(6) Motif (Planarity) Halogen Halogen Bonding (Br/Cl σ-hole ··· O/N) Mol->Halogen 1D Chain Assembly Pi π-π Stacking (Pyridine Rings) Mol->Pi 3D Lattice Packing

Core non-covalent interactions dictating the supramolecular architecture in the solid state.

Conclusion

The crystallographic analysis of 5-Bromo-6-chloro-2-nitropyridin-3-ol requires a rigorous, self-validating experimental approach. By utilizing cryogenic data collection and F2 refinement methodologies, structural chemists can accurately resolve the competing steric and electronic forces at play within the molecule. The resulting X-ray structure not only confirms the atomic connectivity required for downstream synthesis of EED/PRC2 modulators but also reveals a complex supramolecular network driven by σ -hole halogen bonding and planar π−π stacking.

References

  • Macrocyclic azolopyridine derivatives as EED and PRC2 modulators.
  • Crystal structure refinement with SHELXL. NIH.
  • Overview - OlexSys. OlexSys.
  • Special Issue : Analysis of Halogen and Other σ-Hole Bonds in Crystals (2nd Edition). MDPI.
  • 1 Halogen Bonding: An Introduction. Wiley-VCH.

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis and Downstream Integration of 5-Bromo-6-chloro-2-nitropyridin-3-ol

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Application Focus: Development of Embryonic Ectoderm Development (EED) and Polycomb Repressive Complex 2 (PRC2) Modulators Execu...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Application Focus: Development of Embryonic Ectoderm Development (EED) and Polycomb Repressive Complex 2 (PRC2) Modulators

Executive Summary & Mechanistic Context

The compound 5-Bromo-6-chloro-2-nitropyridin-3-ol (CAS: 1131041-71-8) is a highly functionalized, multi-substituted pyridine derivative that serves as a critical building block in modern medicinal chemistry. Its highly specific substitution pattern makes it an ideal orthogonal hub for complex macrocyclization strategies.

Most notably, this intermediate is utilized in the synthesis of macrocyclic azolopyridine derivatives, which act as potent modulators of the Polycomb Repressive Complex 2 (PRC2) and its regulatory subunit, Embryonic Ectoderm Development (EED)[1]. Dysregulation of PRC2—specifically its role in methylating histone H3 lysine 27 (H3K27me3)—is implicated in various oncological pathways. By utilizing 5-Bromo-6-chloro-2-nitropyridin-3-ol as a starting scaffold, researchers can execute precise Mitsunobu couplings, nitro-reductions, and cross-coupling cyclizations to yield active EED/PRC2 pharmacological targets[2].

Synthetic Strategy & Causality

The synthesis of 5-Bromo-6-chloro-2-nitropyridin-3-ol typically relies on the regioselective electrophilic aromatic bromination of the commercially available or easily synthesized precursor, 6-chloro-2-nitropyridin-3-ol .

Mechanistic Rationale:

  • Regioselectivity: The pyridine ring is inherently electron-deficient, but the presence of the hydroxyl group at the C3 position provides localized activation. The C6 position is blocked by chlorine (which is ortho-directing, pointing toward C5), and the C2 position is blocked by the strongly deactivating nitro group. Electrophilic attack by a bromonium ion source is therefore directed to the C5 position, balancing the electronic directing effects and steric hindrance of the adjacent substituents.

  • Reagent Selection: N-Bromosuccinimide (NBS) is preferred over elemental bromine ( Br2​ ) to prevent over-bromination and to allow for precise stoichiometric control in a polar aprotic solvent like N,N-Dimethylformamide (DMF).

  • Temperature Control: The reaction must be initiated at 0 °C to suppress oxidative side reactions driven by the nitro group and to ensure the regiocontrol of the bromination before allowing it to slowly warm to room temperature.

Reaction Pathway Visualization

G A 6-Chloro-2-nitropyridin-3-ol (Precursor) B N-Bromosuccinimide (NBS) Electrophilic Bromination A->B DMF, 0°C to RT C 5-Bromo-6-chloro-2-nitropyridin-3-ol (Target Intermediate) B->C Regioselective C5 Bromination D Mitsunobu Coupling (with Alcohol 1g) C->D US Patent 10,973,805 E Macrocyclic Azolopyridine (EED/PRC2 Modulator) D->E Cyclization & Deprotection

Synthesis and downstream application of 5-Bromo-6-chloro-2-nitropyridin-3-ol in drug discovery.

Experimental Protocol: Regioselective Bromination

Quantitative Reagent Data
Reagent / MaterialMolecular Weight ( g/mol )EquivalentsAmountRole
6-Chloro-2-nitropyridin-3-ol174.541.00 eq10.0 gStarting Material
N-Bromosuccinimide (NBS)177.981.05 eq10.7 gBrominating Agent
N,N-Dimethylformamide (DMF)73.09-100 mLSolvent
Purified Water ( H2​O )18.02-300 mLAnti-solvent / Workup
Step-by-Step Methodology

Step 1: Reaction Setup and Dissolution

  • Equip a 500 mL three-neck round-bottom flask with a magnetic stir bar, an internal temperature probe, and a nitrogen inlet.

  • Charge the flask with 6-chloro-2-nitropyridin-3-ol (10.0 g, 57.3 mmol) and anhydrous DMF (100 mL).

  • Stir the mixture at room temperature (20–25 °C) under a nitrogen atmosphere until a homogenous solution is achieved.

  • Cool the reaction vessel to 0 °C using an ice-water bath. Crucial Step: Ensure the internal temperature stabilizes below 2 °C before proceeding to prevent exothermic degradation.

Step 2: Electrophilic Bromination

  • Weigh out N-Bromosuccinimide (10.7 g, 60.1 mmol, 1.05 eq). Note: NBS should be freshly recrystallized from water to remove trace Br2​ and succinimide impurities, which can skew stoichiometry.

  • Add the NBS to the cooled solution portion-wise over 30 minutes. Maintain the internal temperature below 5 °C during the addition.

  • Once the addition is complete, remove the ice-water bath and allow the reaction mixture to slowly warm to room temperature.

  • Stir the reaction at room temperature for 12–16 hours.

Step 3: Reaction Monitoring

  • Monitor the reaction progress via LC-MS or TLC (Eluent: 30% Ethyl Acetate in Hexanes).

  • The starting material should be completely consumed, indicated by the emergence of a new, less polar spot corresponding to the brominated product.

Step 4: Quenching and Workup

  • Once complete, re-cool the reaction mixture to 0 °C.

  • Slowly quench the reaction by adding ice-cold purified water (300 mL) dropwise. This will act as an anti-solvent, causing the product to precipitate out of the DMF/water mixture.

  • Stir the resulting suspension vigorously for 1 hour at 0 °C to ensure complete precipitation and to break up any large agglomerates.

Step 5: Isolation and Purification

  • Isolate the yellow-to-tan solid via vacuum filtration using a sintered glass Buchner funnel.

  • Wash the filter cake thoroughly with cold water (3 x 50 mL) to remove residual DMF and succinimide byproduct.

  • Dry the solid under high vacuum at 45 °C for 24 hours to afford crude 5-Bromo-6-chloro-2-nitropyridin-3-ol.

  • Optional: If LC-MS indicates purity < 95%, recrystallize the crude material from a mixture of ethanol and water to achieve analytical grade purity.

Downstream Application: Integration into EED/PRC2 Modulators

Once synthesized, 5-Bromo-6-chloro-2-nitropyridin-3-ol acts as a pivotal intermediate (designated as "Example 2" in foundational patent literature)[1].

The validated downstream workflow proceeds as follows:

  • Mitsunobu Reaction: The C3-hydroxyl group is reacted with a complex chiral alcohol (e.g., intermediate "1g") under standard Mitsunobu conditions (using DIAD and PPh3​ ) to form an ether linkage[2].

  • Nitro Reduction: The C2-nitro group is subsequently reduced to an amine (typically using iron powder or zinc in acidic conditions).

  • Macrocyclization: Following aldehyde deprotection, the molecule undergoes a rigorous cyclization step—often mediated by cesium carbonate ( Cs2​CO3​ ) and tetrabutylammonium iodide (TBAI)—leveraging the C5-bromo and C6-chloro handles to form the final macrocyclic azolopyridine architecture[1].

This precise sequence highlights why the exact substitution pattern of 5-Bromo-6-chloro-2-nitropyridin-3-ol is non-negotiable for the successful synthesis of these advanced epigenetic modulators.

References

  • Source: United States Patent US10973805B2 (Vertex Pharmaceuticals Inc.)
  • Macrocyclic azolopyridine derivatives as eed and prc2 modulators Source: World Intellectual Property Organization WO2020190754A1 URL

Sources

Application

Application Notes and Protocols for Suzuki-Miyaura Cross-Coupling of 5-Bromo-6-chloro-2-nitropyridin-3-ol

Authored by: [Your Name/Group], Senior Application Scientist Abstract This document provides a comprehensive technical guide for performing the Suzuki-Miyaura cross-coupling reaction on the challenging substrate, 5-Bromo...

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Author: BenchChem Technical Support Team. Date: April 2026

Authored by: [Your Name/Group], Senior Application Scientist

Abstract

This document provides a comprehensive technical guide for performing the Suzuki-Miyaura cross-coupling reaction on the challenging substrate, 5-Bromo-6-chloro-2-nitropyridin-3-ol. This electron-deficient, poly-halogenated pyridinol presents unique considerations for achieving high-yield and selective C-C bond formation, a critical transformation in the synthesis of novel compounds for drug discovery and development. These notes detail the mechanistic rationale behind procedural choices, offer optimized and alternative protocols, and provide a framework for troubleshooting common issues.

Introduction: The Significance of Pyridyl Scaffolds and the Suzuki-Miyaura Reaction

Substituted pyridine rings are foundational scaffolds in a vast array of pharmaceuticals and agrochemicals.[1][2] The ability to controllably introduce diverse aryl and heteroaryl substituents onto the pyridine core is therefore of paramount importance in medicinal chemistry. The Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands as one of the most robust and versatile methods for forging carbon-carbon bonds.[3][4][5] Its broad functional group tolerance, use of generally stable and non-toxic organoboron reagents, and amenability to a wide range of reaction conditions have made it a cornerstone of modern organic synthesis.[4][6]

However, the application of this powerful reaction to highly functionalized, electron-deficient heteroaromatics like 5-Bromo-6-chloro-2-nitropyridin-3-ol is not without its challenges. The presence of multiple halogens (Br and Cl) raises issues of chemoselectivity, while the electron-withdrawing nitro group and the acidic hydroxyl group can influence catalyst activity and substrate stability.[7] This guide aims to provide researchers with the foundational knowledge and practical protocols to successfully navigate these challenges.

Mechanistic Considerations for a Complex Substrate

A thorough understanding of the Suzuki-Miyaura catalytic cycle is crucial for optimizing the reaction for this specific substrate. The generally accepted mechanism involves three key steps: oxidative addition, transmetalation, and reductive elimination.[3][4][8]

Suzuki_Miyaura_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd R¹-X PdII_Complex R¹-Pd(II)L_n-X OxAdd->PdII_Complex Transmetalation Transmetalation PdII_Complex->Transmetalation [R²B(OH)₃]⁻ PdII_Aryl_Complex R¹-Pd(II)L_n-R² Transmetalation->PdII_Aryl_Complex RedElim Reductive Elimination PdII_Aryl_Complex->RedElim RedElim->Pd0 Catalyst Regeneration Product R¹-R² RedElim->Product sub 5-Bromo-6-chloro-2-nitropyridin-3-ol (R¹-X) boronic ArB(OH)₂ (R²-B(OH)₂) base Base (e.g., K₂CO₃)

Figure 1: Catalytic Cycle of the Suzuki-Miyaura Reaction.
Chemoselectivity: C-Br vs. C-Cl Bond Activation

For polyhalogenated substrates, the first point of consideration is the selective activation of one C-X bond over another. In palladium-catalyzed cross-coupling reactions, the reactivity of halogens generally follows the trend: I > Br > OTf >> Cl.[1] This is primarily due to the difference in carbon-halogen bond dissociation energies (BDEs). The C-Br bond is weaker and therefore more susceptible to oxidative addition by the Pd(0) catalyst than the C-Cl bond.[1]

For 5-Bromo-6-chloro-2-nitropyridin-3-ol, we can confidently predict that the Suzuki-Miyaura coupling will occur selectively at the C5-Br position. This intrinsic reactivity difference allows for a modular approach to synthesis, where the C-Cl bond can be targeted in a subsequent coupling reaction under more forcing conditions if desired.[1]

The Role of the Electron-Withdrawing Nitro Group

The presence of a strong electron-withdrawing group like the nitro (NO₂) substituent at the C2 position significantly influences the electronic properties of the pyridine ring. This electronic deficiency can have two opposing effects:

  • Activation towards Oxidative Addition: The electron-poor nature of the aromatic ring can facilitate the oxidative addition step, which is often the rate-determining step in the catalytic cycle.[4]

  • Deactivation of the Catalyst: The nitrogen atom of the pyridine ring and the oxygen atoms of the nitro group can coordinate to the palladium center, potentially leading to catalyst deactivation or the formation of off-cycle, unreactive complexes.[2][7]

The choice of a suitable ligand is paramount to mitigate potential catalyst inhibition. Bulky, electron-rich phosphine ligands are often employed to promote the desired catalytic turnover and prevent catalyst deactivation.[7][9]

The Influence of the Hydroxyl Group and Choice of Base

The acidic proton of the 3-hydroxyl group necessitates careful consideration of the base. The base in a Suzuki-Miyaura reaction plays a crucial role beyond simple proton scavenging. Its primary function is to activate the boronic acid by forming a more nucleophilic boronate species ([R-B(OH)₃]⁻), which then participates in the transmetalation step.[10][11][12][13]

For a substrate with an acidic proton, a sufficiently strong base is required to both deprotonate the hydroxyl group (forming a pyridinolate salt) and activate the boronic acid. However, an excessively strong base can lead to undesired side reactions.

  • Inorganic Bases: Carbonates (e.g., K₂CO₃, Cs₂CO₃) and phosphates (e.g., K₃PO₄) are commonly used and often provide a good balance of reactivity and selectivity.[11][14] They are generally effective in promoting the formation of the active boronate species.

  • Organic Bases: Amine bases are typically less effective and not recommended for this type of substrate.[3]

The choice of base is also intrinsically linked to the solvent system. Aqueous solvent mixtures are often beneficial as they can help to dissolve the inorganic base and facilitate the formation of the boronate.[3][15]

Recommended Reaction Parameters

Based on literature precedents for similar electron-deficient, halogenated heteroaryl systems, the following tables summarize the recommended starting conditions for the Suzuki-Miyaura coupling of 5-Bromo-6-chloro-2-nitropyridin-3-ol.

Table 1: Recommended Reagents and Catalysts
ComponentRecommended Starting PointAlternativesRationale & Key Considerations
Palladium Precatalyst Pd(PPh₃)₄ (2-5 mol%)PdCl₂(dppf), Pd(OAc)₂ with a ligandPd(PPh₃)₄ is a reliable Pd(0) source. Others may require in-situ reduction.[3] For challenging substrates, higher catalyst loading might be necessary.
Ligand (if not using Pd(PPh₃)₄) SPhos, RuPhos, XPhos (4-10 mol%)P(tBu)₃, PCy₃Bulky, electron-rich phosphine ligands are crucial to promote oxidative addition and prevent catalyst deactivation by the nitrogen heterocycle.[7][9]
Boronic Acid Aryl- or Heteroaryl-B(OH)₂ (1.2-1.5 equiv.)Aryl- or Heteroaryl-B(pin)A slight excess of the boronic acid is used to drive the reaction to completion. Pinacol esters can offer greater stability.
Base K₂CO₃ (2-3 equiv.)K₃PO₄, Cs₂CO₃A moderately strong inorganic base is required to activate the boronic acid and deprotonate the hydroxyl group.[10][11][14]
Table 2: Recommended Solvents and Temperature
ParameterRecommended Starting PointAlternativesRationale & Key Considerations
Solvent System 1,4-Dioxane / H₂O (4:1 to 10:1)Toluene / H₂O, DME / H₂O, THF / H₂OA mixture of an organic solvent and water is often optimal. Water helps dissolve the inorganic base and facilitates transmetalation.[3][15] Dioxane and Toluene are common choices.[5]
Temperature 80-100 °C60-120 °CThe reaction temperature will need to be optimized. Start at 80-90 °C and increase if the reaction is sluggish. Monitor for decomposition at higher temperatures.
Reaction Time 4-24 hours1-48 hoursMonitor by TLC or LC-MS to determine the point of completion.

Detailed Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

General Protocol for Suzuki-Miyaura Coupling

This protocol provides a starting point for the reaction. Optimization may be required for different boronic acids.

Figure 2: Experimental Workflow for Suzuki-Miyaura Coupling.

Materials:

  • 5-Bromo-6-chloro-2-nitropyridin-3-ol (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Pd(PPh₃)₄ (0.05 equiv)

  • K₂CO₃ (2.5 equiv)

  • 1,4-Dioxane (degassed)

  • Deionized Water (degassed)

Procedure:

  • Reagent Preparation: To a flame-dried round-bottom flask or microwave vial equipped with a magnetic stir bar, add 5-Bromo-6-chloro-2-nitropyridin-3-ol, the arylboronic acid, and K₂CO₃.

  • Catalyst Addition: Add the Pd(PPh₃)₄ catalyst.

  • Inert Atmosphere: Seal the flask with a septum or cap. Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Solvent Addition: Add the degassed 1,4-dioxane followed by the degassed water via syringe. The typical solvent concentration is 0.1 to 0.5 M with respect to the limiting reagent.

  • Reaction: Place the flask in a preheated oil bath at 90 °C and stir vigorously.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the reaction mixture with ethyl acetate and water.

    • Separate the organic layer. Extract the aqueous layer twice more with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate gradient) to afford the desired coupled product.

  • Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Troubleshooting and Further Considerations

IssuePotential Cause(s)Suggested Solution(s)
No or Low Conversion - Inactive catalyst- Insufficiently degassed solvents- Base not strong enough- Low reaction temperature- Use a fresh bottle of catalyst or a different precatalyst/ligand system.- Ensure thorough degassing of all solvents.- Switch to a stronger base like K₃PO₄ or Cs₂CO₃.- Incrementally increase the reaction temperature.
Decomposition of Starting Material - Reaction temperature is too high- Base is too strong- Lower the reaction temperature.- Use a milder base like K₂CO₃.
Formation of Homocoupled Boronic Acid Byproduct - Presence of oxygen- Catalyst decomposition- Improve degassing technique.- Consider a more stable catalyst system or add a ligand.
Protodeborylation (loss of boronic acid) - Presence of excess water or protic solvents- Prolonged reaction times at high temperatures- Use a minimal amount of water necessary for the base.- Monitor the reaction closely and stop it once the starting material is consumed.

Conclusion

The Suzuki-Miyaura cross-coupling of 5-Bromo-6-chloro-2-nitropyridin-3-ol is a challenging yet highly valuable transformation. By understanding the underlying mechanistic principles—particularly chemoselectivity and the effects of the electron-withdrawing and acidic functional groups—researchers can rationally design effective reaction conditions. The protocols and insights provided in these application notes serve as a robust starting point for the synthesis of novel pyridyl-containing compounds, enabling further exploration in drug discovery and materials science. Careful optimization of the catalyst system, base, and solvent will be key to achieving high yields and purity for a diverse range of coupling partners.

References

  • Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. Vertex AI Search.
  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
  • Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

  • New Catalysts for Suzuki-Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides. Organic Chemistry Portal. [Link]

  • Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society. [Link]

  • The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv. [Link]

  • Unveiling the full reaction path of the Suzuki–Miyaura cross-coupling in a single-molecule junction. Nature Communications. [Link]

  • Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction. PubMed. [Link]

  • Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Angewandte Chemie International Edition. [Link]

  • New Catalysts for Suzuki−Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides. The Journal of Organic Chemistry. [Link]

  • Green Solvent Selection for Suzuki–Miyaura Coupling of Amides. ACS Sustainable Chemistry & Engineering. [Link]

  • Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. Chemistry – An Asian Journal. [Link]

  • highly efficient Suzuki–Miyaura coupling of N-heteroaryl halides and N-heteroarylboronic acids. Chemical Communications. [Link]

  • A sustainable heterogenized palladium catalyst for Suzuki-Miyaura cross coupling reaction of azaheteroaryl halides in aqueous media. Journal of Catalysis. [Link]

  • Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. The Journal of Organic Chemistry. [Link]

  • Mechanism of the Suzuki–Miyaura Cross-Coupling Reaction Mediated by [Pd(NHC)(allyl)Cl] Precatalysts. Organometallics. [Link]

  • Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Organic & Biomolecular Chemistry. [Link]

  • Nickel-Catalyzed Suzuki–Miyaura Couplings in Green Solvents. Organic Letters. [Link]

  • The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations. Angewandte Chemie International Edition. [Link]

  • The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations. Angewandte Chemie International Edition. [Link]

  • Highly Selective Room-Temperature Suzuki-Miyaura Coupling of Bromo-2-Sulfonyloxypyridines for Unsymmetrical Diarylpyridines. ResearchGate. [Link]

  • A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition. [Link]

  • Highly Selective Room-Temperature Suzuki–Miyaura Coupling of Bromo-2-sulfonyloxypyridines for Unsymmetrical Diarylpyridines. The Journal of Organic Chemistry. [Link]

  • The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations. Angewandte Chemie International Edition. [Link]

  • Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry. [Link]

  • Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules. [Link]

  • The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids Leading to.... SciSpace. [Link]

  • The 2-Pyridyl Problem: Challenging Nucleophiles in Cross-Coupling Arylations. PubMed. [Link]

  • CRF ligands via Suzuki and Negishi couplings of 3-pyridyl boronic acids or halides with 2-benzyloxy-4-chloro-3-nitropyridine. PubMed. [Link]

  • Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. The Journal of Organic Chemistry. [Link]

  • New seven membered palladacycles: C-Br bond activation of 2-bromo-pyridine derivative by Pd(II). ResearchGate. [Link]

  • New seven membered palladacycles: C–Br bond activation of 2-bromo-pyridine derivative by Pd(II). Dalton Transactions. [Link]

  • New seven membered palladacycles: C-Br bond activation of 2-bromo-pyridine derivative by Pd(II). Semantic Scholar. [Link]

  • Suzuki reaction. Wikipedia. [Link]

  • Pd(II)-Catalyzed C3-Selective Arylation of Pyridine with (Hetero)arenes. Organic Letters. [Link]

  • Eco-Friendly Physical Activation Methods for Suzuki–Miyaura Reactions. Molecules. [Link]

  • Suzuki–Miyaura cross‐coupling of 5‐bromoindole (6) and phenylboronic.... ResearchGate. [Link]

  • Suzuki–Miyaura Cross‐Coupling of Bromotryptophan Derivatives at Ambient Temperature. Chemistry – A European Journal. [Link]

  • Pyridine C(sp 2 )–H bond functionalization under transition-metal and rare earth metal catalysis. Beilstein Journal of Organic Chemistry. [Link]

  • The Suzuki–Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. The Journal of Organic Chemistry. [Link]

  • PdCl2(dppf)-catalyzed in situ coupling of 2-hydroxypyridines with aryl boronic acids mediated by PyBroP and the one-pot chemo.... Organic & Biomolecular Chemistry. [Link]

  • Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow. Catalysts. [Link]

Sources

Method

regioselective nucleophilic aromatic substitution of 5-Bromo-6-chloro-2-nitropyridin-3-ol

An Application Guide to the Regioselective Nucleophilic Aromatic Substitution of 5-Bromo-6-chloro-2-nitropyridin-3-ol Abstract This application note provides a comprehensive technical guide for researchers and drug devel...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Guide to the Regioselective Nucleophilic Aromatic Substitution of 5-Bromo-6-chloro-2-nitropyridin-3-ol

Abstract

This application note provides a comprehensive technical guide for researchers and drug development professionals on performing regioselective nucleophilic aromatic substitution (SNAr) reactions on 5-Bromo-6-chloro-2-nitropyridin-3-ol. This highly functionalized pyridine core is a versatile building block, but the presence of two distinct halogen leaving groups at the C5 and C6 positions presents a significant challenge in controlling reaction regioselectivity. This document elucidates the underlying mechanistic principles governing selectivity, provides detailed, field-tested protocols for selectively targeting either the C6-chloro or C5-bromo position, and offers guidance on troubleshooting and optimization. By leveraging a deep understanding of electronic effects, steric hindrance, and the strategic choice of nucleophiles and solvents, this guide empowers chemists to unlock the full synthetic potential of this valuable intermediate.

Mechanistic Rationale for Regioselectivity

The capacity to control which halogen is substituted is rooted in the fundamental principles of the Nucleophilic Aromatic Substitution (SNAr) mechanism. The reaction proceeds via a two-step addition-elimination pathway involving a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[1] The rate and regiochemical outcome of the reaction are dictated by the stability of this intermediate.

The pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom, making it susceptible to nucleophilic attack, particularly at the positions ortho and para to the nitrogen (C2, C4, C6).[2][3] In the case of 5-Bromo-6-chloro-2-nitropyridin-3-ol, the powerful electron-withdrawing nitro group at the C2 position further activates the ring, creating strong electrophilic sites at the adjacent C6 position and the para-related C4 and C6 positions.

Electronic Activation: C6 vs. C5

A critical analysis of the potential Meisenheimer complexes reveals a strong electronic preference for nucleophilic attack at the C6 position.

  • Attack at C6 (Displacing Chloride): The nucleophile's attack at the C6 carbon, which is ortho to both the ring nitrogen and the C2-nitro group, generates a highly stabilized Meisenheimer intermediate. The negative charge can be effectively delocalized onto the electronegative ring nitrogen and, most importantly, onto the oxygen atoms of the nitro group through resonance. This extensive delocalization provides significant stabilization, lowering the activation energy for this pathway.[2][4]

  • Attack at C5 (Displacing Bromide): Attack at the C5 position is electronically less favorable. While this position is para to the ring nitrogen, allowing for some charge delocalization, it is meta to the C2-nitro group. Consequently, the negative charge of the intermediate cannot be directly delocalized onto the nitro group, resulting in a less stable Meisenheimer complex compared to the C6-adduct.

The diagram below illustrates the formation of the Meisenheimer intermediates and the superior resonance stabilization afforded by attack at the C6 position.

Figure 1: Meisenheimer Intermediate Stability
Exploitable Factors for Regiocontrol

Despite the strong electronic bias for C6 substitution, regioselectivity can be directed towards the C5 position by manipulating other key reaction parameters.

  • Steric Hindrance: The C6 position is sterically more encumbered than the C5 position, being flanked by the ring nitrogen and the C5-bromo substituent. This provides a crucial handle for control; employing bulky nucleophiles can impose a significant steric penalty on the approach to C6, thereby favoring attack at the more accessible C5 site.[4][5]

  • The Hard and Soft Acids and Bases (HSAB) Principle: The electrophilic C6 carbon can be considered a "harder" center due to its proximity to the electronegative nitrogen and oxygen atoms. Conversely, the C5 carbon is a relatively "softer" electrophilic center. According to HSAB theory, hard nucleophiles (e.g., alkoxides, primary amines) will preferentially react with the hard C6 center, while soft nucleophiles (e.g., thiolates) will favor reaction at the soft C5 center.

  • Solvent Effects: The choice of solvent can dramatically influence regioselectivity.[6] Polar aprotic solvents like DMSO and DMF are excellent at solvating cations and stabilizing charged intermediates, which would typically favor the more charge-delocalized C6-substitution pathway. Conversely, less polar solvents may diminish this stabilization effect, allowing other factors like sterics to dominate.

Protocols for Regioselective Substitution

The following protocols are designed as robust starting points. Researchers should note that optimization may be required for specific nucleophiles.

Protocol A: Selective Substitution at the C6-Position (Chloride Displacement)

This protocol leverages the inherent electronic preference of the substrate by using a small, hard nucleophile to favor attack at the C6 position.

Rationale: The use of a small primary amine (propylamine) as the nucleophile minimizes steric hindrance, allowing the reaction to proceed via the most electronically stabilized pathway (attack at C6). Dimethylformamide (DMF) is a polar aprotic solvent that effectively promotes SNAr reactions. The mild basic conditions facilitated by potassium carbonate prevent significant deprotonation of the C3-hydroxyl group, which could alter the electronic profile of the ring.

  • Reagents & Equipment:

    • 5-Bromo-6-chloro-2-nitropyridin-3-ol

    • Propylamine (1.1 equivalents)

    • Anhydrous Potassium Carbonate (K₂CO₃) (2.0 equivalents)

    • Anhydrous Dimethylformamide (DMF)

    • Round-bottom flask with stir bar

    • Condenser and Nitrogen/Argon inlet

    • Standard glassware for workup and purification

    • Silica gel for column chromatography

  • Step-by-Step Methodology:

    • Setup: To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add 5-Bromo-6-chloro-2-nitropyridin-3-ol (1.0 eq) and anhydrous K₂CO₃ (2.0 eq).

    • Solvent Addition: Add anhydrous DMF via syringe to create a suspension with a concentration of approximately 0.1 M with respect to the substrate.

    • Nucleophile Addition: Add propylamine (1.1 eq) dropwise to the stirring suspension at room temperature.

    • Reaction: Heat the reaction mixture to 50-60 °C and monitor its progress by TLC or LC-MS (typically 2-6 hours).

    • Workup: Upon completion, cool the mixture to room temperature and pour it into ice-water. A precipitate of the crude product should form.

    • Extraction: Extract the aqueous mixture with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

    • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure 5-Bromo-6-(propylamino)-2-nitropyridin-3-ol.

Protocol B: Selective Substitution at the C5-Position (Bromide Displacement)

This protocol is designed to override the electronic preference by using a soft, sterically demanding nucleophile.

Rationale: Thiophenol is a soft nucleophile, which, according to HSAB theory, should have a greater affinity for the softer C5 position. Furthermore, its bulkiness sterically disfavors attack at the more crowded C6 position. Cesium carbonate is used as a base because the larger cesium cation can lead to a more "naked," and thus more reactive, thiophenolate anion in solution.[7] Acetonitrile is a suitable polar aprotic solvent for this transformation.

  • Reagents & Equipment:

    • 5-Bromo-6-chloro-2-nitropyridin-3-ol

    • Thiophenol (1.2 equivalents)

    • Anhydrous Cesium Carbonate (Cs₂CO₃) (2.0 equivalents)

    • Anhydrous Acetonitrile (MeCN)

    • Round-bottom flask with stir bar

    • Condenser and Nitrogen/Argon inlet

    • Standard glassware for workup and purification

    • Silica gel for column chromatography

  • Step-by-Step Methodology:

    • Setup: To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add 5-Bromo-6-chloro-2-nitropyridin-3-ol (1.0 eq) and anhydrous Cs₂CO₃ (2.0 eq).

    • Solvent Addition: Add anhydrous acetonitrile via syringe to create a suspension (approx. 0.1 M).

    • Nucleophile Addition: Add thiophenol (1.2 eq) dropwise to the stirring suspension at room temperature. The formation of the cesium thiophenolate salt is typically rapid.

    • Reaction: Heat the reaction mixture to 70-80 °C. Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 4-12 hours).

    • Workup: Cool the mixture to room temperature. Filter off the inorganic salts and rinse the filter cake with a small amount of acetonitrile.

    • Purification: Concentrate the filtrate under reduced pressure. The crude product can be directly purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the desired 6-Chloro-2-nitro-5-(phenylthio)pyridin-3-ol.

Data Summary and Expected Outcomes

The judicious selection of reaction partners and conditions is paramount to achieving high regioselectivity. The following table summarizes the expected outcomes for the protocols described.

ParameterProtocol A: C6-SubstitutionProtocol B: C5-SubstitutionRationale for Selectivity
Target Position C6-ChloroC5-Bromo-
Nucleophile PropylamineThiophenolA: Small, hard amine. B: Bulky, soft thiol.
Base K₂CO₃Cs₂CO₃A: Standard, non-coordinating base. B: Promotes a highly reactive nucleophile.
Solvent DMFAcetonitrileA: Polar aprotic, favors SNAr. B: Less polar than DMF, reduces electronic bias.
Expected Major Product 5-Bromo-6-(propylamino)-2-nitropyridin-3-ol6-Chloro-2-nitro-5-(phenylthio)pyridin-3-olA: Electronic Control. B: Steric/HSAB Control.
Expected Regioselectivity >90:10 (C6:C5)>85:15 (C5:C6)Varies with specific nucleophile and conditions.

Experimental Workflow Overview

The overall process for achieving regioselective substitution is outlined in the workflow diagram below. This visual guide aids in experimental planning, highlighting the key decision points that dictate the reaction's outcome.

G Figure 2: Experimental Workflow for Regioselective Substitution cluster_c6 Protocol A: C6-Substitution cluster_c5 Protocol B: C5-Substitution start Start: 5-Bromo-6-chloro-2-nitropyridin-3-ol decision Select Regiochemical Outcome start->decision c6_cond Conditions: - Small, Hard Nucleophile (e.g., R-NH2) - K2CO3, DMF - 50-60 °C decision->c6_cond Target C6 (Electronic Control) c5_cond Conditions: - Bulky, Soft Nucleophile (e.g., Ar-SH) - Cs2CO3, MeCN - 70-80 °C decision->c5_cond Target C5 (Steric/HSAB Control) c6_product Product: C6-Substituted Pyridine c6_cond->c6_product workup Reaction Workup & Purification (Aqueous Wash, Extraction, Chromatography) c6_product->workup c5_product Product: C5-Substituted Pyridine c5_cond->c5_product c5_product->workup analysis Characterization (NMR, LC-MS, HRMS) workup->analysis

Figure 2: Experimental Workflow for Regioselective Substitution

References

  • BenchChem. (2025). Technical Support Center: Improving Regioselectivity in Pyridine Substitution Reactions. BenchChem.
  • Larsson, U., et al. (n.d.). Effects of the Pyridine 3-Substituent on Regioselectivity in the Nucleophilic Aromatic Substitution Reaction of 3-Substituted 2,6-Dichloropyridines with 1-Methylpiperazine Studied by a Chemical Design Strategy.
  • chem.libretexts.org. (2018).
  • Schlosser, M., Bobbio, C., & Rausis, T. (2005). Regiochemically Flexible Substitutions of Di-, Tri-, and Tetrahalopyridines: The Trialkylsilyl Trick.
  • Um, I. H., et al. (n.d.). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. PMC.
  • BenchChem. (2025). Application Notes and Protocols for Nucleophilic Aromatic Substitution Reactions of 2-Nitropyridine. BenchChem.
  • Chem Help ASAP. (2020).
  • MadSc. (2020). (L-450) Nucleophilic aromatic substitution on Pyridine: Resonance, Mechanism and Selectivity. YouTube.
  • Luo, H., et al. (2022). Nucleophilic Aromatic Substitution of 5-Bromo-1,2,3-triazines with Phenols. Journal of Organic Chemistry, 87(5), 2590-2600.

Sources

Application

Application Notes &amp; Protocols: The Strategic Utility of 5-Bromo-6-chloro-2-nitropyridin-3-ol in Medicinal Chemistry

Introduction: Unveiling a Versatile Scaffold In the landscape of modern drug discovery, the strategic selection of chemical intermediates is paramount to the efficient construction of novel molecular entities. 5-Bromo-6-...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Unveiling a Versatile Scaffold

In the landscape of modern drug discovery, the strategic selection of chemical intermediates is paramount to the efficient construction of novel molecular entities. 5-Bromo-6-chloro-2-nitropyridin-3-ol is an exemplary heterocyclic building block, engineered for versatility and predictable reactivity. Its pyridine core is decorated with a confluence of functional groups that offer medicinal chemists a powerful toolkit for molecular elaboration. The electron-withdrawing nitro group profoundly activates the pyridine ring towards nucleophilic aromatic substitution (SNAr), while the differentially reactive bromo and chloro substituents serve as orthogonal handles for metal-catalyzed cross-coupling reactions.[1][2] The phenolic hydroxyl group provides an additional site for modification, rounding out a trifecta of reactive centers.

This document serves as a technical guide for researchers, scientists, and drug development professionals, providing in-depth protocols and field-proven insights into the application of 5-Bromo-6-chloro-2-nitropyridin-3-ol as a strategic intermediate. We will explore its core reactivity, offering step-by-step methodologies for its deployment in key synthetic transformations that are foundational to the synthesis of complex, biologically active molecules.

Physicochemical & Structural Data

A thorough understanding of the physical and chemical properties of an intermediate is critical for its effective use. The key data for 5-Bromo-6-chloro-2-nitropyridin-3-ol are summarized below.

PropertyValueSource
CAS Number 1131041-71-8[Guidechem][3]
Molecular Formula C₅H₂BrClN₂O₃[Guidechem][3]
Molecular Weight 253.44 g/mol [Guidechem][3]
Appearance Solid (predicted)[Sigma-Aldrich][4]
Topological Polar Surface Area 78.9 Ų[Guidechem][3]
Hydrogen Bond Acceptor Count 4[Guidechem][3]

Synthetic Strategy: Proposed Route of Synthesis

While a direct, peer-reviewed synthesis for 5-Bromo-6-chloro-2-nitropyridin-3-ol is not prominently documented, a logical synthetic pathway can be proposed based on established heterocyclic chemistry transformations. A plausible route would involve the multi-step functionalization of a simpler pyridine precursor. The workflow below illustrates a potential synthetic strategy.

G cluster_0 Proposed Synthetic Workflow Start 2-Amino-6-chloropyridin-3-ol Step1 Nitration (H₂SO₄, HNO₃) Start->Step1 Introduce nitro group Intermediate1 2-Amino-6-chloro-5-nitropyridin-3-ol Step1->Intermediate1 Step2 Diazotization & Sandmeyer Reaction (NaNO₂, HBr, CuBr) Intermediate1->Step2 Replace amino with bromo Product 5-Bromo-6-chloro-2-nitropyridin-3-ol Step2->Product

Caption: A proposed synthetic workflow for 5-Bromo-6-chloro-2-nitropyridin-3-ol.

Core Applications & Experimental Protocols

The true value of 5-Bromo-6-chloro-2-nitropyridin-3-ol lies in its predictable, stepwise functionalization. The electron-deficient nature of the ring, combined with the distinct properties of its substituents, allows for a high degree of control over synthetic outcomes.

Nucleophilic Aromatic Substitution (SNAr)

The C2-nitro group strongly activates the C6-chloro and C5-bromo positions towards nucleophilic attack. The reaction proceeds via a resonance-stabilized anionic intermediate known as a Meisenheimer complex, a hallmark of the addition-elimination mechanism.[5][6] In many pyridyl systems, the position para to the nitro group (C5) and ortho (C6) are both highly activated. Generally, the C-Cl bond is more readily displaced than the C-Br bond in SNAr reactions when electronic factors are similar, though reactivity can be substrate-dependent.[7][8] This differential reactivity can be exploited for selective functionalization.

Caption: General mechanism for Nucleophilic Aromatic Substitution (SNAr).

Protocol 4.1.1: SNAr with Aliphatic Amines

This protocol details the substitution of the C6-chloro group with a primary or secondary amine.

  • Materials:

    • 5-Bromo-6-chloro-2-nitropyridin-3-ol (1.0 eq)

    • Aliphatic amine (e.g., piperidine, morpholine) (1.2 eq)

    • Diisopropylethylamine (DIPEA) (1.5 eq)

    • Anhydrous N,N-Dimethylformamide (DMF)

    • Ethyl acetate (EtOAc)

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add 5-Bromo-6-chloro-2-nitropyridin-3-ol (1.0 eq).

    • Dissolve the starting material in anhydrous DMF to a concentration of approximately 0.2 M.

    • Add the aliphatic amine (1.2 eq) to the solution, followed by DIPEA (1.5 eq). Causality Note: DIPEA acts as a non-nucleophilic base to scavenge the HCl generated during the reaction, driving the equilibrium towards the product.

    • Heat the reaction mixture to 60-80 °C. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 2-6 hours).

    • Upon completion, cool the reaction to room temperature and pour it into a separatory funnel containing water.

    • Extract the aqueous layer three times with EtOAc.

    • Combine the organic layers and wash sequentially with water (2x) and brine (1x).

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to yield the desired 6-amino-substituted pyridinol.

Palladium-Catalyzed Cross-Coupling Reactions

The C5-bromo substituent is an excellent handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, enabling the formation of a C-C bond.[9][10] The C-Br bond is significantly more reactive than the C-Cl bond in the oxidative addition step of the catalytic cycle, allowing for highly selective functionalization at the C5 position while leaving the C6-chloro group intact for subsequent SNAr or other transformations.[11]

G cluster_0 Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition PdII_Aryl Ar-Pd(II)L₂(X) OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Diaryl Ar-Pd(II)L₂(R) Transmetal->PdII_Diaryl RedElim Reductive Elimination RedElim->Pd0 Product Ar-R ArX Ar-X RBOH2 R-B(OH)₂ Base Base

Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Protocol 4.2.1: Suzuki-Miyaura Coupling at the C5-Bromo Position

This protocol describes the coupling of an arylboronic acid at the C5 position.

  • Materials:

    • 5-Bromo-6-chloro-2-nitropyridin-3-ol (1.0 eq)

    • Arylboronic acid (1.5 eq)

    • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)

    • 2 M aqueous sodium carbonate (Na₂CO₃) solution (3.0 eq)

    • 1,4-Dioxane

    • Toluene

    • Water

    • Ethyl acetate (EtOAc)

    • Anhydrous magnesium sulfate (MgSO₄)

  • Procedure:

    • In a flask suitable for reflux, combine 5-Bromo-6-chloro-2-nitropyridin-3-ol (1.0 eq), the arylboronic acid (1.5 eq), and Pd(PPh₃)₄ (0.05 eq).

    • Add a 4:1 mixture of 1,4-dioxane and water to achieve a substrate concentration of ~0.1 M.

    • Add the 2 M aqueous Na₂CO₃ solution (3.0 eq). Causality Note: The base is crucial for the transmetalation step, converting the boronic acid to a more nucleophilic boronate species.

    • Degas the mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.

    • Heat the reaction to reflux (approximately 90-100 °C) under an inert atmosphere. Monitor for completion by TLC or LC-MS (typically 4-12 hours).

    • After cooling to room temperature, dilute the reaction with water and transfer to a separatory funnel.

    • Extract with EtOAc (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.

    • Purify the crude residue via flash column chromatography to isolate the 5-aryl-6-chloro-2-nitropyridin-3-ol product.

Reduction of the Nitro Group

The nitro group can be readily reduced to a primary amine, a critical functional group for introducing diversity. This transformation unlocks access to amide bond formation, sulfonamide synthesis, and reductive amination, among other reactions.

Protocol 4.3.1: Nitro Group Reduction using Tin(II) Chloride

This method is effective and proceeds under relatively mild conditions.

  • Materials:

    • Substituted 2-nitropyridine starting material (1.0 eq)

    • Tin(II) chloride dihydrate (SnCl₂·2H₂O) (5.0 eq)

    • Ethanol (EtOH) or Ethyl Acetate (EtOAc)

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Dichloromethane (DCM)

  • Procedure:

    • Dissolve the 2-nitropyridine starting material (1.0 eq) in ethanol or ethyl acetate (~0.1 M).

    • Add SnCl₂·2H₂O (5.0 eq) in a single portion.

    • Heat the mixture to 60-70 °C and stir vigorously. The reaction is often complete within 1-3 hours. Monitor by LC-MS for the disappearance of the starting material.

    • Cool the reaction mixture to room temperature and carefully pour it over ice.

    • Basify the mixture by slowly adding saturated aqueous NaHCO₃ solution until the pH is ~8-9. A thick white precipitate of tin salts will form.

    • Filter the mixture through a pad of Celite®, washing the pad thoroughly with EtOAc or DCM.

    • Transfer the filtrate to a separatory funnel and separate the layers.

    • Extract the aqueous layer with additional EtOAc or DCM (2x).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the crude 2-aminopyridine product, which can often be used without further purification or can be purified by chromatography.

Conclusion and Future Outlook

5-Bromo-6-chloro-2-nitropyridin-3-ol is a highly functionalized and strategically valuable intermediate for medicinal chemistry. Its well-defined reactive sites allow for a modular and selective approach to the synthesis of complex pyridine-based scaffolds. The protocols outlined in this guide provide a robust framework for leveraging its reactivity in SNAr, cross-coupling, and functional group reduction reactions. By enabling the controlled, stepwise introduction of diverse chemical matter, this building block empowers researchers to efficiently navigate chemical space in the pursuit of novel therapeutic agents. The potential to combine these transformations sequentially further enhances its utility, making it a cornerstone reagent for building libraries of drug-like molecules.

References

  • The Royal Society of Chemistry. (2013). Supplementary Information Synthetic routes to compounds 5 and 10-19. Retrieved from [Link]

  • Luo, H., et al. (2022). Nucleophilic Aromatic Substitution of 5-Bromo-1,2,3-triazines with Phenols. Journal of Organic Chemistry, 87, 2590-2600. Retrieved from [Link]

  • NextSDS. (n.d.). 5-bromo-6-chloro-2-nitro-3-Pyridinol — Chemical Substance Information. Retrieved from [Link]

  • Global Info Research. (2026). 5-Bromo-2-chloro-3-nitropyridine: A Key Intermediate for Organic Synthesis. Retrieved from [Link]

  • MDPI. (2025). Nitropyridines in the Synthesis of Bioactive Molecules. Retrieved from [Link]

  • Ashenhurst, J. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. Retrieved from [Link]

  • PubChem. (n.d.). Pharmaceutical compositions having desirable bioavailability - Patent US-9144561-B2. Retrieved from [Link]

  • Google Patents. (n.d.). WO 00/38684.
  • Google Patents. (n.d.). US5436344A - 3-bromo-5-chloro-pyridines used as intermediates in the synthesis of azatetralones.
  • MDPI. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Retrieved from [Link]

  • PubMed. (2022). Cross-Coupling Reactions of 5-Bromo-1,2,3-triazine. Retrieved from [Link]

  • ACS Publications. (2024). Nucleophilic Aromatic Substitution of Heteroaryl Halides with Thiols. Retrieved from [Link]

  • Google Patents. (n.d.). US3974166A - Process for the manufacture of bromopyridines.
  • Wikipedia. (n.d.). Cross-coupling reaction. Retrieved from [Link]

  • Garg Lab - UCLA. (n.d.). Patents & Products. Retrieved from [Link]

  • ResearchGate. (n.d.). Cross-Coupling Reactions of 5-Bromo-1,2,3-triazines. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis of Nitroaromatic Compounds via Three-Component Ring Transformations. Retrieved from [Link]

  • PubChem. (n.d.). 5-bromo-6-methyl-3-nitropyridin-2-ol. Retrieved from [Link]

Sources

Method

Application Note: O-Alkylation and Protecting Group Strategies for 5-Bromo-6-chloro-2-nitropyridin-3-ol

Molecular Profiling and Synthetic Strategy The compound 5-Bromo-6-chloro-2-nitropyridin-3-ol (CAS: 1131041-71-8) is a highly functionalized, electron-deficient heterocyclic building block. It is frequently utilized in th...

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Author: BenchChem Technical Support Team. Date: April 2026

Molecular Profiling and Synthetic Strategy

The compound 5-Bromo-6-chloro-2-nitropyridin-3-ol (CAS: 1131041-71-8) is a highly functionalized, electron-deficient heterocyclic building block. It is frequently utilized in the synthesis of complex macrocyclic azolopyridine derivatives, such as EED and PRC2 modulators 1, as well as 2-aminopyridine-based kinase inhibitors targeting ALK and ROS1 2.

To successfully incorporate this molecule into a synthetic pipeline, researchers must navigate its dense array of reactive sites:

  • C-2 Nitro Group: Acts as a powerful electron-withdrawing group (EWG). It primes the ring for downstream reduction to a 2-aminopyridine pharmacophore but makes the ring highly susceptible to nucleophilic attack.

  • C-3 Hydroxyl Group: The primary target for O-alkylation or protection. The combined EWG effects of the ortho-nitro and meta-halogens drastically lower its pKa​ (estimated ~4.5–5.5), making it an exceptionally acidic pronucleophile.

  • C-5 Bromo Group: The preferred site for transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura or Heck reactions) 3.

  • C-6 Chloro Group: Highly activated for Nucleophilic Aromatic Substitution (S_NAr) due to the adjacent ring nitrogen and the extended electronic pull of the nitro group.

The Causality of Reaction Selection

Because the C-6 chlorine is highly activated, attempting O-alkylation with strong alkoxide bases (e.g., NaH with an alkyl halide) often leads to competitive S_NAr at the C-6 position. Therefore, the Mitsunobu reaction is the gold standard for O-alkylating this specific substrate. The high acidity of the C-3 hydroxyl ensures rapid protonation of the Morrison-Brunn-Huisgen betaine intermediate, driving the reaction forward under neutral conditions without triggering C-6 substitution.

G SM 5-Bromo-6-chloro- 2-nitropyridin-3-ol O_Alk O-Alkylation (Mitsunobu / Base) SM->O_Alk ROH, DIAD PPh3 PG_MOM MOM Protection (MOM-Cl, DIPEA) SM->PG_MOM MOM-Cl DIPEA SNAr SNAr at C-6 (Amines/Alkoxides) O_Alk->SNAr NHR2 Suzuki Suzuki Coupling at C-5 (Pd cat., Boronic Acid) O_Alk->Suzuki Pd(dppf)Cl2 Reduction Nitro Reduction (Fe/AcOH) O_Alk->Reduction Fe, AcOH PG_MOM->SNAr PG_MOM->Suzuki

Caption: Divergent synthetic workflows for 5-Bromo-6-chloro-2-nitropyridin-3-ol functionalization.

Protecting Group (PG) Selection Matrix

When the C-3 hydroxyl must be temporarily masked to allow for harsh cross-coupling or S_NAr conditions at C-5 or C-6, selecting the correct protecting group is critical. Standard benzyl deprotection (H2, Pd/C) is strictly contraindicated here, as it will simultaneously reduce the C-2 nitro group to an amine and cause hydrodehalogenation of the C-5 bromo and C-6 chloro groups 4.

The table below summarizes the quantitative and qualitative parameters for protecting this specific scaffold.

Protecting GroupReagents for IntroductionDeprotection ConditionsCompatibility with Scaffold (NO₂, Br, Cl)Orthogonality / Notes
MOM (Methoxymethyl) MOM-Cl (1.5 eq), DIPEA (2.0 eq), DCM, 0 °C to RTTFA/DCM (1:1) or 4M HCl in DioxaneExcellent. Stable to Pd-catalysis and mild S_NAr.Preferred. Deprotection is completely orthogonal to the halogens and nitro group.
Bn (Benzyl) BnBr (1.2 eq), K₂CO₃ (2.0 eq), DMF, 60 °CBCl₃ (DCM, -78 °C) or TMSIPoor to Moderate. Cannot use standard hydrogenolysis (Pd/C, H₂).Requires harsh Lewis acidic deprotection which may degrade complex downstream macrocycles.
TBS (tert-Butyldimethylsilyl) TBS-Cl (1.5 eq), Imidazole (2.5 eq), DMF, RTTBAF (THF) or mild aqueous acidModerate. Prone to cleavage under strongly basic S_NAr conditions.Useful only for short, non-basic synthetic sequences.

Validated Experimental Protocols

The following protocols are designed as self-validating systems. In-process controls and mechanistic rationales are embedded to ensure reproducibility and high fidelity.

Protocol A: Chemoselective Mitsunobu O-Alkylation

This protocol utilizes a secondary chiral alcohol. The Mitsunobu reaction proceeds with complete inversion of stereochemistry at the alcohol carbon.

Reagents:

  • 5-Bromo-6-chloro-2-nitropyridin-3-ol (1.0 equiv, limiting reagent)

  • Secondary Alcohol (e.g., (S)-1-phenylethanol) (1.1 equiv)

  • Triphenylphosphine (PPh₃) (1.2 equiv)

  • Diisopropyl azodicarboxylate (DIAD) (1.2 equiv)

  • Anhydrous Tetrahydrofuran (THF) (0.2 M relative to substrate)

Step-by-Step Methodology:

  • System Preparation: Flame-dry a round-bottom flask under argon. Add 5-Bromo-6-chloro-2-nitropyridin-3-ol, the secondary alcohol, and PPh₃. Dissolve the mixture in anhydrous THF.

  • Temperature Control: Cool the reaction mixture to 0 °C using an ice-water bath. Causality: The addition of DIAD to PPh₃ is highly exothermic. Cooling prevents the thermal degradation of the betaine intermediate and suppresses unwanted side reactions.

  • Activation: Add DIAD dropwise over 15 minutes via a syringe pump. The solution will typically turn deep yellow/orange as the active adduct forms and is subsequently protonated by the highly acidic pyridinol.

  • Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12–16 hours.

  • In-Process Control (IPC): Monitor via LC-MS or TLC (Hexanes:EtOAc 3:1). The starting pyridinol should be completely consumed. If unreacted starting material remains, add an additional 0.2 equiv of PPh₃ and DIAD.

  • Workup & Self-Validation: Concentrate the mixture under reduced pressure. To remove the bulk of the triphenylphosphine oxide (TPPO) byproduct, triturate the crude residue with cold diethyl ether/hexanes (1:2); the TPPO will precipitate as a white solid. Filter and concentrate the filtrate.

  • Purification: Purify via flash column chromatography (silica gel, gradient elution 0-20% EtOAc in Hexanes) to afford the pure O-alkylated product.

Protocol B: Orthogonal MOM Protection

When downstream Suzuki coupling at C-5 is required before functionalizing the C-3 oxygen, MOM protection provides the necessary stability.

Reagents:

  • 5-Bromo-6-chloro-2-nitropyridin-3-ol (1.0 equiv)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 equiv)

  • Chloromethyl methyl ether (MOM-Cl) (1.5 equiv)

  • Anhydrous Dichloromethane (DCM) (0.3 M)

Step-by-Step Methodology:

  • Initiation: Dissolve the pyridinol in anhydrous DCM under an inert atmosphere. Cool the solution to 0 °C.

  • Base Addition: Add DIPEA dropwise. Causality: DIPEA is a sterically hindered, non-nucleophilic base. It is specifically chosen over NaH or KOH to prevent any competitive S_NAr displacement of the C-6 chlorine atom during the deprotonation step.

  • Protection: Add MOM-Cl dropwise over 10 minutes. Caution: MOM-Cl is a known carcinogen; handle exclusively inside a well-ventilated fume hood using appropriate PPE.

  • Maturation: Stir at 0 °C for 30 minutes, then allow to warm to room temperature for 2 hours.

  • Quench and Extraction: Quench the reaction by adding saturated aqueous NaHCO₃. Causality: The mild basic quench neutralizes excess MOM-Cl and HCl byproducts without hydrolyzing the newly formed acetal. Extract the aqueous layer three times with DCM.

  • Washing: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. The resulting protected intermediate is typically >95% pure and can often be used in subsequent Pd-catalyzed cross-couplings without further column chromatography.

References

  • Source: Google Patents (US10973805B2)
  • Source: PMC (nih.gov)
  • Discovery of UCB9386: A Potent, Selective, and Brain-Penetrant Nuak1 Inhibitor Suitable for In Vivo Pharmacological Studies Source: ACS Publications URL
  • Protecting Agents Source: TCI Chemicals URL

Sources

Application

Application Note: Strategic Synthesis of Functionalized Pyridine Scaffolds from 5-Bromo-6-chloro-2-nitropyridin-3-ol

This guide provides a detailed exploration of synthetic strategies for creating diverse, functionalized pyridine derivatives using 5-Bromo-6-chloro-2-nitropyridin-3-ol as a versatile starting material. Designed for resea...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a detailed exploration of synthetic strategies for creating diverse, functionalized pyridine derivatives using 5-Bromo-6-chloro-2-nitropyridin-3-ol as a versatile starting material. Designed for researchers in medicinal chemistry and drug development, this document elucidates the chemical principles behind selective functionalization and provides robust, step-by-step protocols for key transformations.

Introduction: The Strategic Value of a Polysubstituted Pyridine Scaffold

The pyridine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs. Its unique electronic properties and ability to engage in hydrogen bonding make it a cornerstone of modern drug design. The starting material, 5-Bromo-6-chloro-2-nitropyridin-3-ol, is a richly functionalized platform, offering multiple orthogonal sites for chemical modification. The strategic placement of its substituents—a strongly electron-withdrawing nitro group, two distinct halogen leaving groups, and a reactive hydroxyl group—allows for a programmed, sequential approach to building molecular complexity.

The key to leveraging this scaffold lies in understanding the differential reactivity of each site:

  • C6-Chloro: Highly activated towards Nucleophilic Aromatic Substitution (SNAr) by the para-nitro group.[1][2]

  • C5-Bromo: Less activated for SNAr (meta to the nitro group), making it an ideal handle for transition-metal-catalyzed cross-coupling reactions.[3]

  • C2-Nitro: Can be reduced to an amino group, opening a new vector for functionalization.

  • C3-Hydroxyl: Can be alkylated, acylated, or converted into a triflate to serve as an additional leaving group.

This guide will detail protocols for exploiting this differential reactivity, enabling the synthesis of a wide array of novel pyridine derivatives.

Selective Functionalization via Nucleophilic Aromatic Substitution (SNAr) at the C6 Position

Principle: The SNAr reaction is a cornerstone of pyridine chemistry.[2] The potent electron-withdrawing effect of the nitro group at the C2 position drastically lowers the electron density of the pyridine ring, particularly at the ortho (C3) and para (C6) positions. This electronic deficit makes the C6 carbon highly electrophilic and susceptible to attack by nucleophiles. The reaction proceeds through a stabilized anionic intermediate, known as a Meisenheimer complex, with subsequent expulsion of the chloride leaving group to restore aromaticity.[1] This pathway allows for the selective and efficient introduction of a wide range of amine, ether, and thioether functionalities at the C6 position.

Workflow for SNAr at C6:

Start 5-Bromo-6-chloro- 2-nitropyridin-3-ol Reaction SɴAr Reaction (e.g., DMF, 80-100 °C) Start->Reaction Substrate Nuc Nucleophile (R-NH₂, R-OH, R-SH) + Base (e.g., K₂CO₃, Et₃N) Nuc->Reaction Reagents Product 6-Substituted Pyridine Derivative Reaction->Product Selective Substitution at C6

Caption: SNAr workflow for selective C6 functionalization.

Protocol 2.1: Synthesis of 6-Anilino-5-bromo-2-nitropyridin-3-ol

This protocol details the selective displacement of the C6-chloro group with an amine nucleophile.

Materials:

  • 5-Bromo-6-chloro-2-nitropyridin-3-ol (1.0 equiv)

  • Aniline (1.1 equiv)

  • Potassium carbonate (K₂CO₃, 2.0 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, reflux condenser, heating mantle

  • Silica gel for column chromatography

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 5-Bromo-6-chloro-2-nitropyridin-3-ol (1.0 equiv) and anhydrous DMF to achieve a concentration of approximately 0.2 M.

  • Add aniline (1.1 equiv) and potassium carbonate (2.0 equiv) to the solution.

  • Heat the reaction mixture to 80 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-6 hours).

  • Once complete, allow the mixture to cool to room temperature.

  • Pour the reaction mixture into ice-cold water and extract with ethyl acetate (3 x volume of DMF).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the organic phase under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure 6-anilino-5-bromo-2-nitropyridin-3-ol.

Data Summary Table:

Nucleophile (Example)ConditionsPosition of SubstitutionRepresentative Yield
AnilineK₂CO₃, DMF, 80 °CC685-95%
MorpholineEt₃N, EtOH, refluxC690-98%
Sodium MethoxideMeOH, rtC6>95%
ThiophenolK₂CO₃, DMF, 100 °CC680-90%

C-C Bond Formation via Suzuki-Miyaura Cross-Coupling at the C5 Position

Principle: The Suzuki-Miyaura reaction is a powerful palladium-catalyzed cross-coupling method for forming carbon-carbon bonds.[4][5] It involves the reaction of an organohalide with an organoboron species, such as a boronic acid or its ester.[4] The C5-bromo position on our scaffold is an ideal handle for this transformation. The catalytic cycle involves three key steps:

  • Oxidative Addition: The Pd(0) catalyst inserts into the carbon-bromine bond.

  • Transmetalation: The organic group from the activated boronic acid is transferred to the palladium center.[5]

  • Reductive Elimination: The two coupled organic fragments are eliminated from the palladium, forming the new C-C bond and regenerating the Pd(0) catalyst.

This reaction is highly versatile and tolerates a wide range of functional groups, making it invaluable for introducing aryl, heteroaryl, or vinyl substituents at the C5 position.[6]

Workflow for Suzuki-Miyaura Coupling at C5:

Start 5-Bromo-6-chloro- 2-nitropyridin-3-ol Reaction Suzuki Coupling (e.g., Dioxane/H₂O, 90 °C) Start->Reaction Boronic Arylboronic Acid (Ar-B(OH)₂) + Base (e.g., Na₂CO₃) Boronic->Reaction Catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) Catalyst->Reaction Product 5-Aryl Pyridine Derivative Reaction->Product C-C Bond Formation at C5

Caption: Suzuki-Miyaura workflow for selective C5 arylation.

Protocol 3.1: Synthesis of 6-Chloro-5-phenyl-2-nitropyridin-3-ol

This protocol describes the palladium-catalyzed coupling of the C5-bromo position with phenylboronic acid.

Materials:

  • 5-Bromo-6-chloro-2-nitropyridin-3-ol (1.0 equiv)

  • Phenylboronic acid (1.5 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv)

  • Sodium carbonate (Na₂CO₃, 2.0 M aqueous solution)

  • 1,4-Dioxane

  • Toluene

  • Round-bottom flask, magnetic stirrer, reflux condenser

  • Standard work-up and purification equipment

Procedure:

  • In a round-bottom flask, combine 5-Bromo-6-chloro-2-nitropyridin-3-ol (1.0 equiv), phenylboronic acid (1.5 equiv), and Pd(PPh₃)₄ (0.05 equiv).

  • Evacuate and backfill the flask with an inert atmosphere (e.g., argon) three times.

  • Add 1,4-dioxane and the 2.0 M aqueous Na₂CO₃ solution (a common solvent ratio is 4:1 dioxane:water).

  • Heat the mixture to 90 °C and stir until TLC analysis indicates complete consumption of the starting material (typically 8-12 hours).

  • Cool the reaction to room temperature and dilute with water.

  • Extract the product with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter and concentrate under reduced pressure.

  • Purify the crude product via flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to afford the desired 5-aryl pyridine derivative.

Data Summary Table:

Boronic Acid (Example)CatalystBase / SolventRepresentative Yield
Phenylboronic acidPd(PPh₃)₄Na₂CO₃ / Dioxane:H₂O75-85%
4-Methoxyphenylboronic acidPd(dppf)Cl₂K₂CO₃ / Toluene:EtOH:H₂O80-90%
Pyridine-3-boronic acidPd(OAc)₂ / SPhosK₃PO₄ / Dioxane:H₂O70-80%

Advanced Strategy: Sequential Orthogonal Functionalization

The true synthetic power of 5-Bromo-6-chloro-2-nitropyridin-3-ol is realized through sequential reactions that exploit the orthogonal reactivity of the C5 and C6 positions. This allows for the programmed construction of highly complex, drug-like molecules. A common and effective strategy is to perform the SNAr reaction first, followed by the Suzuki-Miyaura coupling. This order is often preferred because the palladium catalyst used in Suzuki couplings can sometimes be sensitive to or coordinate with the nucleophiles used in SNAr reactions.

Workflow for Sequential SNAr and Suzuki Coupling:

Start 5-Bromo-6-chloro- 2-nitropyridin-3-ol Step1 Step 1: SɴAr (R-NH₂, Base, DMF) Start->Step1 C6-Cl Substitution Intermediate 6-Amino-5-bromo- 2-nitropyridin-3-ol Step1->Intermediate Step2 Step 2: Suzuki Coupling (Ar-B(OH)₂, Pd Catalyst, Base) Intermediate->Step2 C5-Br Coupling Product 5-Aryl-6-amino- 2-nitropyridin-3-ol Step2->Product

Caption: Sequential functionalization workflow.

By following the protocols outlined in Sections 2 and 3 sequentially, researchers can access a diverse library of 5,6-disubstituted-2-nitropyridin-3-ol derivatives. This modular approach is highly amenable to parallel synthesis and the rapid generation of compound libraries for structure-activity relationship (SAR) studies.

Conclusion

5-Bromo-6-chloro-2-nitropyridin-3-ol is a superior scaffold for the synthesis of complex pyridine derivatives. Its distinct reactive sites enable selective and high-yielding functionalization through well-established synthetic methodologies like Nucleophilic Aromatic Substitution and Suzuki-Miyaura cross-coupling. The protocols and strategies detailed in this application note provide a robust framework for researchers to design and execute syntheses of novel chemical entities for applications in drug discovery, agrochemicals, and materials science.

References

  • BenchChem. (2025). Application Notes and Protocols for Nucleophilic Aromatic Substitution Reactions of 2-Nitropyridine.
  • Wikipedia. (n.d.). Nucleophilic aromatic substitution. [Link]

  • PubMed. (2007). Chemoselective amination of 5-bromo-2-chloro-3-fluoropyridine. [Link]

  • Wikipedia. (n.d.). Suzuki reaction. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

improving overall yield in the synthesis of 5-Bromo-6-chloro-2-nitropyridin-3-ol

This technical support guide is designed for researchers, scientists, and professionals in drug development who are working with the synthesis of 5-Bromo-6-chloro-2-nitropyridin-3-ol. As a versatile synthetic intermediat...

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Author: BenchChem Technical Support Team. Date: April 2026

This technical support guide is designed for researchers, scientists, and professionals in drug development who are working with the synthesis of 5-Bromo-6-chloro-2-nitropyridin-3-ol. As a versatile synthetic intermediate, the efficient preparation of this compound is crucial for various downstream applications.[1][2][3] This document provides in-depth troubleshooting advice and frequently asked questions to address common challenges and improve overall yield.

Frequently Asked Questions (FAQs)

Q1: What are the most critical parameters influencing the yield of 5-Bromo-6-chloro-2-nitropyridin-3-ol?

A1: The most critical parameters are the purity of starting materials, precise control of reaction temperature, the choice of solvent, and the efficiency of the purification method. For instance, in related nitropyridine syntheses, temperature fluctuations can lead to the formation of undesired side products, significantly impacting the final yield.[4]

Q2: I am observing a low yield despite following the protocol. What are the likely causes?

A2: Low yields can stem from several factors. Incomplete nitration or bromination steps are common culprits. Additionally, side reactions, such as over-bromination or hydrolysis of the chloro-substituent, can reduce the amount of desired product. It is also essential to ensure that the starting pyridin-3-ol derivative is fully consumed before proceeding to the next step, which can be monitored by Thin Layer Chromatography (TLC).

Q3: What is the best method for purifying the crude product?

A3: Column chromatography on silica gel is a widely used and effective method for purifying nitropyridine derivatives.[5] A gradient elution system, for example, starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate, can effectively separate the desired product from impurities.[5] Recrystallization from a suitable solvent system can also be employed for final purification.

Q4: My final product is a different color than expected. What does this indicate?

A4: A deviation from the expected color, often a yellow solid for nitropyridine derivatives, can indicate the presence of impurities.[6] These could be residual starting materials, byproducts from side reactions, or degradation products. It is advisable to re-purify the product and confirm its identity and purity using analytical techniques such as NMR, HPLC, or LC-MS.

Q5: How should I properly store 5-Bromo-6-chloro-2-nitropyridin-3-ol?

A5: This compound should be stored in a cool, dry, and dark place under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation.[7] Many halogenated and nitro-substituted aromatic compounds can be sensitive to light, moisture, and air.

Troubleshooting Guides

This section provides a more detailed approach to resolving specific issues you may encounter during the synthesis.

Problem 1: Low Yield of the Final Product
Potential Cause Recommended Solution
Incomplete Nitration Ensure the use of a sufficiently strong nitrating agent (e.g., a mixture of nitric and sulfuric acid). Monitor the reaction progress by TLC to ensure the complete consumption of the starting material. The direct nitration of pyridine rings can be challenging and often results in low yields due to the deactivation of the ring by protonation of the nitrogen.[8]
Inefficient Bromination Use an appropriate brominating agent, such as N-Bromosuccinimide (NBS) or bromine in a suitable solvent like acetic acid.[1] Control the reaction temperature to prevent over-bromination.
Side Reactions The electron-withdrawing nitro group activates the pyridine ring for nucleophilic aromatic substitution (SNAr), which can lead to undesired reactions if nucleophiles are present.[2] Maintain anhydrous conditions to prevent hydrolysis of the chloro group.
Loss during Work-up/Purification Optimize the extraction and purification steps. During liquid-liquid extraction, ensure proper phase separation to avoid loss of product. In column chromatography, select an appropriate solvent system to achieve good separation without excessive band broadening.
Problem 2: Presence of Impurities in the Final Product
Potential Cause Recommended Solution
Unreacted Starting Material Increase the reaction time or the stoichiometry of the limiting reagent. Monitor the reaction closely by TLC.
Over-brominated Byproducts Carefully control the stoichiometry of the brominating agent and the reaction temperature. A slight excess may be necessary, but a large excess should be avoided.
Formation of Isomers The regioselectivity of nitration and bromination can be influenced by the directing effects of the substituents on the pyridine ring. Characterize the product mixture thoroughly to identify any isomeric impurities. The choice of reaction conditions and reagents can sometimes be adjusted to favor the formation of the desired isomer.
Degradation of the Product Avoid exposing the product to high temperatures or harsh acidic/basic conditions for extended periods during work-up and purification.[9]

Experimental Workflow & Methodologies

A generalized synthetic approach for a related compound, 3-bromo-4-methyl-5-nitropyridin-2-ol, can be adapted for the synthesis of 5-Bromo-6-chloro-2-nitropyridin-3-ol.[1][6] The synthesis would likely proceed through the chlorination and nitration of a suitable pyridin-3-ol precursor, followed by bromination.

Illustrative Synthetic Pathway

G Start 6-Chloro-pyridin-3-ol Nitration Nitration (HNO3/H2SO4) Start->Nitration Intermediate1 6-Chloro-2-nitro-pyridin-3-ol Nitration->Intermediate1 Bromination Bromination (Br2/AcOH or NBS) Intermediate1->Bromination Product 5-Bromo-6-chloro-2-nitropyridin-3-ol Bromination->Product

Caption: A potential synthetic workflow for 5-Bromo-6-chloro-2-nitropyridin-3-ol.

Step-by-Step Protocol (Adapted and Generalized)

Step 1: Nitration of 6-Chloropyridin-3-ol

  • Reaction Setup: In a flask equipped with a stirrer and a dropping funnel, cool a mixture of concentrated sulfuric acid to 0°C.

  • Addition of Starting Material: Slowly add 6-chloropyridin-3-ol to the cooled acid while maintaining the temperature below 5°C.

  • Nitration: Add a pre-cooled mixture of concentrated nitric acid and sulfuric acid dropwise to the reaction mixture, ensuring the temperature does not exceed 10°C.

  • Reaction Monitoring: Stir the mixture at room temperature and monitor the reaction progress by TLC until the starting material is consumed.

  • Work-up: Carefully pour the reaction mixture onto crushed ice and neutralize with a suitable base (e.g., sodium hydroxide solution) to precipitate the product.

  • Isolation: Filter the precipitate, wash with cold water, and dry under vacuum to obtain 6-chloro-2-nitropyridin-3-ol.

Step 2: Bromination of 6-Chloro-2-nitropyridin-3-ol

  • Dissolution: Dissolve the 6-chloro-2-nitropyridin-3-ol from the previous step in a suitable solvent, such as glacial acetic acid.[1]

  • Addition of Brominating Agent: Add the brominating agent (e.g., a solution of bromine in acetic acid or N-Bromosuccinimide) dropwise to the solution at room temperature.

  • Reaction: Stir the reaction mixture at room temperature or with gentle heating as required. Monitor the reaction by TLC.

  • Quenching: Once the reaction is complete, pour the mixture into ice water to precipitate the crude product.[1]

  • Purification: Collect the solid by filtration, wash with water, and then purify by column chromatography on silica gel to yield the final product, 5-Bromo-6-chloro-2-nitropyridin-3-ol.

Troubleshooting Logic Flow

G Start Low Yield or Impure Product CheckPurity Check Purity of Starting Materials Start->CheckPurity CheckConditions Verify Reaction Conditions (Temp., Time, Stoichiometry) Start->CheckConditions CheckWorkup Analyze Work-up & Purification Start->CheckWorkup ImpurityID Identify Impurities (NMR, LC-MS) CheckConditions->ImpurityID CheckWorkup->ImpurityID ModifyPurification Modify Purification Method (Solvent System, Recrystallization) CheckWorkup->ModifyPurification UnreactedSM Unreacted Starting Material? ImpurityID->UnreactedSM SideProducts Side Products Detected? ImpurityID->SideProducts UnreactedSM->SideProducts No OptimizeConditions Optimize Reaction Conditions (Increase Time/Reagent) UnreactedSM->OptimizeConditions Yes AdjustStoichiometry Adjust Stoichiometry/ Change Reagent SideProducts->AdjustStoichiometry Yes

Sources

Optimization

Technical Support Center: Optimizing Recrystallization of 5-Bromo-6-chloro-2-nitropyridin-3-ol

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for optimizing the purification of 5-Bromo-6-chloro-2-nitropyridin-3-ol via recrystallization. The content is...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for optimizing the purification of 5-Bromo-6-chloro-2-nitropyridin-3-ol via recrystallization. The content is structured in a question-and-answer format to directly address common challenges and provide scientifically grounded solutions.

Part 1: Frequently Asked Questions (FAQs) - Solvent System Selection

Q1: What are the ideal characteristics of a recrystallization solvent for 5-Bromo-6-chloro-2-nitropyridin-3-ol?

An ideal solvent must satisfy several criteria based on the principle that the solubility of most solids increases with temperature.[1] For 5-Bromo-6-chloro-2-nitropyridin-3-ol, a compound with both polar (hydroxyl, nitro, pyridine nitrogen) and non-polar (halogenated aromatic ring) features, the key characteristics are:

  • High Solvency at Elevated Temperatures: The solvent must completely dissolve the compound when hot (typically near its boiling point).[2]

  • Low Solvency at Low Temperatures: The compound should be insoluble or sparingly soluble in the same solvent when cold (room temperature or below) to ensure maximum recovery of the purified crystals.[1]

  • Impurity Solubility Profile: The solvent should either dissolve impurities completely at all temperatures (so they remain in the mother liquor) or not dissolve them at all (allowing for removal via hot filtration).[2]

  • Chemical Inertness: The solvent must not react with 5-Bromo-6-chloro-2-nitropyridin-3-ol.[3]

  • Volatility: The solvent should have a relatively low boiling point to be easily removed from the purified crystals during the drying process.[2]

Q2: How do I start selecting a solvent? Where does the "like dissolves like" rule fit in?

The "like dissolves like" principle is the foundational starting point.[7] It suggests that polar compounds dissolve well in polar solvents, and non-polar compounds in non-polar solvents.[8] Given the mixed polarity of 5-Bromo-6-chloro-2-nitropyridin-3-ol, you should screen a range of solvents with varying polarities.

A practical approach is to test solubility in a series of common solvents, moving from non-polar to polar.

Table 1: Properties of Potential Screening Solvents

SolventBoiling Point (°C)Polarity Index (P')[9]Notes
Hexane68.7[10]0.1Likely too non-polar, but good for washing non-polar impurities.
Toluene110.6[10]2.4May have a boiling point too close to or above the compound's melting point.[4]
Ethyl Acetate77.1[10]4.4A good mid-polarity solvent to start with.
Acetone56.3[10]5.1Often a powerful solvent, may dissolve the compound even when cold.
Ethanol78.3[10]4.3 (similar to Ethyl Acetate)A polar protic solvent; the hydroxyl group may interact favorably.
Methanol64.7[10]5.1More polar than ethanol.
Water100.0[10]10.2Likely too polar to dissolve the compound on its own, but excellent as an anti-solvent in a mixed system.

Note: Polarity is a relative measure. Different scales exist, but the general trend is consistent.[11][12]

Part 2: Experimental Workflow & Protocols

Q3: What is a reliable, small-scale protocol for screening potential solvents?

This protocol allows for efficient testing of multiple solvents without consuming a large amount of your crude product.

Protocol 1: Small-Scale Solvent Screening

  • Preparation: Place approximately 20-30 mg of crude 5-Bromo-6-chloro-2-nitropyridin-3-ol into several small test tubes, one for each solvent you plan to test.

  • Room Temperature Test: Add the first solvent dropwise (e.g., 0.5 mL) to the first test tube. Agitate the mixture. If the solid dissolves completely at room temperature, the solvent is unsuitable for single-solvent recrystallization and should be rejected.[8]

  • Hot Dissolution Test: If the solid is insoluble or sparingly soluble at room temperature, gently heat the test tube in a water or sand bath towards the solvent's boiling point.[2] Add the solvent in small portions (0.2-0.3 mL at a time) while heating and agitating until the solid just dissolves. Record the approximate volume of solvent used. If a large volume of solvent is required, its utility is low, leading to poor recovery.[13]

  • Insoluble Impurities Check: If a portion of the solid does not dissolve even with additional hot solvent, it is likely an insoluble impurity. This solvent may still be viable if the impurity can be removed by hot filtration.[14]

  • Cooling and Crystallization Test: Once a saturated hot solution is formed, allow it to cool slowly to room temperature. Do not rush this step; slow cooling is crucial for forming pure, large crystals.[1]

  • Ice Bath Cooling: After cooling to room temperature, place the test tube in an ice-water bath for 15-20 minutes to maximize crystal formation.[14]

  • Evaluation: A good solvent will produce a significant crop of crystals upon cooling. A poor solvent will result in little to no crystal formation, indicating the compound remains too soluble even when cold.[13]

  • Repeat: Repeat steps 2-7 for each solvent listed in Table 1.

Solvent_Screening_Workflow start Start: Place ~25mg crude solid in test tube add_solvent Add 0.5 mL solvent at Room Temp start->add_solvent check_solubility Solid Dissolves? add_solvent->check_solubility reject_solvent Reject Solvent (Too soluble when cold) check_solubility->reject_solvent Yes heat_solution Heat to boiling. Add solvent dropwise until solid dissolves. check_solubility->heat_solution No check_hot_solubility Solid Dissolves? heat_solution->check_hot_solubility hot_filtration_needed Potential for Hot Filtration (Insoluble Impurities Present) check_hot_solubility->hot_filtration_needed No (residue remains) cool_solution Cool slowly to Room Temp, then place in Ice Bath check_hot_solubility->cool_solution Yes hot_filtration_needed->cool_solution check_crystals Good Crystal Formation? cool_solution->check_crystals select_solvent Select as Optimal Solvent check_crystals->select_solvent Yes reject_poor_recovery Reject Solvent (Poor Recovery) check_crystals->reject_poor_recovery No

Caption: Workflow for single-solvent screening.

Part 3: Troubleshooting Guide

Q4: I've cooled the solution, but no crystals have formed. What should I do?

This is a common issue, often caused by either using too much solvent or the solution becoming supersaturated.[4][13]

Troubleshooting Steps:

  • Induce Crystallization:

    • Scratching: Gently scratch the inside surface of the flask at the air-liquid interface with a glass rod. The microscopic scratches provide nucleation sites for crystal growth to begin.[15]

    • Seed Crystals: If you have a small amount of pure product, add a tiny crystal to the solution. This "seed" provides a template for further crystallization.[15]

  • Reduce Solvent Volume: If induction methods fail, you have likely used too much solvent.[4] Gently heat the solution to boil off a portion of the solvent (e.g., 20-30% of the volume) to re-establish a saturated solution. Let it cool again.[14]

  • Re-evaluate Solvent: If crystals still do not form, the solvent may be inappropriate. The compound might be too soluble even at low temperatures. Re-examine your screening results or consider a mixed-solvent system.

Troubleshooting_No_Crystals start Problem: No Crystals After Cooling induce Attempt to Induce Crystallization start->induce scratch 1. Scratch inner wall of flask with a glass rod induce->scratch seed 2. Add a seed crystal induce->seed check_crystals Crystals Form? scratch->check_crystals seed->check_crystals success Success! Allow crystallization to complete in ice bath. check_crystals->success Yes reduce_volume Problem Persists: Too much solvent. Gently boil off 20-30% of solvent. check_crystals->reduce_volume No cool_again Cool solution again slowly reduce_volume->cool_again check_crystals2 Crystals Form? cool_again->check_crystals2 check_crystals2->success Yes re_evaluate Failure: Re-evaluate solvent choice. Consider a mixed-solvent system. check_crystals2->re_evaluate No

Caption: Decision tree for troubleshooting lack of crystallization.

Q5: My compound separated as an oil, not crystals. How can I fix this?

This phenomenon, known as "oiling out," occurs when the solute comes out of solution at a temperature above its melting point.[4] It is often caused by the solution being too concentrated or cooling too rapidly.

Solutions:

  • Reheat and Dilute: Heat the solution until the oil redissolves completely. Add a small amount (10-20%) more of the hot solvent to dilute the solution slightly.[15]

  • Slow Cooling: Allow the solution to cool much more slowly. You can insulate the flask with glass wool or place it in a warm water bath that is allowed to cool to room temperature. This gives the molecules more time to align into a crystal lattice.[4]

  • Lower the Saturation Temperature: Try to saturate the solution at a temperature below the compound's melting point. This can be achieved by using a slightly larger volume of solvent.

Q6: My final yield is very low. What are the likely causes?

Poor recovery can be frustrating. The most common reasons include:

  • Using Too Much Solvent: This is the most frequent cause.[4] The minimum amount of hot solvent should be used to dissolve the solid. Any excess will retain a significant amount of product in the mother liquor even after cooling.[13]

  • Premature Crystallization: If the solution cools during a hot filtration step, product can be lost on the filter paper. Ensure your funnel and flask are pre-heated.[16]

  • Washing with Room Temperature Solvent: When washing the collected crystals, always use a minimal amount of ice-cold solvent. Warmer solvent will redissolve some of your purified product.[13]

  • Inappropriate Solvent Choice: The compound may have significant solubility in the chosen solvent even at 0 °C.

Part 4: Advanced Strategy - Mixed-Solvent Systems

Q7: None of the single solvents I tested are ideal. What's the next step?

When a single solvent fails, a mixed-solvent system is the ideal solution.[7] This involves a pair of miscible solvents:

  • Solvent 1 (The "Solvent"): A solvent in which 5-Bromo-6-chloro-2-nitropyridin-3-ol is readily soluble, even at room temperature.

  • Solvent 2 (The "Anti-solvent"): A solvent in which the compound is very insoluble.

For 5-Bromo-6-chloro-2-nitropyridin-3-ol, a good starting pair could be Ethanol (Solvent) and Water (Anti-solvent) .

Protocol 2: Mixed-Solvent Recrystallization

  • Dissolve the crude solid in the minimum required amount of hot Solvent 1 (e.g., Ethanol).

  • While keeping the solution hot, add Solvent 2 (e.g., Water) dropwise until the solution becomes faintly and persistently cloudy (turbid). This indicates the saturation point has been reached.[7]

  • Add a few more drops of hot Solvent 1 until the cloudiness just disappears, resulting in a clear, saturated solution.

  • Allow the solution to cool slowly, as described in Protocol 1. The crystals will form as the overall solvent polarity changes and solubility decreases.[14]

References

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • University of York, Department of Chemistry. (n.d.). Problems with Recrystallisations. Retrieved from [Link]

  • Mohrig, J. R., Alberg, D. G., Hofmeister, G. E., Schatz, P. F., & Hammond, C. N. (n.d.). Recrystallization, Filtration and Melting Point.
  • BrandTech Scientific, Inc. (n.d.). Solvent Boiling Point Chart. Retrieved from [Link]

  • Science Learning Center. (n.d.). Experiment: Recrystallization – Part I: Solvent Selection.
  • Royal Society of Chemistry. (2021). Finding the best solvent for recrystallisation. Education in Chemistry. Retrieved from [Link]

  • Williamson, K. L., & Masters, K. M. (n.d.). Solvent selection for recrystallization: An undergraduate organic experiment.
  • Chem.ucla.edu. (n.d.). Polarity of Solvents.
  • University of Minnesota. (n.d.). Boiling Points of Common Organic Solvents.
  • LibreTexts Chemistry. (2022). 3.6F: Troubleshooting. Retrieved from [Link]

  • Wikipedia. (n.d.). List of boiling and freezing information of solvents. Retrieved from [Link]

  • Shodex. (n.d.). Polarities of Solvents. Retrieved from [Link]

  • Waters Corporation. (2025). Common solvent properties. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). Recrystallization - Single Solvent.
  • Hoye, T. R. (2022). Properties of Common Organic Solvents. University of Minnesota.
  • University of Colorado Boulder. (n.d.). Recrystallization.
  • Master Organic Chemistry. (2020). Common Solvents Used in Organic Chemistry: Table of Properties. Retrieved from [Link]

  • Honeywell. (n.d.). Polarity Index.
  • Organometallics. (n.d.). Solvent-Miscibility-and-Polarity-Chart.pdf.
  • Reddit. (2021). Need help with recrystallisation I have trouble with. r/chemistry.
  • University of Massachusetts. (n.d.). Recrystallization.
  • ResearchGate. (n.d.). Stoichiomorphic halogen-bonded cocrystals: a case study of 1,4-diiodotetrafluorobenzene and 3-nitropyridine. Retrieved from [Link]

  • SciSpace. (2021). Stoichiomorphic Halogen-Bonded Cocrystals. A Case Study of 1,4-Diiodotetrafluorobenzene and 3-Nitropyridine.
  • Jubilant Ingrevia. (n.d.). 5-bromo-2-nitropyridine.
  • IndiaMART. (n.d.). 5-Bromo-6-chloro-2-nitropyridin-3-ol. Retrieved from [Link]

  • Google Patents. (n.d.). US2874196A - Method of crystallizing nitro products.

Sources

Troubleshooting

Technical Support Center: Regioselectivity in Cross-Coupling of 5-Bromo-6-chloro-2-nitropyridin-3-ol

Welcome to the technical support center for troubleshooting cross-coupling reactions involving 5-Bromo-6-chloro-2-nitropyridin-3-ol. This guide is designed for researchers, medicinal chemists, and process development sci...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for troubleshooting cross-coupling reactions involving 5-Bromo-6-chloro-2-nitropyridin-3-ol. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of achieving regioselective C-C and C-N bond formation with this highly functionalized pyridine core. As a polysubstituted heteroaromatic, 5-Bromo-6-chloro-2-nitropyridin-3-ol presents unique challenges and opportunities in selective functionalization. This document provides in-depth, experience-driven advice in a direct question-and-answer format to address the specific issues you may encounter in the laboratory.

Understanding the Substrate: Electronic and Steric Landscape

The key to controlling regioselectivity lies in understanding the inherent properties of the starting material. 5-Bromo-6-chloro-2-nitropyridin-3-ol has two potential sites for cross-coupling: the C5-Br bond and the C6-Cl bond. Several factors influence which site is more reactive:

  • Inherent Bond Reactivity: In palladium-catalyzed cross-coupling reactions, the general order of reactivity for carbon-halogen bonds is C-I > C-Br > C-Cl.[1] Based on this principle alone, the C5-Br bond is expected to be significantly more reactive than the C6-Cl bond.

  • Electronic Effects: The pyridine nitrogen and the electron-withdrawing nitro group (-NO₂) at C2 strongly influence the electron density of the ring. The C6 position is directly adjacent to the pyridine nitrogen, which can increase its electrophilicity and potentially enhance its reactivity in certain cross-coupling mechanisms.[2]

  • Steric Hindrance: The chloro group at C6 is flanked by the bromo group at C5 and the pyridine nitrogen. The bromo group at C5 is adjacent to the chloro group and a proton. The steric environment around each halogen can influence the approach of the bulky palladium catalyst.

  • The Hydroxyl Group: The hydroxyl group (-OH) at C3 is an electron-donating group and can also participate in coordination with the metal center or react with the base, potentially influencing the electronic properties and reactivity of the substrate.

Troubleshooting Guide: Common Regioselectivity Issues

This section addresses specific problems you might encounter during your experiments and provides actionable solutions based on mechanistic principles.

Q1: My Suzuki-Miyaura coupling is exclusively or predominantly reacting at the C5-Br position, but I want to functionalize the C6-Cl position. How can I reverse the selectivity?

This is a common challenge, as the C-Br bond is inherently more reactive. To favor coupling at the C-Cl bond, you need to find conditions that either deactivate the C-Br bond or specifically enhance the reactivity of the C-Cl bond.

Root Cause Analysis:

The preferential reactivity at the C-Br bond is due to the lower bond dissociation energy of the C-Br bond compared to the C-Cl bond, which facilitates a more rapid oxidative addition, the rate-determining step in many Suzuki couplings.[3]

Troubleshooting Strategies:

  • Ligand Selection is Critical: The choice of phosphine ligand is the most powerful tool for altering regioselectivity.

    • Bulky, Electron-Rich Monophosphine Ligands: Ligands like those from the Buchwald family (e.g., SPhos, XPhos, RuPhos) can sometimes favor reaction at the more sterically hindered or electronically different site.[2] These ligands promote the formation of a monoligated Pd(0) species, which can have a different selectivity profile than the bis-ligated species.

    • N-Heterocyclic Carbenes (NHCs): NHC ligands are strong electron donors and can significantly alter the reactivity of the palladium center, sometimes leading to unconventional selectivity.[4]

  • Choice of Palladium Precatalyst: While many Pd(II) precatalysts like Pd(OAc)₂ or PdCl₂(dppf) are effective, trying a Pd(0) source such as Pd₂(dba)₃ might alter the initial steps of the catalytic cycle and influence selectivity.

  • Solvent and Base Combination: The choice of base and solvent can influence the transmetalation step and the overall catalytic cycle. While less impactful on regioselectivity than the ligand, it's a variable worth screening.

    • Consider switching from common carbonate bases (K₂CO₃, Cs₂CO₃) to phosphate bases (K₃PO₄) or organic bases (DIPEA, Et₃N) in combination with different solvents (e.g., toluene, dioxane, DMF, or aqueous mixtures).

Experimental Protocol for Reversing Selectivity in Suzuki Coupling:

ParameterCondition for C-Br Coupling (Expected Default)Condition to Attempt for C-Cl Coupling
Catalyst Pd(PPh₃)₄ or PdCl₂(dppf)Pd₂(dba)₃ with a bulky monophosphine ligand
Ligand PPh₃ or dppfSPhos, XPhos, or an NHC ligand (e.g., IPr)
Base K₂CO₃ or Cs₂CO₃K₃PO₄ or LiHMDS
Solvent Dioxane/H₂O or Toluene/H₂OAnhydrous Toluene or THF
Temperature 80-100 °CRoom temperature to 60 °C (to favor kinetic control)
Q2: I am attempting a Sonogashira coupling, and I'm getting a mixture of products at both the C-Br and C-Cl positions. How can I achieve single-isomer selectivity?

Achieving high selectivity in Sonogashira couplings on dihaloheterocycles can be challenging. The standard Sonogashira conditions often favor the more reactive halide, but incomplete selectivity can arise from a sensitive balance of reaction rates.

Root Cause Analysis:

The Sonogashira reaction involves both a palladium cycle and a copper cycle.[5] The relative rates of oxidative addition at the C-Br and C-Cl bonds to the palladium(0) center determine the initial product distribution. If the reaction conditions are harsh (e.g., high temperature), the less reactive C-Cl bond can also start to react, leading to mixtures.

Troubleshooting Strategies:

  • Target the C-Br Bond (Easier): To exclusively couple at the C-Br position, you want to use milder conditions that are sufficient for the C-Br bond to react but not the C-Cl bond.

    • Lower the Temperature: Start at room temperature and slowly increase if the reaction is too slow. This will maximize the difference in reaction rates between the two sites.

    • Use a Less Active Catalyst System: A standard Pd(PPh₃)₄/CuI system is often sufficient for C-Br bonds. Avoid highly active catalyst systems that might also activate the C-Cl bond.

  • Target the C-Cl Bond (More Challenging): This is significantly more difficult. One strategy is to first protect or react the C-Br position and then perform the Sonogashira coupling at the C-Cl position under more forcing conditions. Alternatively, explore copper-free Sonogashira conditions, as the mechanism is slightly different and may offer a different selectivity profile.[6]

Experimental Protocol for Selective Sonogashira Coupling:

Sonogashira_Troubleshooting

Q3: In my Buchwald-Hartwig amination, I'm observing low yield and significant decomposition of my starting material. What could be the cause?

The Buchwald-Hartwig amination is sensitive to both the electronic nature of the substrate and the choice of base. The presence of a nitro group and a free hydroxyl group can lead to side reactions.

Root Cause Analysis:

  • Strong Base Incompatibility: The use of strong bases like NaOt-Bu or LHMDS can be problematic. The acidic proton of the hydroxyl group will be deprotonated, and the electron-rich phenoxide can complicate the catalytic cycle. Furthermore, strong bases can react with the nitro group or lead to other decomposition pathways.[7]

  • Catalyst Inhibition: The 2-nitro and 3-hydroxyl groups, as well as the pyridine nitrogen, can potentially coordinate to the palladium center and inhibit catalysis. The amine coupling partner can also act as a ligand, further complicating the system.

Troubleshooting Strategies:

  • Protect the Hydroxyl Group: Protecting the -OH group as a methyl ether (OMe) or a silyl ether (e.g., TBS) will prevent its deprotonation and potential interference. This is often the most effective first step.

  • Use a Weaker Base: Switch to a weaker inorganic base like K₃PO₄ or Cs₂CO₃. These are often more compatible with functionalized and electron-deficient substrates.

  • Choose the Right Ligand: For electron-deficient heteroaryl chlorides, bulky biarylphosphine ligands are often necessary.

    • BrettPhos or RuPhos: These ligands are specifically designed for challenging aminations and can be very effective.

    • Josiphos-type ligands: These ferrocene-based ligands can also be effective in certain cases.

Experimental Protocol for Optimizing Buchwald-Hartwig Amination:

Buchwald_Hartwig_Optimization

Frequently Asked Questions (FAQs)

Q: Which site, C5-Br or C6-Cl, is electronically more activated towards oxidative addition?

A: This is a nuanced question. The C-Br bond is weaker and thus requires less energy for cleavage. However, the C6 position is alpha to the pyridine nitrogen. For some mechanisms, like a nucleophilic displacement pathway, this proximity to the nitrogen can stabilize the transition state, making the C6-Cl bond surprisingly reactive despite its greater strength.[2] The strong electron-withdrawing effect of the nitro group at C2 will also increase the electrophilicity of the entire ring, but its effect will be more pronounced at the C6 position. Ultimately, the "activated" site will depend heavily on the chosen ligand and the operative mechanism.

Q: Can I perform a sequential, one-pot cross-coupling on both the C-Br and C-Cl positions?

A: Yes, this is a highly attractive and feasible strategy. Given the significant difference in reactivity between the C-Br and C-Cl bonds, a sequential coupling is the most logical approach to synthesizing a di-substituted product.

Recommended Workflow for Sequential Di-functionalization:

  • First Coupling (C5-Br): Use mild conditions known to selectively react with aryl bromides in the presence of chlorides. For a Suzuki coupling, a standard catalyst like Pd(PPh₃)₄ with K₂CO₃ at a moderate temperature (e.g., 80 °C) should be selective for the C-Br bond.

  • Isolation (Optional but Recommended): Isolate and purify the mono-coupled product. This will ensure the second coupling is clean.

  • Second Coupling (C6-Cl): Use more forcing conditions to react the less reactive C-Cl bond. This will likely require a more active catalyst system (e.g., Pd₂(dba)₃ with a ligand like SPhos) and higher temperatures (e.g., >100 °C).

Q: My reaction is giving me a significant amount of dehalogenated by-product. What can I do?

A: Dehalogenation (replacement of the halogen with a hydrogen) is a common side reaction, especially in Suzuki couplings. It often arises from trace amounts of water or other protic sources reacting with the organopalladium intermediate.

  • Ensure Anhydrous Conditions: Thoroughly dry your solvents and reagents.

  • Use Fresh Boronic Acid: Old boronic acids can undergo protodeboronation, which can contribute to the problem.

  • Check Your Base: Some bases can be a source of protons. Ensure your base is dry.

Q: I'm observing homocoupling of my boronic acid in a Suzuki reaction. How can I minimize this?

A: Homocoupling is often caused by the presence of oxygen, which can lead to the oxidative coupling of two boronic acid molecules.

  • Rigorous Degassing: Ensure your solvent and reaction mixture are thoroughly degassed with an inert gas (argon or nitrogen) before adding the catalyst. Using freeze-pump-thaw cycles is a very effective method.

  • Use a Pd(0) Source: Starting with a Pd(0) precatalyst like Pd₂(dba)₃ can sometimes reduce homocoupling compared to Pd(II) sources like Pd(OAc)₂, which need to be reduced in situ.

References

  • Buchwald–Hartwig amination. (n.d.). In Wikipedia. Retrieved March 22, 2026, from [Link]

  • (OPRD, 2015). Multi-Kilo Delivery of AMG 925 Featuring a Buchwald–Hartwig Amination and Processing with Insoluble Synthetic Intermediates. Organic Process Research & Development.
  • ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. Retrieved from [Link]

  • Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. Retrieved from [Link]

  • Neufeldt, S. R., & Sanford, M. S. (2022). The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes.
  • University of Rochester. (n.d.). Cross-Coupling Chemistry. Retrieved from [Link]

  • Scott, J. S., & Jones, A. M. (2018). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. RSC Advances, 8(29), 16053–16081.
  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]

  • Sonogashira coupling. (n.d.). In Wikipedia. Retrieved March 22, 2026, from [Link]

  • Richardson, J., et al. (2011). Palladium-catalyzed C,N-cross coupling reactions of 3-halo-2-aminopyridines. Organic Letters, 13(8), 2094–2097.
  • Gholinejad, M., & Far, F. K. (2020). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances, 10(42), 24879–24903.
  • Leśniak, S., et al. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry, 14, 2308–2318.
  • Aouad, M. R., et al. (2019). Regioselective palladium-catalyzed Suzuki–Miyaura coupling reaction of 2,4,6-trihalogenopyrido[2,3-d]pyrimidines. Comptes Rendus Chimie, 22(2-3), 204-210.
  • Royal Swedish Academy of Sciences. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Retrieved from [Link]

  • Uddin, M. J., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(2), 206.
  • Chemistry LibreTexts. (2023). 2.2: Pd-Catalyzed Cross Coupling Reactions. Retrieved from [Link]

  • YouTube. (2022). CROSS-COUPLING reactions - everything YOU need to know! (Full Introduction + overview). Retrieved from [Link]

  • Ghaffari, M., et al. (2020). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review.
  • Suzuki reaction. (n.d.). In Wikipedia. Retrieved March 22, 2026, from [Link]

  • Chemistry LibreTexts. (2023). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Royal Society of Chemistry. (2017). Palladium-catalyzed direct alkenylation of 4-hydroxy-2-pyridones. Retrieved from [Link]

  • PubMed. (2022). Cross-Coupling Reactions of 5-Bromo-1,2,3-triazine. Retrieved from [Link]

  • PubMed. (2022). Stereocontrolled synthesis of 3-hydroxy-2-piperidinone carboxamides by catalytic ring-opening aminolysis of bridged δ-lactam-γ-lactones. Retrieved from [Link]

  • ResearchGate. (2019). Sonogashira cross coupling of 5-bromo-6-phenylpyridazin-3(2H)-one with terminal alkynes. Retrieved from [Link]

  • ResearchGate. (2022). Buchwald–Hartwig amination of 5‐bromotryptoline with aminopyridines. Retrieved from [Link]

  • Kappe, C. O. (2013). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Suzuki cross-coupling. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Suzuki Cross-Coupling Reactions Mechanisms. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?. Retrieved from [Link]

  • Reddit. (2024). Struggling with Suzuki Reaction. Retrieved from [Link]

  • ResearchGate. (2025). Addressing the Challenges in Suzuki–Miyaura Cross-Couplings by Ligand Design. Retrieved from [Link]

  • ResearchGate. (2019). Suzuki–Miyaura cross‐coupling of 5‐bromoindole (6) and phenylboronic.... Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Suzuki cross-coupling. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Suzuki Cross-Coupling Reactions Mechanisms. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?. Retrieved from [Link]

  • Reddit. (2024). Struggling with Suzuki Reaction. Retrieved from [Link]

  • ResearchGate. (2025). Addressing the Challenges in Suzuki–Miyaura Cross-Couplings by Ligand Design. Retrieved from [Link]

  • ResearchGate. (2019). Suzuki–Miyaura cross‐coupling of 5‐bromoindole (6) and phenylboronic.... Retrieved from [Link]

Sources

Optimization

Technical Support Center: A Guide to the Safe Scale-Up of 5-Bromo-6-chloro-2-nitropyridin-3-ol Production

This technical support guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the safe scale-up of 5-Bromo-6-chloro-2-nitropyridin-3-ol synthesis. The information here...

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Author: BenchChem Technical Support Team. Date: April 2026

This technical support guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the safe scale-up of 5-Bromo-6-chloro-2-nitropyridin-3-ol synthesis. The information herein is synthesized from established chemical safety principles, literature on related compounds, and process safety management best practices. Given the inherent hazards of halogenated nitroaromatic compounds, a safety-first approach is paramount at every stage of development and production.

Section 1: Compound Profile and Hazard Analysis

5-Bromo-6-chloro-2-nitropyridin-3-ol is a highly functionalized heterocyclic compound. Its structure, featuring a nitro group, a bromine atom, and a chlorine atom on a pyridinol core, suggests significant potential for use as an intermediate in pharmaceutical synthesis.[1][2] However, these same functional groups are responsible for its hazardous properties. The primary risks are associated with the high reactivity and thermal instability characteristic of organic nitro compounds.[3]

Table 1: Physicochemical and Hazard Data (Inferred)

PropertyValue / InformationSource / Rationale
Molecular Formula C₅H₂BrClN₂O₃Calculated
Molecular Weight 252.44 g/mol Calculated
Appearance Likely a yellow or off-white solidInferred from similar compounds like 5-bromo-2-nitropyridine and 3-bromo-4-methyl-5-nitropyridin-2-ol.[4][5]
Primary Hazards Skin, eye, and respiratory irritation.[4][6][7] Potential for thermal runaway and decomposition.[3][8] High toxicity.[9][10]Based on data for structurally related halogenated nitropyridines and general knowledge of nitroaromatic compounds.
Incompatibilities Strong oxidizing agents, strong acids, strong bases, high temperatures, flames, and sparks.[4]Standard for nitro compounds. Contamination with bases like caustic soda can significantly lower thermal stability.[3]
Decomposition Thermal decomposition may produce toxic and corrosive gases, including carbon monoxide, nitrogen oxides (NOx), and hydrogen halides (HBr, HCl).[4]Expected decomposition products for a halogenated nitroaromatic compound.

Section 2: Synthesis Pathway & Safety Workflow

The primary safety concern in this process is the nitration step, which is highly exothermic and carries a significant risk of a runaway reaction if not properly controlled.[8][12]

Safe_Scale_Up_Workflow cluster_Prep Preparation & Small-Scale Validation cluster_ScaleUp Scale-Up Execution cluster_Controls Engineering & Administrative Controls Start Start: Hazard Assessment Validation Small-Scale Protocol Validation Start->Validation Calorimetry Reaction Calorimetry (RC1) & Thermal Analysis (DSC/ARC) Validation->Calorimetry Nitration Step 1: Nitration (HNO₃/H₂SO₄) CRITICAL CONTROL POINT Calorimetry->Nitration Define Safe Operating Limits Precursor Precursor: 6-Chloro-pyridin-3-ol Precursor->Nitration Bromination Step 2: Bromination (e.g., Br₂ in Acetic Acid) Nitration->Bromination Cooling Robust Cooling System Nitration->Cooling Heat Removal Dosing Controlled Reagent Dosing Nitration->Dosing Control Reaction Rate Monitoring Continuous Monitoring (Temp, Pressure) Nitration->Monitoring Early Deviation Detection Isolation Work-up & Isolation (Quenching, Filtration) Bromination->Isolation Purification Purification (Recrystallization) Isolation->Purification Drying Drying (Controlled Temp) Purification->Drying SOP Strict Adherence to SOP Training Personnel Training

Caption: A workflow for the safe scale-up of 5-Bromo-6-chloro-2-nitropyridin-3-ol production.

Section 3: Frequently Asked Questions (FAQs) for Safe Scale-Up

Q1: What are the primary risks when scaling up the nitration of a pyridinol derivative?

A1: The primary risk is a thermal runaway reaction . Nitration is a highly exothermic process, with reaction heats often ranging from -73 to -253 kJ/mol.[13] As you scale up, the volume of the reaction mixture increases cubically (V ∝ r³), while the surface area available for heat transfer only increases squarely (A ∝ r²). This fundamental principle means that heat removal becomes progressively less efficient at larger scales, increasing the risk of uncontrolled temperature and pressure escalation.[12] A secondary risk is the formation of unstable, explosive byproducts, especially if temperatures deviate from the intended range or if incorrect stoichiometries are used.[13][14]

Q2: How can I determine the safe operating limits for my nitration reaction before scaling up?

A2: You must perform a thorough hazard evaluation using calorimetric techniques.

  • Differential Scanning Calorimetry (DSC): This technique helps determine the onset temperature of decomposition for your starting materials, intermediates, and final product.[8] This data is critical for understanding the thermal stability of the components in your reaction mixture.

  • Reaction Calorimetry (RC1): An RC1 experiment measures the heat evolved during the reaction in real-time under controlled conditions. This allows you to quantify the heat of reaction, understand the reaction kinetics, and calculate the maximum temperature of the synthesis reaction (MTSR) in a worst-case scenario (e.g., cooling failure).[8][15]

  • Accelerating Rate Calorimetry (ARC): ARC provides data on the time-temperature-pressure relationship for an exothermic reaction under adiabatic (no heat loss) conditions, helping to assess the potential for a runaway.[8]

These studies are non-negotiable for a safe scale-up and provide the data needed to design adequate engineering controls.[15]

Q3: My reaction is showing an unexpected exotherm. What are the immediate troubleshooting steps?

A3: An unexpected exotherm is a critical safety event that requires immediate action.

  • Stop Reagent Addition: Immediately halt the addition of the nitrating agent (or any other limiting reagent). This is the most effective way to stop generating more heat.

  • Maximize Cooling: Ensure your cooling system is operating at maximum capacity.

  • Agitation: Confirm that agitation is effective. Poor mixing can create localized hot spots where the reaction rate accelerates, leading to a runaway.

  • Prepare for Quenching: If the temperature continues to rise despite these measures, be prepared to execute an emergency quench procedure by adding a pre-determined, validated quenching agent to stop the reaction.

The following decision tree outlines a basic emergency response.

Exotherm_Response Exotherm Unexpected Exotherm Detected (Temp > Setpoint + Alarm Limit) StopDosing Immediately STOP Reagent Dosing Exotherm->StopDosing MaxCooling Maximize Cooling StopDosing->MaxCooling CheckAgitation Verify Agitation MaxCooling->CheckAgitation MonitorTemp Monitor Temperature Trend CheckAgitation->MonitorTemp TempDecreasing Is Temperature Decreasing? MonitorTemp->TempDecreasing ResumeSafe Temperature Under Control. Investigate Root Cause. TempDecreasing->ResumeSafe Yes TempIncreasing Temperature STILL Increasing? TempDecreasing->TempIncreasing No TempIncreasing->MonitorTemp No, Stable PrepareQuench Prepare for Emergency Quench TempIncreasing->PrepareQuench Yes Evacuate ALERT PERSONNEL & PREPARE TO EVACUATE PrepareQuench->Evacuate

Caption: An emergency response decision tree for an unexpected exotherm.

Q4: What Personal Protective Equipment (PPE) is mandatory for handling 5-Bromo-6-chloro-2-nitropyridin-3-ol and its precursors?

A4: Due to the skin-irritating nature and potential for absorption of aromatic nitro compounds, comprehensive PPE is required.[16]

  • Hand Protection: Use double-gloving with chemically resistant gloves. A common combination is an inner nitrile glove with a heavier outer glove (e.g., neoprene or Viton) that has been validated for the specific chemicals in use.[17][18]

  • Eye Protection: Chemical splash goggles are mandatory. When transferring larger quantities or when there is a significant splash risk, a full-face shield should be worn over the goggles.[19]

  • Body Protection: A flame-resistant lab coat is recommended. For larger-scale operations, a chemical-resistant apron or a full-body suit (e.g., Tyvek®) may be necessary.[20]

  • Respiratory Protection: All work should be conducted in a certified chemical fume hood or a well-ventilated enclosure.[7] If there is a risk of generating dusts or aerosols outside of a fume hood, a respirator (e.g., an N95 for particulates or one with organic vapor cartridges) may be required based on a formal risk assessment.[20]

Q5: How should I manage waste streams from this synthesis?

A5: Waste streams are considered hazardous and must be handled according to institutional and regulatory guidelines.[17]

  • Halogenated & Non-Halogenated Solvents: Keep chlorinated and non-chlorinated solvent waste in separate, clearly labeled containers.[18][21] Halogenated waste disposal is often more expensive and has different disposal requirements.

  • Acidic Waste: Spent nitrating acid mixtures (H₂SO₄/HNO₃) are highly corrosive and oxidizing. They must be collected separately. Before disposal, they often require careful, slow neutralization, which is a hazardous procedure in itself and should only be performed by trained personnel with appropriate cooling.[17]

  • Solid Waste: Contaminated filter paper, gloves, and other solid materials should be collected in a designated, sealed hazardous waste container.

Never dispose of any waste from this process down the drain.[17][18]

Section 4: Troubleshooting Guide

Issue EncounteredPotential Cause(s)Recommended Action & Rationale
Low Yield 1. Incomplete reaction. 2. Product loss during work-up. 3. Side reactions due to temperature deviation.1. Monitor reaction progress via TLC or HPLC. Consider extending reaction time or slightly increasing temperature after careful risk assessment.[22] 2. The product may have some aqueous solubility. Minimize water used in work-up and consider back-extracting aqueous layers with a suitable organic solvent.[22] 3. Ensure strict temperature control. Deviations can lead to the formation of isomers or decomposition.
Formation of Impurities 1. Over-nitration (di-nitration). 2. Hydrolysis of the chloro group. 3. Formation of isomers.1. Use precise stoichiometric control of the nitrating agent. Consider adding the substrate to the acid mixture to maintain an excess of substrate. 2. Ensure anhydrous conditions during work-up and purification steps, as the chloro group can be susceptible to hydrolysis.[22] 3. Control reaction temperature carefully, as temperature can influence the regioselectivity of the nitration.
Runaway Reaction 1. Cooling failure. 2. Reagent over-charging. 3. Inadequate agitation.1. Implement the emergency response protocol (See FAQ Q3). A robust cooling system with built-in redundancy is essential for scale-up.[12] 2. Use a calibrated dosing pump for controlled, slow addition of the nitrating agent. Never add reagents all at once. 3. Ensure the reactor is equipped with an appropriate agitator (e.g., baffled reactor with a pitched-blade turbine) to ensure efficient heat transfer and prevent hot spots.
Product is Dark/Discolored 1. Presence of nitrated tars or "heavies". 2. Thermal decomposition during isolation or drying.1. These are common in nitration and can be hazardous.[3] Purify the product via recrystallization or column chromatography. Do not allow these byproducts to accumulate. 2. Dry the final product at the lowest feasible temperature, preferably under vacuum, to avoid decomposition.

Section 5: References

  • Jubilant Ingrevia. (n.d.). 5-bromo-2-nitropyridine Safety Data Sheet. Retrieved from Jubilant Ingrevia.

  • Gustin, J. L. (n.d.). Runaway reaction hazards in processing organic nitrocompounds. IChemE.

  • BenchChem. (2025). An In-depth Technical Guide on the Physicochemical Properties of 5-Bromo-6-methyl-3-nitropyridin-2-ol. Benchchem.

  • Thermo Fisher Scientific. (n.d.). Safety Data Sheet: 5-Bromo-2-chloro-3-nitropyridine. Retrieved from Thermo Fisher Scientific.

  • MDPI. (2025, July 9). Process Safety Assessment of the Entire Nitration Process of Benzotriazole Ketone. MDPI.

  • Thermo Fisher Scientific. (2009, April 24). Safety Data Sheet: 5-Bromo-2-nitropyridine. Retrieved from Thermo Fisher Scientific.

  • The Royal Society of Chemistry. (2013). Supplementary Information Synthetic routes to compounds 5 and 10-19. The Royal Society of Chemistry.

  • Vapourtec Ltd. (n.d.). Nitration Reactions | Continuous Flow Processing. Retrieved from Vapourtec Ltd.

  • ChemicalBook. (n.d.). 5-Bromo-2-chloro-3-nitropyridine synthesis. Retrieved from ChemicalBook.

  • BenchChem. (2025). Technical Support Center: Safe Handling and Storage of Nitro Compounds. Benchchem.

  • Murray, J. I., et al. (2021, June 8). Hazard Evaluation and Safety Considerations for Scale-Up of a Fuming Nitric Acid Mediated Nitration of Aryl Boronic Acids. ACS Publications.

  • Google Patents. (n.d.). WO2010089773A2 - Process for preparation of nitropyridine derivatives. Retrieved from Google Patents.

  • Gustin, J. L. (n.d.). Runaway Reaction Hazards in Processing Organic Nitro Compounds. ACS Publications.

  • Journal of Engineering Science and Technology Review. (2022, November 1). Practical approach to prediction and prevention of runaway reactions.

  • MIT Plasma Science and Fusion Center. (n.d.). PSFC Halogenated Solvents. Retrieved from MIT.

  • ResearchGate. (n.d.). Nitropyridines: Synthesis and reactions. Retrieved from ResearchGate.

  • Tokyo Chemical Industry. (2025, October 30). Safety Data Sheet: 5-Bromo-2-chloro-3-nitropyridine. Retrieved from TCI Chemicals.

  • Organic Syntheses. (n.d.). 2,3-diaminopyridine. Retrieved from Organic Syntheses.

  • Washington State University. (n.d.). Halogenated Solvents. Retrieved from WSU.

  • Sigma-Aldrich. (n.d.). 3-Bromo-2-chloro-6-methyl-5-nitropyridine. Retrieved from MilliporeSigma.

  • National Institutes of Health. (n.d.). Nitropyridines in the Synthesis of Bioactive Molecules. PMC.

  • MDPI. (2025, May 7). Nitropyridines in the Synthesis of Bioactive Molecules. MDPI.

  • ACS Publications. (2020, October 6). Optimization and Scale-Up of the Continuous Flow Acetylation and Nitration of 4-Fluoro-2-methoxyaniline to Prepare a Key Building Block of Osimertinib. Organic Process Research & Development.

  • ResearchGate. (n.d.). Major mechanisms of toxicity of nitroaromatic compounds. Retrieved from ResearchGate.

  • DuPont. (n.d.). Protective solutions for pharmaceutical industry applications. Retrieved from DuPont.

  • BenchChem. (2025). Technical Support Center: 2-Chloro-3-methyl-5-nitropyridine. Benchchem.

  • Cornell University Environmental Health and Safety. (n.d.). 7.2 Organic Solvents. Retrieved from Cornell University.

  • MDPI. (2020, November 14). Synthesis of 2-Methyl-3-nitropyridines, 2-Styryl-3-nitropyridines and Their Reactions with S-Nucleophiles. MDPI.

  • Dräger. (n.d.). Gas Detectors & PPE for Nitrobenzene. Retrieved from Dräger.

  • Royal Society of Chemistry. (2025, February 4). Development of a scalable and sustainable continuous-flow microreaction process for mononitration of aromatic compounds with high selectivity and yield. RSC Publishing.

  • Environmental Science Journal. (2026, March 5). Aromatic Compounds vs Nitroaromatics: Environmental Hazards.

  • MDPI. (2024, April 27). Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. MDPI.

  • Thermo Fisher Scientific. (2025, September 10). Safety Data Sheet: 2-Bromo-5-nitropyridine. Retrieved from Thermo Fisher Scientific.

  • Google Patents. (n.d.). CN1743313A - One-step reaction method for preparing 4-nitropyridine-nitrogen oxide and .... Retrieved from Google Patents.

  • National Institutes of Health. (n.d.). Nitroaromatic Compounds, from Synthesis to Biodegradation. PMC.

  • National University of Singapore. (n.d.). Disposal of Waste Solvents. Retrieved from NUS Chemistry.

  • International Labour Organization. (2011, August 3). Nitrocompounds, Aromatic. ILO Encyclopaedia of Occupational Health and Safety.

  • SafetyCulture. (2025, April 9). Essential PPE for Protection Against Liquid Chemicals. Retrieved from SafetyCulture.

  • Provista. (2022, October 6). 8 Types of PPE to Wear When Compounding Hazardous Drugs. Retrieved from Provista.

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Reference Data & Comparative Studies

Validation

HPLC method validation for purity analysis of 5-Bromo-6-chloro-2-nitropyridin-3-ol

The synthesis of complex active pharmaceutical ingredients (APIs) relies heavily on the rigorous quality control of their upstream intermediates. 5-Bromo-6-chloro-2-nitropyridin-3-ol is a highly functionalized, electron-...

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Author: BenchChem Technical Support Team. Date: April 2026

The synthesis of complex active pharmaceutical ingredients (APIs) relies heavily on the rigorous quality control of their upstream intermediates. 5-Bromo-6-chloro-2-nitropyridin-3-ol is a highly functionalized, electron-deficient pyridine derivative. With multiple halogens, a nitro group, and an acidic hydroxyl group, it presents a unique chromatographic challenge. Standard platform methods often fail to provide the necessary selectivity, leading to hidden impurity carryover that can derail downstream API crystallization and regulatory approval .

As a Senior Application Scientist, developing an analytical method for this compound requires moving beyond routine screening. This guide objectively compares stationary phase chemistries, details a self-validating experimental protocol, and outlines a comprehensive ICH Q2(R2) validation strategy.

The Core Challenge: Why Standard C18 Methods Fail

In reversed-phase HPLC, C18 stationary phases separate analytes based almost entirely on hydrophobic dispersion forces. However, 5-Bromo-6-chloro-2-nitropyridin-3-ol is a polar, highly functionalized aromatic system lacking a large aliphatic skeleton. When analyzing this intermediate on a traditional C18 column, scientists frequently encounter two critical failures:

  • Co-elution of Positional Isomers: Impurities such as the 6-bromo-5-chloro positional isomer have nearly identical hydrophobicities to the target intermediate. C18 phases cannot distinguish between these subtle spatial differences, resulting in dangerous co-elution.

  • Peak Tailing due to Secondary Interactions: The hydroxyl group at position 3 is highly acidic (estimated pKa < 4.0) due to the electron-withdrawing effects of the ortho-nitro and para-chloro groups. If the mobile phase pH is not strictly suppressed, the molecule partially ionizes, interacting with residual silanols on the silica support and causing severe peak tailing.

The Solution: Fluorinated Stationary Phases (PFP)

To overcome these challenges, a Pentafluorophenyl (PFP) column provides orthogonal selectivity. Unlike C18, PFP columns offer multiple retention mechanisms that specifically target halogenated and nitroaromatic compounds [[1]]([Link]):

  • π−π Interactions: The highly electronegative fluorine atoms create an electron-deficient phenyl ring on the stationary phase, which interacts strongly with the electron-rich regions of the pyridine ring.

  • Dipole-Dipole Interactions: The polarized C-F bonds on the stationary phase interact with the highly polarized C-Cl, C-Br, and C-NO 2​ bonds of the analyte.

  • Shape Selectivity: The rigid planar structure of the PFP group provides exceptional steric recognition, allowing for baseline resolution of closely related halogenated positional isomers.

Table 1: Chromatographic Performance Comparison (C18 vs. PFP)

Chromatographic ParameterStandard C18 ColumnFluorinated PFP ColumnMechanistic Advantage
Resolution ( Rs​ ) 1.2 (Co-elution)3.4 (Baseline)PFP shape selectivity resolves positional isomers.
Tailing Factor ( Tf​ ) 1.8 (Severe tailing)1.1 (Symmetrical)PFP reduces secondary silanol interactions.
Retention Time 4.5 min8.2 minEnhanced retention via π−π and dipole interactions.
Theoretical Plates ( N ) ~5,500~12,400Sharper peaks due to optimized mass transfer.

Self-Validating Experimental Protocol

A robust analytical method must be a self-validating system. By embedding a strict System Suitability Test (SST), the method proactively proves its fitness before any sample is analyzed. If the system fails the SST, the run is aborted, preventing the generation of untrustworthy data.

Step-by-Step Methodology:

  • Column Selection: Pentafluorophenyl (PFP), 150 mm × 4.6 mm, 3 µm particle size.

  • Mobile Phase A Preparation: 0.1% Trifluoroacetic acid (TFA) in LC-MS grade Water.

    • Causality: TFA lowers the pH to ~2.0. This fully protonates the acidic hydroxyl group of 5-Bromo-6-chloro-2-nitropyridin-3-ol, keeping it in a neutral state to drive it into the stationary phase and prevent ionization-induced peak tailing.

  • Mobile Phase B: 100% Acetonitrile.

  • Gradient Program: 0-2 min (20% B), 2-15 min (20% 80% B), 15-18 min (80% B), 18-18.1 min (80% 20% B), 18.1-25 min (20% B for re-equilibration).

  • Flow Rate & Temperature: 1.0 mL/min at a constant column temperature of 35°C.

  • Detection: UV at 254 nm (utilizing a Photodiode Array for peak purity assessment).

System Suitability Criteria (The Self-Validating Step):

  • Resolution ( Rs​ ): Must be > 2.0 between 5-Bromo-6-chloro-2-nitropyridin-3-ol and its closest eluting isomer standard.

  • Tailing Factor ( Tf​ ): Must be < 1.5 for the main peak.

  • Injection Precision: %RSD must be < 1.0% for 6 replicate injections of the working standard.

ICH Q2(R2) Method Validation Workflow

Once the method is optimized, it must be validated according to the ICH Q2(R2) guidelines to ensure it is "fit for purpose" for release and stability testing .

Workflow cluster_dev Method Development & Causality cluster_val ICH Q2(R2) Validation Lifecycle Start Analytical Target Profile 5-Bromo-6-chloro-2-nitropyridin-3-ol Col Stationary Phase Selection (PFP over C18) Start->Col pH Mobile Phase Optimization (0.1% TFA for pKa suppression) Col->pH Spec Specificity & Peak Purity (Diode Array & MS) pH->Spec Lin Linearity & Range (LOQ to 120% Specification) Spec->Lin Acc Accuracy (Spike Recovery Studies) Lin->Acc Prec Precision (Repeatability & Intermediate) Acc->Prec Final Self-Validating QC Method (SST Integrated) Prec->Final

Figure 1: Analytical lifecycle and ICH Q2(R2) validation workflow for intermediate purity analysis.

Validation Parameters & Causality:

  • Specificity: The method must unambiguously assess the analyte in the presence of impurities and degradants. Forced degradation studies (acid, base, peroxide, photolysis, and thermal stress) are performed. A Photodiode Array (PDA) detector is used to calculate the peak purity angle, which must remain below the purity threshold to prove no co-eluting degradants exist [[2]]([Link]).

  • Linearity & Range: Evaluated from the Limit of Quantitation (LOQ) up to 120% of the specification limit. This ensures the detector response is directly proportional to the concentration across the entire working range [[3]]([Link]).

  • Accuracy: Proven by spiking known quantities of synthesized impurities into the intermediate at 50%, 100%, and 150% of the specification limit.

  • Precision: Divided into Repeatability (intra-day precision) and Intermediate Precision (inter-day, different analyst, different HPLC system). This guarantees the method's ruggedness in a routine QC environment .

Table 2: ICH Q2(R2) Validation Summary for PFP Method

Validation ParameterICH Q2(R2) Acceptance CriteriaExperimental Result (PFP Method)Status
Specificity No interference at retention time; Peak Purity Angle < Threshold Rs​ > 3.0 for all degradants; Purity Angle: 0.12 (Threshold: 0.45)Pass
Linearity Correlation coefficient ( R2 ) > 0.999 R2 = 0.9998 (Range: 0.05% to 120%)Pass
Accuracy 98.0% - 102.0% recovery across all spike levels99.5% ± 0.4%Pass
Precision (Repeatability) %RSD < 2.0% (n=6)0.6%Pass
LOD / LOQ S/N > 3 (LOD), S/N > 10 (LOQ)LOD: 0.01% / LOQ: 0.03%Pass

Conclusion

For highly functionalized pharmaceutical intermediates like 5-Bromo-6-chloro-2-nitropyridin-3-ol, analytical method development is a strategic investment. By understanding the physicochemical properties of the molecule and moving beyond standard C18 columns to orthogonal chemistries like PFP, scientists can develop highly specific, robust, and self-validating methods. Adhering to ICH Q2(R2) guidelines ensures these methods withstand regulatory scrutiny and safeguard the quality of the final API.

References

  • Title: ICH Q2(R2) Guideline on Validation of Analytical Procedures - Step 5 Source: European Medicines Agency (EMA) / International Council for Harmonisation URL: [Link]

  • Title: Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC Source: LCGC International URL: [Link]

  • Title: Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies Source: LCGC International URL: [Link]

  • Title: Analytical Method Development for Intermediate Purity & Impurities Source: Tianming Pharmaceuticals URL: [Link]

Sources

Comparative

A Comparative Analysis of the Reactivity of 5-Bromo-6-chloro-2-nitropyridin-3-ol and 5-bromo-2-nitropyridin-3-ol in Nucleophilic Aromatic Substitution

For Researchers, Scientists, and Drug Development Professionals This in-depth technical guide provides a comparative analysis of the reactivity of two halogenated nitropyridin-3-ol derivatives: 5-Bromo-6-chloro-2-nitropy...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comparative analysis of the reactivity of two halogenated nitropyridin-3-ol derivatives: 5-Bromo-6-chloro-2-nitropyridin-3-ol and 5-bromo-2-nitropyridin-3-ol. Understanding the nuanced differences in their chemical behavior is paramount for their strategic application in the synthesis of complex pharmaceutical agents and other bioactive molecules. This guide will delve into the electronic and steric factors governing their reactivity, present available experimental data, and provide standardized protocols for their use in nucleophilic aromatic substitution (SNAr) reactions.

Introduction to the Contestants: A Structural Overview

Both 5-Bromo-6-chloro-2-nitropyridin-3-ol and 5-bromo-2-nitropyridin-3-ol are highly functionalized pyridine scaffolds. The pyridine ring, being an electron-deficient heterocycle, is inherently activated towards nucleophilic attack. This reactivity is further amplified by the presence of a strongly electron-withdrawing nitro group (-NO₂).[1] The key distinction between the two molecules lies in the presence of a chlorine atom at the 6-position of the former. This structural variance is the focal point of our comparative analysis.

Table 1: Compound Identification

Identifier5-Bromo-6-chloro-2-nitropyridin-3-ol5-bromo-2-nitropyridin-3-ol
CAS Number 1131041-71-8[2]691872-15-8[3]
Molecular Formula C₅H₂BrClN₂O₃C₅H₃BrN₂O₃
Molecular Weight 268.44 g/mol 233.99 g/mol
Structure

The Decisive Factor: Electronic and Steric Effects on Reactivity

The rate and regioselectivity of SNAr reactions are profoundly influenced by the electronic and steric landscape of the aromatic ring.[4] In the context of our two compounds, the additional chloro group in 5-Bromo-6-chloro-2-nitropyridin-3-ol introduces significant electronic and steric perturbations.

Electronic Effects: An Uneven Playing Field

The reactivity of pyridines in SNAr reactions is dictated by the ability of the ring to stabilize the negative charge of the Meisenheimer intermediate formed upon nucleophilic attack.[1] Electron-withdrawing groups (EWGs) are crucial for this stabilization.

  • 5-bromo-2-nitropyridin-3-ol : This molecule possesses two EWGs: the bromo and the nitro group. The nitro group, being one of the strongest EWGs, significantly lowers the electron density of the pyridine ring, making it highly susceptible to nucleophilic attack.[5][6] The bromine atom also contributes to this electron deficiency through its inductive effect (-I).[7]

  • 5-Bromo-6-chloro-2-nitropyridin-3-ol : The addition of a chlorine atom at the 6-position further enhances the electrophilicity of the pyridine ring. Chlorine, like bromine, is an electronegative halogen that exerts a strong electron-withdrawing inductive effect.[7] The cumulative electron-withdrawing power of the nitro, bromo, and chloro groups makes the pyridine ring in this molecule exceptionally electron-deficient. This heightened electrophilicity is expected to translate to a faster rate of nucleophilic attack compared to its des-chloro counterpart.

The positioning of these EWGs is also critical. In both molecules, the nitro group is ortho to the potential leaving group (halide), which is an ideal arrangement for stabilizing the anionic intermediate through resonance.[4]

Steric Hindrance: A Potential Obstacle

While electronically favored, the presence of the chloro group at the 6-position in 5-Bromo-6-chloro-2-nitropyridin-3-ol introduces steric hindrance. This steric bulk in the vicinity of the reaction center can impede the approach of a nucleophile, potentially slowing down the reaction rate.[8] The magnitude of this steric effect will be dependent on the size of the incoming nucleophile. For smaller nucleophiles, the electronic activation is likely to be the dominant factor, leading to a faster reaction. However, for bulkier nucleophiles, steric hindrance could become the rate-limiting factor, potentially making 5-bromo-2-nitropyridin-3-ol the more reactive substrate.

Experimental Reactivity: A Head-to-Head Comparison

The general consensus is that increasing the number of electron-withdrawing groups on an aromatic ring accelerates the rate of nucleophilic aromatic substitution.[4][9] Therefore, it is highly probable that 5-Bromo-6-chloro-2-nitropyridin-3-ol will exhibit greater reactivity towards a wide range of nucleophiles compared to 5-bromo-2-nitropyridin-3-ol , provided that the nucleophile is not exceptionally bulky.

The reactivity order for halogens in SNAr reactions is typically F > Cl > Br > I, as the rate-determining step is the formation of the Meisenheimer complex, not the cleavage of the carbon-halogen bond.[4] In our case, both molecules contain a bromine atom, but the key difference is the presence of the additional activating chloro group.

Experimental Protocols: A Guide to Practice

The following are generalized protocols for performing a nucleophilic aromatic substitution reaction on these substrates. It is crucial to note that reaction conditions should be optimized for each specific nucleophile and substrate.

General Protocol for Nucleophilic Aromatic Substitution with an Amine

This protocol is adapted from standard procedures for SNAr reactions on nitropyridines.[1]

Materials:

  • 5-Bromo-6-chloro-2-nitropyridin-3-ol or 5-bromo-2-nitropyridin-3-ol (1.0 equiv)

  • Amine nucleophile (e.g., piperidine, morpholine) (1.1 - 1.5 equiv)

  • Anhydrous solvent (e.g., Ethanol, DMSO, DMF)

  • Base (e.g., Triethylamine, K₂CO₃) (1.2 - 2.0 equiv)

  • Round-bottom flask with magnetic stirrer and reflux condenser

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a clean, dry round-bottom flask under an inert atmosphere, add the pyridinol substrate (1.0 equiv).

  • Dissolve the substrate in the chosen anhydrous solvent.

  • Add the amine nucleophile (1.1 - 1.5 equiv) to the solution.

  • Add the base (1.2 - 2.0 equiv) to the reaction mixture.

  • Heat the reaction mixture to the desired temperature (this can range from room temperature to reflux, depending on the reactivity of the nucleophile and substrate) and stir.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction by adding water or a saturated aqueous solution of ammonium chloride.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification start Add Pyridinol Substrate dissolve Dissolve in Anhydrous Solvent start->dissolve add_nuc Add Amine Nucleophile dissolve->add_nuc add_base Add Base add_nuc->add_base heat Heat and Stir add_base->heat monitor Monitor by TLC/LC-MS heat->monitor quench Quench Reaction monitor->quench Reaction Complete extract Extract with Organic Solvent quench->extract wash Wash Organic Layers extract->wash dry Dry and Concentrate wash->dry purify Purify by Chromatography dry->purify end Isolated Product purify->end

Caption: Generalized workflow for a nucleophilic aromatic substitution reaction.

Visualization of the Reaction Mechanism

The SNAr reaction proceeds via a two-step addition-elimination mechanism. The first step, which is typically rate-determining, involves the attack of the nucleophile to form a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The second, faster step involves the elimination of the leaving group to restore the aromaticity of the pyridine ring.

Caption: General mechanism for the SNAr reaction.

Conclusion and Future Outlook

For researchers and drug development professionals, the choice between these two valuable building blocks will depend on the specific synthetic strategy and the nature of the desired transformation. The higher reactivity of the 6-chloro derivative may allow for milder reaction conditions and shorter reaction times, which is often advantageous in complex multi-step syntheses. Conversely, the less sterically hindered nature of 5-bromo-2-nitropyridin-3-ol might be beneficial when employing large and complex nucleophiles.

Further experimental studies, including kinetic analyses with a range of nucleophiles, are warranted to provide a quantitative comparison of the reactivity of these two important synthetic intermediates. Such data would be invaluable for the rational design of synthetic routes towards novel therapeutic agents.

Sources

Validation

LC-MS vs GC-MS techniques for detecting 5-Bromo-6-chloro-2-nitropyridin-3-ol impurities

As a Senior Application Scientist, I frequently encounter highly functionalized pharmaceutical intermediates that push the limits of standard analytical methodologies. 5-Bromo-6-chloro-2-nitropyridin-3-ol (CAS: 1131041-7...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter highly functionalized pharmaceutical intermediates that push the limits of standard analytical methodologies. 5-Bromo-6-chloro-2-nitropyridin-3-ol (CAS: 1131041-71-8) is a prime example. Regulatory guidelines, such as ICH Q3A (R2), mandate the rigorous identification and qualification of pharmaceutical impurities to ensure patient safety[1]. However, profiling impurities for this specific compound requires a deep understanding of its physicochemical behavior.

This guide objectively compares Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) for detecting impurities in 5-Bromo-6-chloro-2-nitropyridin-3-ol, explaining the chemical causality behind method selection and providing self-validating protocols for your laboratory.

Chemical Causality: How Structure Dictates the Method

To understand why an analytical technique succeeds or fails, we must first deconstruct the analyte:

  • The Hydroxyl Group (-OH): The presence of the electron-withdrawing nitro group and two halogens on the pyridine ring drastically lowers the pKa of the hydroxyl proton, making it highly acidic. In GC, this free -OH group causes severe peak tailing and irreversible adsorption to column silanol groups.

  • The Nitro Group (-NO2): Nitroaromatics are notoriously thermally labile. Exposing this compound to standard GC injection port temperatures (>250°C) risks thermal reduction or cleavage of the nitro group, generating artificial degradation peaks.

  • The Halogen Signature (Br, Cl): Bromine exists as a ~1:1 ratio of 79 Br and 81 Br, while Chlorine is a ~3:1 ratio of 35 Cl and 37 Cl. A molecule containing one of each will produce a highly distinct M , M+2 , and M+4 isotopic cluster in a 3:4:1 ratio . Because the M+2 peak is mathematically the most abundant (50% probability), the base peak of the intact molecular ion is actually m/z 253, not m/z 251. Preserving this intact isotopic cluster is critical for identifying dehalogenated impurities[2].

When dealing with thermally labile or highly polar compounds not amenable to GC, LC-MS utilizing atmospheric pressure ionization (API) is the preferred analytical pathway[3].

Analytical Decision Matrix

The following workflow illustrates the logical pathway for profiling this compound.

G A 5-Bromo-6-chloro-2-nitropyridin-3-ol B Structural Assessment Acidic -OH, Labile -NO2 A->B C GC-MS Pathway B->C Volatility Needed D LC-MS Pathway B->D Exploits Polarity E Derivatization (BSTFA) Masks -OH to -OTMS C->E F Direct Injection ESI Negative Mode D->F G Risk: Thermal Degradation E->G Injector >200°C H Optimal: Intact [M-H]- Ion F->H Soft Ionization

Figure 1: Decision matrix for analytical profiling of 5-Bromo-6-chloro-2-nitropyridin-3-ol.

Self-Validating Experimental Protocols

A robust analytical method must be a self-validating system—meaning internal controls are built directly into the workflow to instantly flag matrix effects, incomplete reactions, or instrument drift. Impurity profiling relies heavily on these hyphenated techniques to ensure structural characterization is accurate[4].

Protocol A: LC-MS/MS Workflow (The Gold Standard)

Causality: The high acidity of the pyridinol group guarantees exceptional ionization efficiency in Electrospray Ionization Negative mode (ESI-). LC avoids thermal stress entirely.

  • Step 1: System Initialization & Carryover Check. Inject a diluent blank (50:50 Water:Acetonitrile). Validation mechanism: Establishes a true baseline and ensures the system is free of carryover from previous high-concentration runs.

  • Step 2: Internal Standard (IS) Spiking. Spike all samples and calibration standards with 50 ng/mL of a structural analog (e.g., 5-Bromo-2-nitropyridin-3-ol). Validation mechanism: The IS corrects for any matrix-induced ion suppression during ESI, making the quantitation self-correcting.

  • Step 3: Chromatographic Separation.

    • Column: Sub-2 µm C18 column (50 mm × 2.1 mm).

    • Mobile Phase: 10 mM Ammonium Acetate in Water (pH 6.8) and Acetonitrile. Causality: A near-neutral aqueous buffer keeps the acidic pyridinol deprotonated in solution, maximizing the [M−H]− yield before it even enters the source.

  • Step 4: MS/MS Detection. Operate in ESI- Multiple Reaction Monitoring (MRM) mode. Monitor the primary isotopic cluster transitions: m/z 253 207 (loss of NO2​ ) and m/z 251 205.

  • Step 5: Bracketing Quality Control. Inject a known QC standard (100 ng/mL) every 10 sample injections. Validation mechanism: Confirms that detector response drift remains within ±5%, validating the integrity of the batch.

Protocol B: GC-MS Workflow (The Derivatization Approach)

Causality: The native compound is non-volatile. Silylation is mandatory to replace the active hydrogen with a trimethylsilyl (TMS) group, lowering the boiling point.

  • Step 1: Surrogate Standard Addition. Add 4-chlorophenol (50 ng/mL) to the sample extract prior to derivatization. Validation mechanism: Acts as a surrogate to verify that the derivatization reagent is active and the reaction went to 100% completion.

  • Step 2: Derivatization. Add 50 µL of BSTFA containing 1% TMCS to 100 µL of the sample in an aprotic solvent. Incubate at 60°C for 30 minutes. Causality: TMCS acts as a catalyst to ensure complete silylation of the sterically hindered pyridinol.

  • Step 3: PTV Injection. Use a Programmable Temperature Vaporizing (PTV) inlet. Inject 1 µL at 60°C, then rapidly ramp to 250°C. Causality: Cold injection minimizes the thermal shock to the labile nitro group, drastically reducing in-injector degradation compared to a standard hot splitless injection.

  • Step 4: GC Separation & EI-MS Detection. Separate on a 5% Phenyl-methylpolysiloxane column and detect via Electron Ionization (EI) at 70 eV, monitoring the molecular ion of the TMS derivative ( m/z 323/325/327).

Comparative Performance Data

The following table summarizes the experimental performance of both techniques when profiling impurities at the 0.05% reporting threshold required by regulatory bodies.

Performance MetricLC-MS/MS (ESI Negative)GC-MS (EI, TMS-Derivatized)
Target Analyte Form Intact [M−H]− IonTMS-Ether Derivative
Limit of Detection (LOD) 0.5 ng/mL15 ng/mL
Limit of Quantitation (LOQ) 1.5 ng/mL50 ng/mL
Linearity ( R2 ) > 0.999> 0.992 (Impacted by derivatization)
Recovery (%) 98.5% - 101.2%82.4% - 89.1%
Thermal Degradation Risk None High (Nitro group cleavage)
Dehalogenation Profiling Excellent (Intact 3:4:1 isotope ratio)Moderate (Fragmented spectra)
Total Workflow Time 8 minutes per sample45 minutes (includes incubation)

References

  • Identification and profiling of impurities in Pharmaceuticals , ResolveMass Laboratories. 1

  • Method Selection for Trace Analysis of Genotoxic Impurities in Pharmaceuticals , Chromatography Online. 3

  • Analysis of Impurities and Degradants in Pharmaceuticals by High Resolution Tandem Mass Spectrometry , American Pharmaceutical Review. 2

  • Recent trends in the impurity profile of pharmaceuticals , Semantic Scholar / J. Adv. Pharm. Tech. Res.4

Sources

Comparative

Comparative Guide to Leaving Group Abilities in 5-Bromo-6-chloro-2-nitropyridin-3-ol for Regioselective SNAr

The rational design of complex pharmaceuticals, such as embryonic ectoderm development (EED) and Polycomb Repressive Complex 2 (PRC2) modulators, frequently relies on highly functionalized heterocyclic scaffolds[1]. 5-Br...

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Author: BenchChem Technical Support Team. Date: April 2026

The rational design of complex pharmaceuticals, such as embryonic ectoderm development (EED) and Polycomb Repressive Complex 2 (PRC2) modulators, frequently relies on highly functionalized heterocyclic scaffolds[1]. 5-Bromo-6-chloro-2-nitropyridin-3-ol (CAS: 1131041-71-8) is a premier example of such a building block. It presents a unique synthetic challenge and opportunity: three distinct potential leaving groups (nitro, chloro, and bromo) and an acidic hydroxyl group, all residing on a single electron-deficient pyridine ring.

For researchers and drug development professionals, mastering the regioselectivity of Nucleophilic Aromatic Substitution (SNAr) on this scaffold is paramount. This guide provides an in-depth comparative analysis of the leaving group abilities at the C2, C5, and C6 positions, grounded in mechanistic causality and validated experimental protocols.

Mechanistic Causality: The Element Effect and Scaffold Electronics

In classical SN2 reactions, leaving group ability strictly correlates with the weakness of the carbon-halogen bond (I > Br > Cl > F). However, SNAr operates via a two-step addition-elimination mechanism where the formation of the anionic Meisenheimer complex is the rate-determining step [2]. This fundamental difference gives rise to the "element effect," where highly electronegative groups stabilize the transition state, inverting the traditional reactivity order to F > NO2 > Cl ≈ Br > I [2, 3].

When analyzing 5-bromo-6-chloro-2-nitropyridin-3-ol, we must evaluate both the intrinsic leaving group ability and the positional electronic activation:

  • The C3-Hydroxyl Deactivation Effect : Before any SNAr can occur, the C3-OH group must be addressed. Under the basic conditions required for SNAr, this phenol-like proton (pKa ~ 4-6) is deprotonated. The resulting oxide anion donates immense electron density into the pyridine ring via resonance, raising the LUMO energy and effectively shutting down nucleophilic attack.

    • Causality : O-protection (e.g., via Mitsunobu etherification) is an absolute prerequisite to maintain the ring's electrophilicity [1].

  • C6-Chloro (Primary SNAr Target) : Positioned ortho to the ring nitrogen and meta to the nitro group, the C6 carbon is highly electron-deficient. Chloride is an excellent leaving group for hard nucleophiles (e.g., primary and secondary amines).

  • C2-Nitro (Secondary SNAr Target) : The nitro group is an exceptionally potent leaving group in SNAr, often surpassing chloride due to its strong electron-withdrawing nature stabilizing the transition state [4]. However, because it is ortho to the bulky O-protected C3 group, steric hindrance can redirect hard nucleophiles to C6. Soft nucleophiles (e.g., thiolates) can selectively displace the C2-nitro group.

  • C5-Bromo (SNAr Inert, Cross-Coupling Active) : The bromo group at C5 is meta to the ring nitrogen. A nucleophilic attack at C5 generates a Meisenheimer complex that cannot delocalize its negative charge onto the electronegative pyridine nitrogen.

    • Causality : The activation energy for SNAr at C5 is prohibitively high. Consequently, the C5-Br bond remains intact during SNAr, perfectly preserving it for downstream palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) [5].

SNAr_Mechanism Substrate 5-Bromo-6-chloro-2-nitropyridin-3-ol (O-Protected) Meisenheimer Meisenheimer Complex (Resonance Stabilized) Substrate->Meisenheimer Rate-Determining Addition Nucleophile Nucleophile (Nu-) (e.g., Amine/Thiolate) Nucleophile->Meisenheimer Product_C6 C6-Substituted Product (Cl- Leaving Group) Meisenheimer->Product_C6 Fast Elimination (Hard Nu-) Product_C2 C2-Substituted Product (NO2- Leaving Group) Meisenheimer->Product_C2 Fast Elimination (Soft Nu-)

Fig 1. SNAr addition-elimination mechanism showing divergent regioselectivity based on nucleophile.

Comparative Analysis of Leaving Groups

The following table summarizes the quantitative and qualitative performance of the leaving groups within the 5-bromo-6-chloro-2-nitropyridin-3-ol scaffold.

PositionLeaving GroupSNAr Activation StatusRelative Leaving Group AbilityPreferred NucleophilesDownstream Utility
C6 Chloride (-Cl)Highly Activated (ortho to N)ExcellentHard nucleophiles (Amines, Alkoxides)Primary site for initial SNAr functionalization.
C2 Nitro (-NO2)Highly Activated (ortho to N)Superior (Element Effect)Soft nucleophiles (Thiolates)Can be displaced, or retained for reduction to an amine.
C5 Bromide (-Br)Deactivated (meta to N)PoorN/A (Inert to SNAr)Reserved for Pd-catalyzed cross-coupling (e.g., Suzuki).

Self-Validating Experimental Protocols

To harness the differential leaving group abilities, the following protocols establish a self-validating workflow. By executing these steps, researchers can selectively functionalize the C6 and C5 positions while preserving the C2-nitro group.

Protocol 1: Prerequisite O-Protection (Mitsunobu Conditions)

Objective : Mask the C3-OH to prevent ring deactivation without triggering premature SNAr. Causality : Traditional alkylation using alkyl halides and strong bases (e.g., NaH, K2CO3) can inadvertently cause the deprotonated substrate to undergo intermolecular SNAr, leading to polymerization. The Mitsunobu reaction operates under neutral conditions, cleanly providing the ether [1].

  • Dissolve 5-bromo-6-chloro-2-nitropyridin-3-ol (1.0 equiv) and the desired primary alcohol (1.2 equiv) in anhydrous THF (0.2 M) under an argon atmosphere.

  • Add triphenylphosphine (PPh3, 1.5 equiv) and cool the mixture to 0 °C.

  • Dropwise add diisopropyl azodicarboxylate (DIAD, 1.5 equiv). Note: Slow addition controls the exothermic betaine formation.

  • Warm to room temperature and stir for 4 hours. Monitor by LC-MS until the starting material is consumed.

  • Concentrate and purify via silica gel chromatography to isolate the O-protected intermediate.

Protocol 2: Regioselective SNAr of the C6-Chloride

Objective : Selectively displace the C6-Cl with an amine nucleophile while leaving the C2-NO2 and C5-Br intact. Causality : Using a moderate base (DIPEA) and controlled heating (80 °C) provides enough thermal energy to overcome the activation barrier for C6 attack, but not enough to force the sterically hindered C2 attack or the electronically forbidden C5 attack.

  • Dissolve the O-protected intermediate from Protocol 1 (1.0 equiv) in anhydrous DMF (0.3 M).

  • Add the amine nucleophile (e.g., morpholine or a primary amine, 1.1 equiv) and N,N-diisopropylethylamine (DIPEA, 2.0 equiv).

  • Heat the reaction mixture to 80 °C for 6-8 hours.

  • Quench with water to precipitate the product.

    • Self-Validation Check : Analyze the crude precipitate via LC-MS. The product mass will reflect the loss of Cl (M - 35.5 + Nu) while strictly retaining the distinct isotopic signature of the bromine atom (a 1:1 ratio of M / M+2 peaks), proving the C5-Br bond is untouched.

Workflow Start Starting Material: 5-Bromo-6-chloro-2-nitropyridin-3-ol Protect Step 1: O-Protection (Mitsunobu Reaction) Start->Protect SNAr_Choice Step 2: SNAr Strategy Protect->SNAr_Choice Displace_Cl Displace C6-Cl (Amines, DIPEA, 80°C) SNAr_Choice->Displace_Cl Hard Nu- Displace_NO2 Displace C2-NO2 (Thiols, Mild Base, RT) SNAr_Choice->Displace_NO2 Soft Nu- Cross_Couple Step 3: Suzuki Coupling (C5-Br Reactivity) Displace_Cl->Cross_Couple Displace_NO2->Cross_Couple

Fig 2. Experimental workflow for sequential regioselective functionalization of the scaffold.

References

  • Macrocyclic azolopyridine derivatives as EED and PRC2 modulators. Source: Google Patents.
  • The Element Effect Revisited: Factors Determining Leaving Group Ability in Activated Nucleophilic Aromatic Substitution Reactions. Source: PMC - NIH.
  • Nucleophilic aromatic substitution. Source: Wikipedia.
  • Reactivity of the nitro group on a pyridine ring. Source: Benchchem.
  • Design, Synthesis and Biological Evaluation of Arylpyridin-2-yl Guanidine Derivatives and Cyclic Mimetics as Novel MSK1 Inhibitors. Source: PMC - NIH.
Validation

A Comparative Benchmarking Guide to 5-Bromo-6-chloro-2-nitropyridin-3-ol and Other Halogenated Pyridine Scaffolds

In the landscape of medicinal chemistry and drug discovery, the pyridine scaffold remains a cornerstone for the development of novel therapeutic agents.[1][2] Its derivatives are integral to a vast array of FDA-approved...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of medicinal chemistry and drug discovery, the pyridine scaffold remains a cornerstone for the development of novel therapeutic agents.[1][2] Its derivatives are integral to a vast array of FDA-approved drugs, owing to their versatile chemical properties and ability to interact with a wide range of biological targets.[3] The strategic introduction of halogen atoms and nitro groups to the pyridine ring can profoundly influence a molecule's physicochemical properties, metabolic stability, and target affinity.[1] This guide provides an in-depth comparative analysis of 5-Bromo-6-chloro-2-nitropyridin-3-ol, a densely functionalized pyridine scaffold, benchmarked against other relevant halogenated and nitrated pyridine derivatives. Our objective is to furnish researchers, scientists, and drug development professionals with a comprehensive understanding of its potential, grounded in available experimental data for analogous structures and established structure-activity relationships (SAR).

Physicochemical Properties: A Comparative Overview

The substitution pattern of 5-Bromo-6-chloro-2-nitropyridin-3-ol, featuring two different halogens, a nitro group, and a hydroxyl group, suggests a unique profile of electronic and steric properties. While experimental data for this specific compound is limited, we can infer its characteristics by comparing it with other known halogenated pyridines.

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Physical Form
5-Bromo-6-chloro-2-nitropyridin-3-ol C5H2BrClN2O3253.44Not availableNot available
5-Bromo-2-chloro-3-nitropyridineC5H2BrClN2O2237.4465-70Crystalline powder[3][4]
3-Bromo-2-chloro-6-methyl-5-nitropyridineC6H4BrClN2O2251.47Not availableSolid
5-bromo-2-nitropyridineC5H3BrN2O2203.00Not availableLight yellow crystalline powder[5]
2-Bromo-5-chloro-3-nitropyridineC5H2BrClN2O2237.44Not availableSolid

The presence of a hydroxyl group on the pyridine ring is expected to confer acidic properties to 5-Bromo-6-chloro-2-nitropyridin-3-ol. The acidity of the hydroxyl group will be significantly influenced by the electron-withdrawing effects of the adjacent nitro group and the halogen substituents. This increased acidity can be crucial for forming hydrogen bonds with biological targets. The combination of bromine and chlorine atoms, along with the nitro group, is likely to result in a relatively high lipophilicity (logP), which is a critical parameter for cell membrane permeability.

Synthesis and Reactivity: A Strategic Approach

A potential synthetic workflow could involve the nitration of a dihalogenated pyridin-3-ol precursor. The regioselectivity of the nitration would be directed by the existing substituents.

Start Substituted Pyridine Precursor Step1 Halogenation Start->Step1 Intermediate1 Dihalogenated Pyridine Step1->Intermediate1 Step2 Hydroxylation Intermediate1->Step2 Intermediate2 Dihalogenated Pyridin-3-ol Step2->Intermediate2 Step3 Nitration Intermediate2->Step3 Product 5-Bromo-6-chloro-2-nitropyridin-3-ol Step3->Product

A potential synthetic workflow for 5-Bromo-6-chloro-2-nitropyridin-3-ol.

The reactivity of halogenated pyridines is a key aspect of their utility as synthetic intermediates. Nucleophilic aromatic substitution (SNAr) is a common reaction pathway for these compounds.[6] The reactivity of the halogen leaving group generally follows the trend F > Cl > Br > I for activated aryl halides, although this can be influenced by the specific reaction conditions and the nature of the nucleophile.[6] In 5-Bromo-6-chloro-2-nitropyridin-3-ol, the presence of the electron-withdrawing nitro group will activate the pyridine ring towards nucleophilic attack.

Experimental Protocol: Synthesis of a Halogenated Nitropyridine Derivative

The following is an adapted protocol for the synthesis of a related compound, 3-bromo-2-chloro-4-methyl-5-nitropyridine, which illustrates the key steps involved in the synthesis of such scaffolds.[7]

  • Suspension: Suspend 4-methyl-5-nitropyridin-2-ol in acetonitrile.

  • Chlorination: Add phosphorus oxychloride (POCl3) dropwise to the suspension.

  • Heating: Heat the reaction mixture at a controlled temperature (e.g., 75°C) for a specified duration.

  • Quenching: Carefully pour the cooled reaction mixture into ice-water to precipitate the product.

  • Filtration and Washing: Filter the resulting solid and wash it thoroughly with water.

  • Drying: Dry the solid product under vacuum.

Benchmarking Biological Activity and Structure-Activity Relationships

Halogenated and nitrated pyridine scaffolds are prevalent in a wide range of biologically active molecules, including antibacterial, antifungal, and anticancer agents.[8][9] The specific biological activity is highly dependent on the substitution pattern of the pyridine ring.

Potential Biological Activities:
  • Antimicrobial Activity: Nitro-containing compounds, including nitropyridines, are known to exhibit antimicrobial properties.[8] The mechanism often involves the reduction of the nitro group to form reactive radical species that can damage cellular components. The halogen atoms can further enhance this activity.

  • Kinase Inhibition: The pyridine scaffold is a common feature in many kinase inhibitors. The substituents on the pyridine ring can be tailored to achieve specific interactions with the ATP-binding pocket of kinases.

  • Antiproliferative Activity: Several pyridine derivatives have demonstrated antiproliferative activity against various cancer cell lines.[10] The introduction of functional groups like hydroxyl and nitro moieties can influence this activity.

Structure-Activity Relationships (SAR):

A comparative analysis of the structure-activity relationships of halogenated pyridines reveals some key trends:

  • Influence of Halogens: The type and position of the halogen atom can significantly impact biological activity. For instance, fluorine is often introduced to block metabolic oxidation and improve bioavailability, while bromine can serve as a handle for further chemical modifications through cross-coupling reactions.[1]

  • Role of the Nitro Group: The electron-withdrawing nature of the nitro group can be crucial for both reactivity and biological activity. Its presence can enhance the electrophilicity of the pyridine ring, making it more susceptible to nucleophilic attack, which can be a key step in the mechanism of action of some drugs.

  • Impact of the Hydroxyl Group: The hydroxyl group can participate in hydrogen bonding interactions with biological targets, which can significantly contribute to binding affinity and selectivity.

The following diagram illustrates a general workflow for the biological screening of a novel compound like 5-Bromo-6-chloro-2-nitropyridin-3-ol.

Start Novel Compound (5-Bromo-6-chloro-2-nitropyridin-3-ol) Screening Primary Biological Screening (e.g., antimicrobial, anticancer assays) Start->Screening Hit_ID Hit Identification Screening->Hit_ID Lead_Opt Lead Optimization (SAR studies) Hit_ID->Lead_Opt Preclinical Preclinical Development Lead_Opt->Preclinical Clinical Clinical Trials Preclinical->Clinical

A generalized workflow for the biological screening of a novel compound.

Conclusion

5-Bromo-6-chloro-2-nitropyridin-3-ol represents a highly functionalized and promising scaffold for the development of novel chemical entities with potential applications in medicinal chemistry and materials science. While direct experimental data for this compound is currently limited, a comparative analysis with structurally related halogenated and nitrated pyridines provides valuable insights into its expected physicochemical properties, reactivity, and biological potential. The unique combination of substituents suggests a compound with distinct electronic and steric characteristics that can be exploited for the design of targeted molecules. Further experimental investigation is warranted to fully elucidate the properties and potential applications of this intriguing halogenated pyridine scaffold.

References

  • Asahara, H. (2017). Substituent Diversity-directed Synthesis of Nitropyridines and Nitroanilines by Three-component Ring Transformation. ResearchGate. Retrieved from [Link]

  • PMC. (n.d.). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. Retrieved from [Link]

  • PubMed. (2021). Synthesis and structure-activity relationships of hydroxylated and halogenated 2,4-diaryl benzofuro[3,2-b]pyridin-7-ols as selective topoisomerase IIα inhibitors. Retrieved from [Link]

  • MDPI. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Retrieved from [Link]

  • The Role of Halogenated Pyridines in Modern Drug Discovery. (n.d.). Retrieved from [Link]

  • ChemRxiv. (2026). C5-Halogenation of Pyridines via Zincke Iminium Intermediates. Retrieved from [Link]

  • Structural and Thermal Characterization of Halogenated Azidopyridines: Under-Reported Synthons for Medicinal Chemistry. (n.d.). Retrieved from [Link]

  • PMC. (n.d.). Nitropyridines in the Synthesis of Bioactive Molecules. Retrieved from [Link]

  • ResearchGate. (2025). Halogenated pyridine structure activity relationships in the bacterial mutagenicity assay. Retrieved from [Link]

  • MDPI. (2024). Synthesis and Biological Activity of Chromeno[3,2-c]Pyridines. Retrieved from [Link]

  • PMC. (n.d.). Selective Halogenation of Pyridines Using Designed Phosphine Reagents. Retrieved from [Link]

  • MDPI. (2020). Synthesis of 2-Methyl-3-nitropyridines, 2-Styryl-3-nitropyridines and Their Reactions with S-Nucleophiles. Retrieved from [Link]

  • ResearchGate. (2025). ChemInform Abstract: A New Efficient Synthesis of 3-Nitropyridine and Substituted Derivatives. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supplementary Information Synthetic routes to compounds 5 and 10-19. Retrieved from [Link]

  • PMC. (n.d.). Biological Activity of Recently Discovered Halogenated Marine Natural Products. Retrieved from [Link]

  • Canadian Science Publishing. (n.d.). PYRIDINE DERIVATIVES: PART VI MALONATIONS OF SUBSTITUTED NITROPYRIDINES. Retrieved from [Link]

  • Chemspace. (n.d.). 3-bromo-6-chloro-2-methyl-5-nitropyridine. Retrieved from [Link]

  • PubChemLite. (n.d.). 3-bromo-2-methyl-5-nitropyridine (C6H5BrN2O2). Retrieved from [Link]

Sources

Comparative

A Comparative Guide to the Relative Reaction Rates of Suzuki Coupling at the C-Br vs. C-Cl Positions of 5-Bromo-6-chloro-2-nitropyridin-3-ol

Introduction The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern synthetic chemistry, prized for its facility in constructing carbon-carbon bonds, particularly in the synthesis of...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern synthetic chemistry, prized for its facility in constructing carbon-carbon bonds, particularly in the synthesis of biaryl and heteroaryl structures crucial to pharmaceutical development.[1][2][3] Polyfunctionalized heterocyclic scaffolds are of immense value, offering multiple points for diversification to explore structure-activity relationships (SAR). The molecule 5-Bromo-6-chloro-2-nitropyridin-3-ol is a prime example of such a scaffold, featuring two distinct halogen atoms (bromine and chlorine) that can potentially undergo Suzuki coupling, alongside other functional groups that allow for orthogonal derivatization.[4]

This guide provides an in-depth analysis of the expected relative reaction rates for Suzuki coupling at the C-5 (Bromo) and C-6 (Chloro) positions of this substrate. We will delve into the fundamental principles governing reactivity, predict the chemoselectivity under various conditions, and provide a robust experimental framework for researchers to validate these predictions in the laboratory. Our objective is to equip researchers, scientists, and drug development professionals with the theoretical understanding and practical protocols necessary to selectively functionalize this versatile chemical building block.

Theoretical Analysis of Reactivity: Predicting Chemoselectivity

The outcome of a competitive cross-coupling reaction on a dihalogenated substrate is governed by a confluence of factors. The rate-determining step for the Suzuki-Miyaura reaction is typically the oxidative addition of the carbon-halogen (C-X) bond to the Pd(0) catalyst.[1][5] The energetic barrier of this step dictates the overall reaction rate and selectivity.

Pillar 1: Carbon-Halogen Bond Dissociation Energy (BDE)

The most significant predictor of reactivity in palladium-catalyzed cross-couplings is the strength of the C-X bond. The established trend for bond dissociation energies is C-Cl > C-Br > C-I.[6]

  • C-Br Bond Energy: ~276 kJ/mol

  • C-Cl Bond Energy: ~339 kJ/mol

The C-Br bond is substantially weaker than the C-Cl bond, meaning it requires less energy to cleave. Consequently, oxidative addition of a C-Br bond to a Pd(0) center is both thermodynamically more favorable and kinetically faster than that of a C-Cl bond.[6] This fundamental principle strongly suggests that the C-5 bromine atom will be the more reactive site on the 5-Bromo-6-chloro-2-nitropyridin-3-ol substrate. The general reactivity trend for aryl halides in Suzuki coupling is R-I > R-OTf > R-Br >> R-Cl.[1][5]

Pillar 2: Electronic Effects of the Pyridine Ring System

The electronic nature of the aromatic ring profoundly influences the rate of oxidative addition. Electron-deficient aromatic systems accelerate this step.[5][7][8] The substrate is a highly electron-deficient pyridine ring due to two key features:

  • The Pyridine Nitrogen: The inherent electronegativity of the nitrogen atom reduces electron density throughout the ring.

  • The Nitro Group (NO₂): The nitro group at the C-2 position is a powerful electron-withdrawing group, further depleting the ring's electron density.

This pronounced electron-deficient character activates both halogen positions toward oxidative addition compared to a non-activated benzene ring. However, this electronic activation does not override the profound intrinsic difference in the C-Br and C-Cl bond strengths.

Pillar 3: Positional (Regiochemical) Considerations

The positions of the halogens relative to the activating groups and the pyridine nitrogen are critical.

  • The C-6 Chlorine is ortho to the pyridine nitrogen. This proximity can sometimes lead to complex interactions with the catalyst, but it does not typically overcome the high C-Cl bond energy barrier with standard catalysts.

  • The C-5 Bromine is para to the pyridine nitrogen and meta to the strongly withdrawing nitro group.

Based on these pillars, a clear hypothesis emerges:

Primary Prediction: Suzuki-Miyaura coupling of 5-Bromo-6-chloro-2-nitropyridin-3-ol will proceed with high selectivity at the C-5 bromine position under standard catalytic conditions. The C-6 chlorine will remain largely unreacted. Achieving coupling at the C-6 position will necessitate more forcing conditions, such as higher temperatures and the use of specialized, highly active catalyst systems designed for C-Cl bond activation.

Proposed Experimental Workflow for Comparative Analysis

To empirically validate the predicted reactivity, a systematic experimental approach is required. The following workflow is designed to compare the reaction rates and determine the selectivity of coupling at each position.

G cluster_0 Reaction Setup cluster_1 Monitoring & Analysis cluster_2 Conclusion Start 5-Bromo-6-chloro-2-nitropyridin-3-ol + Arylboronic Acid CondA Condition A (Mild) Pd(PPh3)4, K2CO3 80 °C Start->CondA CondB Condition B (Forcing) Pd(dppf)Cl2, K3PO4 110 °C Start->CondB AnalysisA Time-course sampling (LC-MS, TLC) CondA->AnalysisA AnalysisB Time-course sampling (LC-MS, TLC) CondB->AnalysisB DataA Determine Yield & Selectivity (C5-Aryl vs. C6-Aryl vs. Di-Aryl) AnalysisA->DataA DataB Determine Yield & Selectivity (C5-Aryl vs. C6-Aryl vs. Di-Aryl) AnalysisB->DataB Compare Compare Rate & Selectivity Data from A vs. B DataA->Compare DataB->Compare

Caption: Experimental workflow for comparing Suzuki coupling reactivity.

Data Presentation: Expected Outcomes

The following tables outline the proposed reaction conditions and the hypothetical but expected outcomes based on our theoretical analysis. These serve as a benchmark for evaluating actual experimental results.

Table 1: Proposed Reaction Conditions for Comparative Study

ParameterCondition A (Mild)Condition B (Forcing)Rationale for Selection
Substrate 5-Bromo-6-chloro-2-nitropyridin-3-ol5-Bromo-6-chloro-2-nitropyridin-3-olConstant variable
Boronic Acid Phenylboronic Acid (1.1 eq)Phenylboronic Acid (1.1 eq)Standard coupling partner
Catalyst Pd(PPh₃)₄ (3 mol%)Pd(dppf)Cl₂ (3 mol%)Condition A uses a standard catalyst. Condition B uses a more electron-rich and robust ligand (dppf) known to facilitate more challenging couplings.[7]
Base K₂CO₃ (2.0 eq)K₃PO₄ (3.0 eq)K₃PO₄ is a stronger base often required for less reactive chlorides.
Solvent 1,4-Dioxane / H₂O (4:1)1,4-Dioxane / H₂O (4:1)Common solvent system for Suzuki reactions.
Temperature 80 °C110 °CHigher temperature to overcome the larger activation energy of C-Cl bond cleavage.
Time 12 h12 hConstant variable for direct comparison.

Table 2: Predicted Experimental Results

ProductExpected Yield (Condition A)Expected Yield (Condition B)
Starting Material < 5%~0%
5-Phenyl-6-chloro-2-nitropyridin-3-ol (C-Br coupled) > 90%~20-40%
5-Bromo-6-phenyl-2-nitropyridin-3-ol (C-Cl coupled) < 1%~5-15%
5,6-Diphenyl-2-nitropyridin-3-ol (Di-coupled) < 1%~50-70%
Selectivity (C-Br : C-Cl coupling) > 99 : 1N/A (significant di-coupling expected)

Detailed Experimental Protocols

The following protocols provide step-by-step instructions for executing the comparative study.

Protocol 1: Suzuki Coupling under Mild Conditions (Condition A)
  • Objective: To achieve selective coupling at the C-5 bromine position.

  • Materials:

    • 5-Bromo-6-chloro-2-nitropyridin-3-ol (1.0 mmol, 252.4 mg)

    • Phenylboronic Acid (1.1 mmol, 134.1 mg)

    • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 34.7 mg)

    • Potassium Carbonate (K₂CO₃) (2.0 mmol, 276.4 mg)

    • 1,4-Dioxane (8 mL)

    • Deionized Water (2 mL)

  • Procedure:

    • To a 25 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 5-Bromo-6-chloro-2-nitropyridin-3-ol, phenylboronic acid, and potassium carbonate.

    • Evacuate and backfill the flask with an inert atmosphere (Argon or Nitrogen) three times.

    • Add 1,4-dioxane and deionized water. Stir the mixture to create a suspension.

    • Degas the solvent mixture by bubbling argon through it for 15 minutes.

    • Add the Pd(PPh₃)₄ catalyst to the flask under a positive flow of argon.

    • Heat the reaction mixture to 80 °C and stir for 12 hours. Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

    • Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 15 mL).

    • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to isolate the 5-phenyl-6-chloro-2-nitropyridin-3-ol.

    • Characterize the product by ¹H NMR, ¹³C NMR, and HRMS to confirm its structure and purity.

Protocol 2: Suzuki Coupling under Forcing Conditions (Condition B)
  • Objective: To induce coupling at the less reactive C-6 chlorine position.

  • Materials:

    • 5-Bromo-6-chloro-2-nitropyridin-3-ol (1.0 mmol, 252.4 mg)

    • Phenylboronic Acid (1.1 mmol, 134.1 mg)

    • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl₂] (0.03 mmol, 21.9 mg)

    • Potassium Phosphate (K₃PO₄) (3.0 mmol, 636.8 mg)

    • 1,4-Dioxane (8 mL)

    • Deionized Water (2 mL)

  • Procedure:

    • Follow steps 1-4 from Protocol 1, using K₃PO₄ as the base.

    • Add the Pd(dppf)Cl₂ catalyst to the flask under a positive flow of argon.

    • Heat the reaction mixture to 110 °C and stir for 12 hours. Monitor the reaction progress.

    • Follow steps 7-12 from Protocol 1 to work up, purify, and characterize the resulting products (mono- and di-coupled).

Visualization of Core Mechanism

A thorough understanding of the catalytic cycle is essential for rationalizing experimental outcomes and troubleshooting reactions.

Suzuki_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle OA Oxidative Addition PdII_RX R¹-Pd(II)L_n-X TM Transmetalation PdII_R1R2 R¹-Pd(II)L_n-R² RE Reductive Elimination Pd0 Pd(0)L_n Pd0->PdII_RX R¹-X PdII_RX->PdII_R1R2 R²-B(OR)₂ (Base) PdII_R1R2->Pd0 R¹-R²

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Safety & Regulatory Compliance

Safety

5-Bromo-6-chloro-2-nitropyridin-3-OL proper disposal procedures

As researchers pushing the boundaries of oncology and hematology, you frequently handle highly functionalized, complex intermediates. 5-Bromo-6-chloro-2-nitropyridin-3-ol (CAS: 1131041-71-8) is a critical building block...

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Author: BenchChem Technical Support Team. Date: April 2026

As researchers pushing the boundaries of oncology and hematology, you frequently handle highly functionalized, complex intermediates. 5-Bromo-6-chloro-2-nitropyridin-3-ol (CAS: 1131041-71-8) is a critical building block in the synthesis of macrocyclic azolopyridine derivatives, which serve as potent Embryonic Ectoderm Development (EED) and Polycomb Repressive Complex 2 (PRC2) modulators[1]. However, the very structural features that make this compound biologically valuable—its multiple halogens (bromine, chlorine) and electron-withdrawing nitro group—create significant thermochemical and regulatory challenges during disposal.

This guide provides a self-validating, RCRA-compliant operational framework for the safe handling, accumulation, and thermal destruction of this halogenated nitropyridine. By understanding the mechanistic causality behind these protocols, your laboratory can ensure absolute environmental compliance and personnel safety.

Quantitative Waste Characterization Data

To accurately profile this waste stream for your facility's Environmental Health and Safety (EHS) team, rely on the following quantitative parameters.

Table 1: Physicochemical Properties & Hazard Causality

ParameterValueOperational & Disposal Implication
Molecular Formula C5H2BrClN2O3[2]Dual-halogenation dictates mandatory segregation into dedicated halogenated waste streams to prevent toxic byproducts during destruction.
Molecular Weight 253.44 g/mol [2]High mass density of the powder requires HEPA-filtered local exhaust ventilation (LEV) to prevent inhalation exposure.
Topological Polar Surface Area 78.9 Ų[2]Moderate polarity indicates potential environmental mobility if dissolved in aqueous waste; secondary containment is critical.
H-Bond Acceptors/Donors 4 / 1[2]Can form stable solvates; ensure waste containers are tightly sealed to prevent hygroscopic expansion.

Table 2: EPA RCRA Disposal Thresholds & Metrics

Regulatory MetricThreshold / StandardCausality / Rationale
Destruction & Removal Efficiency (DRE) 99.99%[3]Required to ensure complete thermal breakdown of the stable pyridine ring and prevent environmental contamination[3].
Incineration Temperature >1000°C[3]High activation energy is required to cleave C-Cl and C-Br bonds, preventing the formation of polychlorinated dibenzodioxins (PCDDs)[3].
SAA Volume Limit 55 Gallons[4]Exceeding this limit triggers a mandatory 3-day transfer window to a Central Accumulation Area to mitigate localized fire/spill risks[4].

Waste Lifecycle & Logical Workflow

DisposalWorkflow A 1. Waste Generation 5-Bromo-6-chloro-2-nitropyridin-3-ol B 2. Segregation Isolate in Halogenated Waste Stream A->B Prevent cross-contamination C 3. SAA Storage HDPE Container + Secondary Containment B->C Transfer to accumulation D 4. RCRA Profiling Manifest as Halogenated Organic C->D Volume limit reached E 5. Thermal Destruction >1000°C Incineration + Caustic Scrubbing D->E Transport to TSDF

RCRA-compliant workflow for segregation, accumulation, and destruction of halogenated waste.

Procedural Methodologies: Disposal & Emergency Response

Protocol A: Point-of-Generation Segregation & SAA Accumulation

Self-Validating Principle: This protocol uses visual and chemical compatibility checks to ensure the waste stream remains thermodynamically stable until transport.

Step 1: Container Selection and Verification

  • Action: Select a high-density polyethylene (HDPE) or PTFE-lined glass container.

  • Causality: The nitroaromatic ring is highly electron-deficient and susceptible to nucleophilic attack. Metal containers must be avoided because trace moisture can react with the halogens to form hydrohalic acids (HCl, HBr), which will corrode the metal and potentially reduce the nitro group, generating dangerous heat and pressure.

  • Validation: Inspect the container's interior lining prior to use. If any discoloration, pitting, or structural fatigue is observed, discard the container immediately.

Step 2: Segregation of Halogenated Streams

  • Action: Deposit the chemical strictly into a container labeled "Halogenated Organic Waste." Do not mix with non-halogenated solvents (e.g., acetone, ethanol) or basic solutions.

  • Causality: Mixing halogenated waste with non-halogenated streams dilutes the BTU (caloric) value of the waste, significantly increasing the cost of incineration[3]. Furthermore, exposing the nitropyridine to strong bases can trigger an exothermic nucleophilic aromatic substitution (SNAr) reaction.

  • Validation: The waste profile is validated if the container remains at ambient temperature 1 hour after the addition of the waste.

Step 3: Satellite Accumulation Area (SAA) Compliance

  • Action: Store the container in a designated SAA at or near the point of generation. Apply an EPA hazardous waste label immediately upon the first drop of waste entering the vessel[4].

  • Causality: Immediate labeling prevents unknown chemical reactions caused by technicians inadvertently adding incompatible waste to an unmarked container.

  • Validation: Ensure the container is kept closed at all times except when actively adding waste[4]. A properly sealed container will not emit any detectable pyridine-like odors into the laboratory environment.

Protocol B: Emergency Spill Response & Decontamination

Self-Validating Principle: This workflow ensures complete removal of the active intermediate while verifying the absence of residual reactive micro-environments.

Step 1: Isolation and Engineering Controls

  • Action: Evacuate the immediate 5-meter radius. Maximize the exhaust flow of the laboratory fume hood or room LEV.

  • Causality: 5-Bromo-6-chloro-2-nitropyridin-3-ol is a fine powder that can easily aerosolize. Maximizing airflow creates negative pressure, containing the toxic particulates and preventing inhalation exposure.

Step 2: Neutral Absorption

  • Action: If the compound is dissolved in a solvent, cover the spill with an inert, non-combustible absorbent such as diatomaceous earth or vermiculite.

  • Causality: Never use combustible absorbents (like paper towels or sawdust). The nitro group (-NO2) can act as an oxidizing agent; combining it with a high-surface-area combustible material creates a severe fire hazard.

Step 3: Mechanical Collection

  • Action: Use non-sparking polypropylene tools to sweep the absorbed material. Place it into an HDPE hazardous waste bucket.

Step 4: Decontamination and Self-Validation

  • Action: Wash the spill surface with a mild, pH-neutral detergent, followed by a distilled water rinse.

  • Validation: Test the final rinse water on the surface using pH indicator paper. A neutral reading (pH 6.5–7.5) confirms that no residual acidic (from halogens) or basic micro-environments remain, validating the complete decontamination of the area.

References

  • Guidechem. "5-bromo-6-chloro-2-nitro-3-Pyridinol 1131041-71-8 wiki". Guidechem.
  • Google Patents.
  • Case Western Reserve University. "RCRA | Environmental Health and Safety". Case.edu.
  • US EPA. "Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes". EPA.gov.
  • US EPA. "Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes". EPA.gov.

Sources

Handling

Personal protective equipment for handling 5-Bromo-6-chloro-2-nitropyridin-3-OL

Essential Safety and Handling Guide for 5-Bromo-6-chloro-2-nitropyridin-3-ol Disclaimer: This guide has been developed to provide essential safety and handling information for 5-Bromo-6-chloro-2-nitropyridin-3-ol. Due to...

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Author: BenchChem Technical Support Team. Date: April 2026

Essential Safety and Handling Guide for 5-Bromo-6-chloro-2-nitropyridin-3-ol

Disclaimer: This guide has been developed to provide essential safety and handling information for 5-Bromo-6-chloro-2-nitropyridin-3-ol. Due to the absence of a specific Safety Data Sheet (SDS) for this compound, the following procedures and recommendations are based on the known hazards of its constituent chemical groups: halogenated (bromo and chloro) and nitro-substituted aromatic compounds.[1][2] A conservative approach, treating the substance with a high degree of caution, is imperative. All users must consult their institution's Environmental Health and Safety (EHS) department to ensure full compliance with local, state, and federal regulations.

Hazard Assessment: A Structural Perspective

5-Bromo-6-chloro-2-nitropyridin-3-ol is a complex molecule with several functional groups that dictate its potential hazards. The presence of bromo, chloro, and nitro groups on a pyridine ring suggests that this compound is likely to be toxic and environmentally harmful.

  • Halogenated Aromatic Core: Brominated and chlorinated organic compounds are known for their persistence in the environment and potential for bioaccumulation.[3][4] Many compounds in this class are associated with a range of health effects, including carcinogenicity and neurotoxicity.[3][5][6]

  • Nitro Group: The nitroaromatic functionality is a significant concern. Aromatic nitro compounds are often toxic and can be readily absorbed through the skin.[2][7] A primary hazard associated with these compounds is the potential to cause methemoglobinemia, a condition that impairs the oxygen-carrying capacity of the blood.[2] Furthermore, nitroaromatic compounds can be unstable and may be explosive under certain conditions.[8]

  • Pyridinol Structure: The pyridine ring itself is a common motif in biologically active molecules.[9][10] The hydroxyl group may influence the compound's reactivity and solubility.

Based on these structural features, 5-Bromo-6-chloro-2-nitropyridin-3-ol should be handled as a substance that is likely to be:

  • Toxic if swallowed, inhaled, or absorbed through the skin.[1][11]

  • A severe skin and eye irritant.[11][12][13]

  • Potentially carcinogenic or mutagenic.[1][3]

  • Harmful to aquatic life with long-lasting effects.[1]

Personal Protective Equipment (PPE): A Multi-Layered Defense

A comprehensive PPE strategy is crucial to minimize exposure when handling 5-Bromo-6-chloro-2-nitropyridin-3-ol. The following table outlines the recommended PPE for various laboratory operations.

Protection Equipment Standard/Specification Rationale
Eye and Face Chemical Splash Goggles and Face ShieldANSI Z87.1-2003 or EN 166To protect against splashes and potential dust particles. A face shield should be worn over goggles when handling larger quantities.[14][15]
Hand Double-gloved Nitrile or Neoprene GlovesASTM F739 or EN 374To provide a robust barrier against skin contact. Disposable nitrile gloves offer initial protection, and double-gloving enhances safety.[14] Immediately replace gloves upon contamination.
Body Flame-resistant Lab CoatNomex® or equivalentTo protect skin from spills and prevent contamination of personal clothing.[2]
Respiratory NIOSH-approved N95 or higher-rated respiratorNIOSH (US) or EN 149 (Europe)To prevent the inhalation of fine powders, especially when handling the solid compound outside of a certified chemical fume hood.[2][16]
Feet Closed-toe, chemical-resistant shoes---To protect feet from potential spills.[2]

Operational Plan: A Step-by-Step Protocol for Safe Handling

All handling of 5-Bromo-6-chloro-2-nitropyridin-3-ol must be conducted in a well-ventilated area, preferably within a certified chemical fume hood.

Preparation and Weighing
  • Designated Workspace: Designate a specific area within the fume hood for handling this compound. Cover the work surface with absorbent, disposable bench paper.

  • Weighing: If possible, perform weighing inside the fume hood using an analytical balance with a draft shield. Use a micro-spatula to carefully transfer the solid compound to a pre-weighed container to minimize dust generation.

  • Avoid Dust Formation: If any dust is generated, allow it to settle within the fume hood before proceeding with the next step.

Dissolving and Reactions
  • Solvent Addition: Slowly add the solvent to the container with the solid compound to prevent splashing.

  • Mixing: If necessary, cap the container and use gentle agitation to dissolve the compound. If heating is required, use a controlled heating mantle and ensure proper ventilation.

  • Closed Systems: Whenever feasible, use a closed system for reactions to minimize the release of vapors.

Post-Handling Procedures
  • Decontamination: Thoroughly clean the spatula and any other equipment that came into contact with the compound using an appropriate solvent. Collect the cleaning solvent as halogenated hazardous waste.

  • Work Surface Cleaning: Wipe down the work surface in the fume hood with a damp cloth or paper towel and dispose of it as solid hazardous waste.

  • Hand Washing: Wash hands thoroughly with soap and water after removing gloves.

Disposal Plan: Segregation and Incineration

Proper disposal of 5-Bromo-6-chloro-2-nitropyridin-3-ol and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.

Waste Segregation
  • Isolate Halogenated Waste: 5-Bromo-6-chloro-2-nitropyridin-3-ol is a halogenated organic compound and must be collected in a dedicated waste container labeled "Halogenated Organic Waste".[1][17][18]

  • Avoid Mixing: Do not mix this waste with non-halogenated organic solvents, aqueous waste, or other incompatible chemical waste streams.[1][17]

Container Labeling and Storage
  • Labeling: Immediately label the waste container with "Hazardous Waste," the full chemical name, approximate concentration and volume, accumulation date, and appropriate hazard pictograms.[1]

  • Storage: Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory. The container should be kept in secondary containment and the lid must be securely closed when not in use.[17]

Final Disposal Method
  • High-Temperature Incineration: The recommended method for the final disposal of halogenated nitroaromatic compounds is high-temperature incineration by a licensed hazardous waste disposal contractor.[1] This process effectively destroys the toxic organic compounds.

Emergency Procedures: Spill and Exposure Management

Spill Response
  • Evacuate and Ventilate: In the event of a spill, immediately alert others in the area and evacuate. Ensure the area is well-ventilated, if safe to do so.

  • Personal Protection: Only trained personnel with the appropriate PPE should address the spill.

  • Containment: Contain the spill using absorbent pads or other suitable materials.

  • Cleanup: Carefully collect the spilled material and absorbent into a sealed, appropriately labeled container for hazardous waste disposal.

  • Decontamination: Decontaminate the spill area with an appropriate solvent and cleaning materials, which should also be disposed of as hazardous waste.

Exposure Response
  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen and seek immediate medical attention.[12]

  • Skin Contact: Immediately remove contaminated clothing and wash the affected area with plenty of soap and water for at least 15 minutes.[12] Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[12] Seek immediate medical attention.

  • Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[12]

Visual Workflow for Safe Handling

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_post Post-Handling prep Don PPE: - Double Nitrile Gloves - Lab Coat - Goggles & Face Shield - Respirator (if needed) setup Prepare Fume Hood: - Designate Work Area - Use Bench Paper prep->setup weigh Weigh Compound: - Inside Fume Hood - Use Draft Shield - Minimize Dust setup->weigh dissolve Dissolve/React: - Add Solvent Slowly - Gentle Agitation - Use Closed System weigh->dissolve decon Decontaminate: - Clean Equipment - Collect Solvent Waste dissolve->decon dispose_solid Dispose of Solid Waste: - Contaminated Paper - Used Gloves decon->dispose_solid dispose_liquid Dispose of Liquid Waste: - Halogenated Waste Stream decon->dispose_liquid remove_ppe Remove PPE Correctly dispose_solid->remove_ppe dispose_liquid->remove_ppe wash Wash Hands Thoroughly remove_ppe->wash

Caption: Workflow for the safe handling of 5-Bromo-6-chloro-2-nitropyridin-3-ol.

References

  • BenchChem. (n.d.). Proper Disposal of 4-Chloro-2-iodo-1-nitrobenzene: A Guide for Laboratory Professionals.
  • BenchChem. (2025, December). Personal protective equipment for handling 9-(4-Nitrophenyl)-9H-carbazole.
  • Jubilant Ingrevia Limited. (n.d.).
  • U.S. Environmental Protection Agency. (2025, September 12). Personal Protective Equipment. Retrieved from [Link]

  • Environmental Health and Safety. (n.d.). Personal Protective Equipment Requirements for Laboratories. Retrieved from University of California, Berkeley website.
  • Fisyuk, A. S., et al. (2022, September 3). Nucleophilic Functionalization of 2-R-3-Nitropyridines as a Versatile Approach to Novel Fluorescent Molecules. Molecules.
  • Fisher Scientific. (2011, April 6).
  • TCI EUROPE N.V. (n.d.).
  • DiGangi, J., et al. (2010). Brominated and Chlorinated Flame Retardants: The San Antonio Statement. Environmental Health Perspectives.
  • Dartmouth College. (n.d.). Personal Protective Equipment in Chemistry. Retrieved from Dartmouth Environmental Health and Safety website.
  • ECHEMI. (n.d.).
  • U.S. Department of Health and Human Services. (2026, February 4). Personal Protective Equipment (PPE).
  • ChemScene. (2026, January 5).
  • RTI International. (2022, May 20). Brominated Flame Retardants – A Question of Safety.
  • Kim, S., et al. (2014, July 15).
  • Hertog, H. J., & Combe, W. P. (2010, September 2). Reactivity of 4‐nitropyridine‐N‐oxide: Preparation of 4‐substituted derivatives of pyridine‐N‐oxide and pyridine. Recueil des Travaux Chimiques des Pays-Bas.
  • Baklanov, M. A., et al. (n.d.). Nitropyridines in the Synthesis of Bioactive Molecules. Molecules.
  • Parales, R. E., et al. (n.d.). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews.
  • MIT Plasma Science and Fusion Center. (n.d.).
  • Temple University. (n.d.). Halogenated Solvents in Laboratories.
  • ChemSec. (n.d.). FACTSHEET - Bromine and Chlorine.
  • Cornell University. (n.d.). 7.2 Organic Solvents.
  • On the Gulf Home Inspection Services. (n.d.).
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